Dimethyl 5-(hydroxymethyl)isophthalate
Description
Structure
2D Structure
Properties
IUPAC Name |
dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGDEIHUEMPLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552289 | |
| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109862-53-5 | |
| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl 5-(hydroxymethyl)isophthalate
Foreword: The Strategic Importance of a Functionalized Isophthalate
In the landscape of modern chemistry, the value of a molecule is often defined by its versatility. Dimethyl 5-(hydroxymethyl)isophthalate (DMHMI) stands as a prime example of such a versatile building block. Possessing a trifunctional architecture—two methyl ester groups and a primary alcohol on a central aromatic ring—DMHMI serves as a critical monomer in the synthesis of advanced functional polymers and as a pivotal intermediate in the development of novel pharmaceuticals.[1][2] The ester groups provide points for polyesterification, leading to materials with enhanced thermal stability, solubility, and dyeability. Simultaneously, the hydroxymethyl group offers a reactive handle for further chemical modification, enabling the introduction of specific functionalities or the grafting of polymer chains. Its derivatives have been explored for their biological activity, including the modulation of Protein Kinase C (PKC) activation, highlighting its potential in medicinal chemistry.[3]
This guide provides an in-depth exploration of the primary synthetic pathways to DMHMI, designed for researchers, chemists, and drug development professionals. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific reagents and conditions are chosen, thereby empowering the reader to adapt and troubleshoot these methodologies effectively.
I. Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several distinct precursors, each pathway offering unique advantages and challenges related to starting material availability, reaction efficiency, and scalability. The three most logical and scientifically validated routes are:
-
Selective Reduction: Starting from Dimethyl 5-formylisophthalate, a selective reduction of the aldehyde group is performed.
-
Direct Esterification: Beginning with 5-(hydroxymethyl)isophthalic acid, a dual Fischer-Speier esterification is conducted.
-
Halide Substitution/Hydrolysis: A two-step process involving the bromination of Dimethyl 5-methylisophthalate followed by nucleophilic substitution with a hydroxide source.
The choice of pathway is often dictated by the commercial availability and cost of the starting material. Currently, Dimethyl 5-formylisophthalate is a readily available specialty chemical, making Pathway 1 a common choice for laboratory-scale synthesis.
Caption: Primary synthetic pathways to this compound.
II. Pathway 1: Selective Reduction of Dimethyl 5-Formylisophthalate
This is arguably the most direct and efficient laboratory-scale synthesis, predicated on the selective reduction of an aldehyde in the presence of two ester functionalities.
A. Mechanistic Considerations & Reagent Selection
The core challenge is to reduce the highly reactive aldehyde group without affecting the less reactive ester groups. Complex metal hydrides are the reagents of choice for this transformation.
-
Sodium Borohydride (NaBH₄): This is the ideal reagent for this specific synthesis. It is a mild reducing agent, sufficiently reactive to reduce aldehydes and ketones quickly at ambient temperatures but generally unreactive towards esters. This high degree of chemoselectivity is the cornerstone of this pathway's success. Its ease of handling (compared to more pyrophoric hydrides) and simple workup procedure make it a trustworthy and practical choice.
-
Lithium Aluminium Hydride (LiAlH₄): While a powerful reducing agent, LAH is non-selective and would reduce both the aldehyde and the two ester groups to yield 3,5-bis(hydroxymethyl)phenol.[2] Therefore, LAH is entirely unsuitable for this synthesis.
The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the initially formed alkoxide intermediate to yield the final alcohol product.
B. Detailed Experimental Protocol
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Materials:
-
Dimethyl 5-formylisophthalate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dimethyl 5-formylisophthalate in anhydrous methanol (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sodium borohydride in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde spot indicates reaction completion, typically within 1-2 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Trustworthiness Check: The slow addition of acid is critical to safely neutralize the hydride and basic methoxide species. Vigorous gas evolution (H₂) will be observed. Continue adding acid until the pH is ~6-7.
-
Solvent Removal & Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. Causality Note: The bicarbonate wash removes any residual acid, while the brine wash helps to break any emulsions and remove bulk water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Caption: Experimental workflow for the selective reduction pathway.
III. Pathway 2: Direct Esterification of 5-(Hydroxymethyl)isophthalic Acid
This pathway follows the classic Fischer-Speier esterification mechanism. It is a robust and often high-yielding method, particularly suitable if the diacid is more readily available or economical than the corresponding dialdehyde.
A. Mechanistic Considerations & Reagent Selection
Fischer esterification is an acid-catalyzed equilibrium process between a carboxylic acid and an alcohol. To drive the reaction to completion and achieve a high yield of the diester, two key principles are applied:
-
Use of Excess Alcohol: The reaction is typically run using methanol as the solvent, meaning it is present in a large molar excess. According to Le Châtelier's principle, this drives the equilibrium towards the product side.
-
Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Common catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5]
The reaction requires heating under reflux to achieve a reasonable reaction rate. The water produced as a byproduct must be tolerated by the reaction conditions, as its removal is impractical when the alcohol is used as the solvent.
B. Detailed Experimental Protocol
Materials:
-
5-(Hydroxymethyl)isophthalic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (large excess, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 2-3 drops per 0.1 mmol of acid)[6]
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup: Suspend 5-(hydroxymethyl)isophthalic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the mixture to reflux and maintain it with vigorous stirring. The solid starting material will gradually dissolve as it is converted to the more soluble ester product. The reaction typically requires several hours to overnight (12-24h) for complete diesterification.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing a significant volume of ice-cold water. The product, being organic and less soluble in water, should precipitate as a solid.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture to neutralize the sulfuric acid catalyst. Continue addition until effervescence ceases.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallizing from a suitable solvent (e.g., methanol or ethanol/water mixture) to yield pure this compound.
IV. Comparison of Synthetic Pathways
| Parameter | Pathway 1: Selective Reduction | Pathway 2: Direct Esterification |
| Starting Material | Dimethyl 5-formylisophthalate | 5-(Hydroxymethyl)isophthalic acid |
| Key Reagent | Sodium borohydride (NaBH₄) | Methanol (excess) & H₂SO₄ (cat.) |
| Reaction Time | 1-3 hours | 12-24 hours |
| Temperature | 0 °C to Room Temperature | Reflux (~65 °C) |
| Yield | Typically high (>90%) | Generally good to high (80-95%) |
| Advantages | Fast, highly selective, mild conditions | Uses inexpensive reagents, robust |
| Disadvantages | Starting material can be expensive | Long reaction time, requires heating |
| Scalability | Excellent for lab scale; H₂ evolution a concern on large scale | Very scalable and common industrial process |
V. Product Characterization
Independent of the synthetic pathway, the final product must be rigorously characterized to confirm its identity and purity.
A. Spectroscopic Data
| Technique | Expected Result for this compound |
| ¹H NMR | δ (ppm): ~8.4 (s, 1H, Ar-H), ~8.1 (s, 2H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~3.9 (s, 6H, 2 x -OCH₃), ~2.5 (br s, 1H, -OH). Note: Peak positions are approximate and solvent-dependent. |
| ¹³C NMR | δ (ppm): ~166 (C=O, ester), ~142 (Ar-C-CH₂OH), ~132 (Ar-C-CO₂Me), ~130 (Ar-CH), ~128 (Ar-CH), ~63 (-CH₂OH), ~52 (-OCH₃). |
| FT-IR | ν (cm⁻¹): ~3400 (broad, O-H stretch), ~2950 (C-H stretch, aliphatic), ~1720 (strong, C=O stretch, ester), ~1250 (C-O stretch, ester). |
| Mass Spec (ESI+) | m/z: Calculated for C₁₁H₁₂O₅: 224.07. Expected [M+Na]⁺ at 247.06. |
Characterization data is synthesized based on typical values for similar aromatic esters and alcohols. Specific literature values for the target compound can be found on platforms like PubChem.[1]
VI. Conclusion
The synthesis of this compound is most effectively achieved in a laboratory setting via the selective sodium borohydride reduction of Dimethyl 5-formylisophthalate. This method is fast, high-yielding, and proceeds under mild conditions with a straightforward workup. For larger-scale operations or when dictated by starting material economics, the direct acid-catalyzed esterification of 5-(hydroxymethyl)isophthalic acid presents a viable and robust alternative, leveraging a classic and scalable chemical transformation. The choice between these pathways is a practical decision based on a trade-off between reaction time, conditions, and the cost of precursors. Both routes, when executed with care, reliably yield this valuable trifunctional building block, opening doors for innovation in polymer science and medicinal chemistry.
References
- 1. This compound | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of Dimethyl 5-(hydroxymethyl)isophthalate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Significance of Physical Properties
In the realm of drug discovery and materials science, a thorough understanding of a compound's physical properties is not merely academic; it is the bedrock upon which successful research and development are built. For a molecule like Dimethyl 5-(hydroxymethyl)isophthalate, a versatile building block in the synthesis of various polymers and pharmaceutical intermediates, these properties govern its behavior in different environments, dictate its suitability for specific applications, and inform the design of robust experimental protocols. This guide is structured to provide not just the "what," but also the "why" and "how" of these critical parameters.
Core Molecular and Physical Characteristics
This compound is a trifunctional aromatic compound, possessing two methyl ester groups and a primary alcohol. This unique combination of functional groups imparts a balance of hydrophilic and hydrophobic character, influencing its solubility and reactivity.
Table 1: Summary of Physical Properties for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| CAS Number | 109862-53-5 | PubChem[1] |
| IUPAC Name | dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | PubChem[1] |
| Melting Point | 106-107 °C | ChemicalBook |
| Boiling Point | 376.0±37.0 °C (Predicted) | ChemicalBook |
| Density | 1.252±0.06 g/cm³ (Predicted) | ChemicalBook |
| Appearance | White to off-white solid | ChemicalBook |
| Purity | 98% | CymitQuimica[2] |
It is crucial to note that while the melting point has been experimentally determined, the boiling point and density are currently based on computational predictions. Experimental verification of these values is recommended for applications where they are critical parameters.
Structural Elucidation and Spectroscopic Analysis
The structural integrity of this compound is paramount for its intended use. Spectroscopic techniques provide the definitive fingerprint of the molecule. While a comprehensive, publicly available dataset for this specific molecule is limited, we can infer the expected spectral characteristics based on its structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the methyl protons of the ester groups. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts will be influenced by the electron-withdrawing nature of the ester groups and the electron-donating effect of the hydroxymethyl group.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. Key resonances will include those for the carbonyl carbons of the ester groups, the aromatic carbons (with varying chemical shifts due to substitution), the methylene carbon of the hydroxymethyl group, and the methyl carbons of the ester groups.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponds to the carbonyl group of the esters.
-
C-O Stretch: Absorption bands in the 1000-1300 cm⁻¹ region will be present due to the C-O stretching of the ester and alcohol functionalities.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For this compound, the molecular ion peak (M⁺) would be expected at m/z 224. The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃), the hydroxymethyl group (-CH₂OH), and other characteristic fragments.
Experimental Protocols for Physical Property Determination
To ensure the highest level of scientific integrity, the following section outlines standardized, self-validating protocols for the experimental determination of the key physical properties of this compound.
Melting Point Determination using Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from 25 °C to 150 °C at a heating rate of 10 °C/min.
-
Use an inert nitrogen purge gas at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Analysis: The onset temperature of the endothermic melting peak is taken as the melting point. The peak shape can also provide an indication of sample purity.
Diagram of DSC Workflow:
References
An In-depth Technical Guide to the Solubility of Dimethyl 5-(hydroxymethyl)isophthalate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of dimethyl 5-(hydroxymethyl)isophthalate. In the absence of extensive published quantitative data, this guide synthesizes information from structurally similar molecules, theoretical principles of solubility, and established experimental protocols to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining the solubility of this compound. We will explore the molecular features governing its solubility, predict its behavior in various organic solvents, and provide detailed methodologies for empirical solubility determination.
Introduction: Understanding the Compound
This compound is an aromatic ester characterized by a central benzene ring substituted with two methyl ester groups at positions 1 and 3, and a hydroxymethyl group at position 5.[1] This unique combination of functional groups dictates its physical and chemical properties, including its solubility profile. The presence of both polar (hydroxyl and ester carbonyl) and non-polar (benzene ring and methyl groups) moieties suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.
Chemical Structure:
Caption: Chemical structure of this compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of predicting solubility.[2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:
-
Hydrogen Bonding: The primary hydroxyl group is a strong hydrogen bond donor and acceptor. The ester carbonyl groups can also act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The ester groups introduce significant polarity to the molecule.
-
Van der Waals Forces (London Dispersion Forces): The aromatic ring and methyl groups contribute to these weaker, non-polar interactions.
A solvent's ability to engage in these interactions will determine its capacity to dissolve the compound.
Predicted Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the hydroxyl and ester groups of the solute. The alkyl chains are short, minimizing non-polar repulsion. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess polar functional groups that can engage in dipole-dipole interactions with the ester groups. While they cannot donate hydrogen bonds, their ability to accept them can facilitate dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact with the polar ester groups. Their ability to dissolve a wide range of organic compounds makes them likely candidates. |
| Aromatic | Toluene, Benzene | Low to Moderate | The non-polar aromatic ring of these solvents will interact favorably with the benzene ring of the solute. However, their inability to engage in strong polar interactions with the hydroxyl and ester groups will limit overall solubility. |
| Aliphatic | Hexane, Heptane | Very Low | These non-polar solvents primarily interact through weak van der Waals forces and are poor solvents for polar compounds containing hydroxyl and ester functionalities. |
Experimental Determination of Solubility
Given the predictive nature of the above information, empirical determination of solubility is crucial for research and development applications. The following are standard protocols for quantifying the solubility of a solid compound in an organic solvent.
Isothermal Equilibrium Method
This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.
Workflow Diagram:
References
A Technical Guide to the Spectral Analysis of Dimethyl 5-(hydroxymethyl)isophthalate
This in-depth technical guide provides a comprehensive analysis of the spectral data for Dimethyl 5-(hydroxymethyl)isophthalate, a key organic intermediate. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule.
Introduction
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are key to understanding its spectral output. The following diagram illustrates the molecule's structure and the numbering of its carbon and hydrogen atoms for the purpose of spectral assignment.
Caption: Molecular structure of this compound with atom numbering for spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of DMHMI is predicted to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the ester groups and the electron-donating character of the hydroxymethyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | s | 1H | Ar-H at C2 |
| ~8.0 - 8.2 | d | 2H | Ar-H at C4 and C6 |
| ~4.7 | s | 2H | -CH₂-OH |
| ~5.4 | t | 1H | -CH₂-OH |
| ~3.9 | s | 6H | 2 x -COOCH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The aromatic region is expected to show two signals. The proton at the C2 position, situated between the two ester groups, is expected to be the most deshielded, appearing as a singlet around 8.3-8.5 ppm. The protons at C4 and C6 are chemically equivalent and are expected to appear as a doublet around 8.0-8.2 ppm due to coupling with the C2 proton.
-
Hydroxymethyl Protons: The two protons of the benzylic methylene group (-CH₂-) are expected to appear as a singlet around 4.7 ppm. The hydroxyl proton (-OH) is expected to be a triplet around 5.4 ppm due to coupling with the adjacent methylene protons, although this signal can be broad and its position can vary with concentration and solvent.
-
Methyl Ester Protons: The six protons of the two equivalent methyl ester groups (-COOCH₃) are predicted to appear as a sharp singlet around 3.9 ppm.
The predicted chemical shifts are based on the analysis of related compounds such as Dimethyl 5-(2-hydroxyethyl)isophthalate and Dimethyl 5-hydroxyisophthalate[2][3][4].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, some carbon signals will be equivalent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | 2 x C=O (ester) |
| ~142 | C5-CH₂OH |
| ~134 | C2 |
| ~131 | C1 and C3 |
| ~128 | C4 and C6 |
| ~63 | -CH₂-OH |
| ~52 | 2 x -COOCH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: The two equivalent ester carbonyl carbons are expected to have a chemical shift of around 166 ppm.
-
Aromatic Carbons: The aromatic region will show four distinct signals. The carbon attached to the hydroxymethyl group (C5) is expected around 142 ppm. The carbon at C2, positioned between the two ester groups, is predicted to be around 134 ppm. The two carbons bearing the ester groups (C1 and C3) are equivalent and should appear around 131 ppm. The remaining two aromatic carbons (C4 and C6) are also equivalent and are expected at approximately 128 ppm.
-
Aliphatic Carbons: The carbon of the hydroxymethyl group (-CH₂OH) is predicted to be at around 63 ppm, and the two equivalent methyl carbons of the ester groups (-COOCH₃) are expected at about 52 ppm.
These predictions are supported by data from similar isophthalate derivatives[2][5].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ester, and aromatic functionalities.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, broad | O-H stretch (hydroxyl) |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic, -CH₃ and -CH₂) |
| ~1720 | Strong, sharp | C=O stretch (ester) |
| ~1600, ~1450 | Medium to weak | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1050 | Medium | C-O stretch (primary alcohol) |
Interpretation of the IR Spectrum:
-
A broad and strong absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.
-
The C-H stretching vibrations of the aromatic ring are expected to appear as medium intensity bands just above 3000 cm⁻¹. The aliphatic C-H stretches from the methyl and methylene groups will be just below 3000 cm⁻¹.
-
A very strong and sharp absorption band around 1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional groups.
-
The characteristic C=C stretching vibrations of the aromatic ring are expected to appear as medium to weak bands in the 1600-1450 cm⁻¹ region.
-
A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester group, and a medium band around 1050 cm⁻¹ is expected for the C-O stretching of the primary alcohol.
This interpretation is consistent with the known IR spectra of related aromatic esters and alcohols[6][7][8][9].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 224 | Molecular ion (M⁺) |
| 193 | [M - OCH₃]⁺ |
| 195 | [M - H₂O]⁺ |
| 165 | [M - COOCH₃]⁺ |
| 163 | [M - CH₂OH - H₂O]⁺ |
Interpretation of the Mass Spectrum:
-
The molecular ion peak (M⁺) is expected at an m/z of 224, corresponding to the molecular weight of the compound[1][10].
-
A common fragmentation pathway for methyl esters is the loss of a methoxy radical (-OCH₃), which would result in a fragment ion at m/z 193.
-
Loss of a water molecule from the hydroxymethyl group is also a likely fragmentation, leading to a peak at m/z 195.
-
Cleavage of the entire methoxycarbonyl group (-COOCH₃) would give a fragment at m/z 165.
-
A fragment at m/z 163 could arise from the loss of the hydroxymethyl group followed by the loss of a water molecule.
The fragmentation pattern of the related Diethyl 5-(hydroxymethyl)isophthalate can provide further insights into the expected fragmentation of the target molecule[11].
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
Mass Spectrometry
-
Sample Introduction (GC-MS): Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or methanol). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 40-400 to detect the molecular ion and significant fragment ions.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide has provided a detailed, albeit predicted, spectroscopic analysis of this compound. By leveraging data from closely related compounds and fundamental spectroscopic principles, we have been able to construct a comprehensive spectral profile for this important chemical intermediate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development. The outlined experimental protocols provide a solid foundation for the practical acquisition of this critical data.
References
- 1. This compound | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dimethyl 5-hydroxyisophthalate(13036-02-7) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Dimethyl isophthalate(1459-93-4) 13C NMR [m.chemicalbook.com]
- 6. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isophthalic acid [webbook.nist.gov]
- 8. Dimethyl isophthalate(1459-93-4) IR Spectrum [m.chemicalbook.com]
- 9. 5-Hydroxyisophthalic acid(618-83-7) IR Spectrum [chemicalbook.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. spectrabase.com [spectrabase.com]
commercial availability of Dimethyl 5-(hydroxymethyl)isophthalate
An In-Depth Technical Guide to Dimethyl 5-(hydroxymethyl)isophthalate for Advanced Research Applications
Abstract: this compound is a trifunctional aromatic compound of increasing interest to the pharmaceutical and material science sectors. Its unique structure, featuring two methyl ester groups and a primary alcohol, offers a versatile platform for the synthesis of complex polymers and bioconjugates. This guide provides a comprehensive overview of its commercial availability, detailed protocols for its synthesis and purification, a robust framework for analytical quality control, and an expert perspective on its applications in drug development.
Commercial Sourcing and Availability
This compound is available commercially, though it is less common than its close analogue, Dimethyl 5-hydroxyisophthalate. For researchers, it is critical to verify the CAS Number to ensure the correct compound is procured. The primary benzylic alcohol in the target molecule offers distinct reactivity compared to the phenolic hydroxyl group in its analogue, a crucial consideration for synthetic planning.
The compound is typically supplied as a white to off-white solid with a purity of 98% or higher. Researchers should anticipate lead times for bulk quantities, as it is often synthesized on demand rather than held in large inventories.
Table 1: Commercial Supplier Information for this compound
| Supplier | CAS Number(s) | Typical Purity | Notes |
| Parchem | 71974-03-3[1] | ≥98% | Specialty chemical supplier, suitable for R&D and bulk quantities. |
| Fluorochem | 109862-53-5 | 98%[2] | Available in research quantities (mg to g scale). |
Note: The CAS number 109862-53-5 is also associated with this compound in some supplier catalogs. PubChem primarily lists 71974-03-3 as a synonym while featuring 109862-53-5 more prominently in some contexts.[3] It is advisable to confirm the structure with the supplier.
Synthesis Protocol: A Scalable Approach
While multiple synthetic routes are conceivable, a robust and scalable method involves the selective reduction of the aldehyde group of Dimethyl 5-formylisophthalate. This precursor is commercially available and provides a direct pathway to the desired product, avoiding the harsher conditions that might be required for other starting materials.
The causality for selecting this pathway rests on the high selectivity of sodium borohydride (NaBH₄) for reducing aldehydes in the presence of esters. Unlike stronger reducing agents like lithium aluminum hydride (LAH), NaBH₄ is safer to handle on a larger scale and simplifies the workup procedure, making the protocol more efficient and self-validating.[4]
Experimental Protocol: Reduction of Dimethyl 5-formylisophthalate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Dimethyl 5-formylisophthalate (1.0 eq, e.g., 5.0 g).
-
Dissolution: Dissolve the starting material in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (approx. 50 mL). Stir at room temperature until fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1 M Hydrochloric Acid (HCl) dropwise at 0 °C until the effervescence ceases and the pH is neutral (~pH 7).
-
Extraction: Remove the organic solvents under reduced pressure using a rotary evaporator. Add deionized water (50 mL) to the residue and extract the product with Ethyl Acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Caption: Workflow for the synthesis of this compound.
Purification via Recrystallization
The crude product obtained from synthesis typically requires purification to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for this purpose, leveraging differences in solubility between the product and impurities.[5] A mixed solvent system of Dichloromethane (DCM) and n-Heptane is proposed here. DCM is an excellent solvent for the polar product at room temperature, while n-Heptane acts as an anti-solvent to induce crystallization.
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of Dichloromethane at room temperature and stir until the solid is completely dissolved.
-
Inducing Crystallization: While stirring, slowly add n-Heptane dropwise until the solution becomes persistently turbid (cloudy). If excessive precipitation occurs, add a few drops of DCM to redissolve the solid.
-
Crystal Growth: Cover the flask and allow it to stand at room temperature for 1-2 hours to allow for slow crystal formation. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold n-Heptane to remove residual soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Caption: General workflow for the purification by recrystallization.
Quality Control and Analytical Characterization
A robust quality control (QC) procedure is essential to validate the identity, purity, and integrity of the final compound. This involves a suite of analytical techniques, each providing orthogonal data to build a comprehensive quality profile.
Table 2: Analytical Specifications for this compound
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥98.0% | HPLC (UV Detection) |
| Melting Point | To be established (literature is sparse) | Melting Point Apparatus |
| Residual Solvents | To be determined | ¹H NMR or GC-HS |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment. A reverse-phase method provides excellent separation of the polar analyte from non-polar impurities.
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid). A similar method for isophthalic acid uses a gradient of 30-70% Acetonitrile over 10 minutes.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Rationale: The acidic modifier ensures the carboxyl groups (if any from hydrolysis) are protonated for better peak shape. A C18 column retains the aromatic compound well, allowing for separation from more polar (e.g., diol by-products) or less polar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unequivocal structural confirmation.
-
¹H NMR: Expected signals include:
-
A singlet for the two equivalent methyl ester protons (~3.9 ppm).
-
A singlet for the benzylic methylene protons (~4.7 ppm).
-
A singlet for the hydroxyl proton (variable, ~2-5 ppm).
-
Signals for the aromatic protons on the benzene ring (~8.0-8.5 ppm).
-
-
¹³C NMR: Expected signals include:
-
Methyl ester carbons (~52 ppm).
-
Benzylic methylene carbon (~63 ppm).
-
Aromatic carbons (~128-140 ppm).
-
Ester carbonyl carbons (~166 ppm).
-
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is suitable.
-
Expected Mass: The molecular formula is C₁₁H₁₂O₅, with a molecular weight of 224.21 g/mol .[3] The exact mass is 224.0685 Da.
-
Expected Ions: [M+H]⁺ at m/z 225.0757 and [M+Na]⁺ at m/z 247.0577.
Caption: A comprehensive quality control workflow for final product release.
Applications in Drug Development
The trifunctional nature of this compound makes it a valuable building block in pharmaceutical research, primarily as a monomer for functional polyesters and as a versatile linker in bioconjugates.
Monomer for Biodegradable Polyesters
The presence of two ester groups and one hydroxyl group allows this molecule to be incorporated into aliphatic polyester chains, creating polymers with pendant functional groups.[7][8]
-
Mechanism of Action: The hydroxyl group can initiate the ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. The isophthalate core is then incorporated at the beginning of the polymer chain. Alternatively, the di-ester can undergo polycondensation with diols. The key advantage is that the benzylic alcohol provides a site for further modification, allowing for the attachment of drugs, targeting ligands, or imaging agents.
-
Field Insight: These functionalized polyesters are highly sought after for creating advanced drug delivery systems such as nanoparticles and micelles. The aromatic core of the isophthalate moiety can enhance drug loading of aromatic drugs through π-π stacking interactions, while the pendant group allows for covalent drug attachment, leading to more controlled release profiles.
Caption: Role as a functional monomer in polyester-based drug delivery systems.
Linker for Antibody-Drug Conjugates (ADCs)
The structure of this compound is ideally suited for use as a scaffold for ADC linkers.[9][10] ADCs require sophisticated linkers that connect a potent cytotoxic drug to a monoclonal antibody, ensuring stability in circulation and cleavage at the target tumor cell.
-
Mechanism of Action: The hydroxyl group can be used to attach the cytotoxic payload, often through a cleavable ester or carbonate bond. The two methyl ester groups can be hydrolyzed to carboxylic acids. One carboxyl group can then be used to attach the linker to the antibody (e.g., via amide bond formation with a lysine residue), while the other can be used to modulate solubility or attach a second payload.
-
Expertise & Trustworthiness: This trifunctional design offers superior control over the drug-to-antibody ratio (DAR) and allows for the creation of dual-drug ADCs. The rigid aromatic core provides defined spatial separation between the antibody and the drug, which can be critical for biological activity and preventing premature cleavage.[11]
Caption: Conceptual diagram of the isophthalate scaffold in an ADC.
References
- 1. parchem.com [parchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 7. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DDS向け生分解性ポリマー薬物担体:機能性脂肪族ポリエステルの設計 [sigmaaldrich.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
thermal stability of Dimethyl 5-(hydroxymethyl)isophthalate
An In-Depth Technical Guide to the Thermal Stability of Dimethyl 5-(hydroxymethyl)isophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DMHI) is a versatile bifunctional molecule with applications in the synthesis of polymers, dendrimers, and as a linker in metal-organic frameworks (MOFs). Its utility in these fields, particularly in applications requiring elevated temperatures, necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive analysis of the predicted thermal behavior of DMHI, drawing upon the established principles of thermal decomposition for aromatic esters and benzyl alcohols, and inferring from the thermal properties of structurally related compounds. While direct experimental data for DMHI is not extensively available in peer-reviewed literature, this guide establishes a robust framework for its thermal analysis, including detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction: The Structural and Functional Significance of this compound
This compound (DMHI), with the molecular formula C₁₁H₁₂O₅, is an aromatic compound featuring two methyl ester groups and a hydroxymethyl group attached to a benzene ring.[1][2] This unique combination of functional groups makes it a valuable building block in various fields of chemical synthesis. The ester functionalities can undergo hydrolysis or transesterification, while the hydroxymethyl group offers a site for esterification, etherification, or oxidation. These reactive sites are pivotal in the design of novel polymers and in the pharmaceutical industry for the development of drug delivery systems and prodrugs. The isophthalate core provides rigidity and a defined geometry to the resulting macromolecules. Given that polymerization and other synthetic processes involving DMHI often require high temperatures, its thermal stability is a critical parameter influencing its processability and the performance of the final product.
Predicted Thermal Decomposition Profile of DMHI
Key Functional Groups and Their Influence on Thermal Stability
DMHI's thermal behavior is primarily dictated by three key structural features:
-
Aromatic Ring: The central benzene ring provides a high degree of thermal stability. Aromatic systems generally require significant energy to induce fragmentation.
-
Methyl Ester Groups: Ester groups are known to be the relatively weaker points in the molecule. Thermal decomposition of aromatic esters can proceed through various mechanisms, often initiating with the cleavage of the ester linkage.[3] Studies on the thermal degradation of polyesters indicate that decomposition can begin at temperatures ranging from 275°C to over 400°C, depending on the overall structure.[3][4]
-
Hydroxymethyl Group: The benzylic alcohol moiety is susceptible to thermal degradation. The C-O and C-C bonds of the hydroxymethyl group can cleave at elevated temperatures.
Postulated Decomposition Pathway
The thermal decomposition of DMHI is likely to be a multi-stage process. The initial decomposition is anticipated to involve the hydroxymethyl group, potentially through dehydration to form a more conjugated system or through homolytic cleavage of the C-O bond. This would be followed by the degradation of the methyl ester groups at higher temperatures. The decomposition of aromatic polyesters often results in the formation of carbon dioxide, aldehydes, and phthalates.[3]
Estimated Decomposition Temperature
Based on the thermal stability of related isophthalate-based materials, such as certain metal-organic frameworks that are stable up to at least 350°C, it is reasonable to predict that the onset of significant thermal decomposition for DMHI will occur in the range of 250-350°C.[5] However, this is an estimation, and empirical determination through TGA is essential for a precise value.
Experimental Determination of Thermal Stability
A comprehensive understanding of the thermal stability of DMHI requires experimental analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.
Experimental Protocol for TGA of DMHI:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of DMHI into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant weight loss begins.
-
Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).
-
Illustrative TGA Data Table (Hypothetical):
| Parameter | Predicted Value | Significance |
| Onset of Decomposition (T_onset) | ~ 250 - 300 °C | Indicates the start of thermal degradation. |
| Temperature of Max. Decomposition Rate (T_peak) | ~ 300 - 350 °C | Corresponds to the point of fastest decomposition. |
| Residue at 600°C | ~ 10 - 20% | Suggests the formation of a stable char residue. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Experimental Protocol for DSC of DMHI:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of DMHI into an aluminum DSC pan and hermetically seal it.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample at a constant rate of 10°C/min to a temperature above its expected melting and decomposition range (e.g., 350°C).
-
Cool the sample back to 25°C at a controlled rate.
-
Perform a second heating scan under the same conditions to observe any changes in thermal behavior after the initial heating.
-
-
Data Analysis:
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization or decomposition.
-
Determine the melting temperature (T_m) from the peak of the endotherm.
-
Observe any exothermic events that might indicate decomposition.
-
Illustrative DSC Data Table (Hypothetical):
| Parameter | Predicted Value | Significance |
| Melting Point (T_m) | ~ 100 - 150 °C | Indicates the transition from solid to liquid phase. The diethyl analog has a melting point of 82-85°C.[6][7] |
| Decomposition | Exothermic event following melting | Confirms that decomposition is occurring. |
Visualization of Experimental Workflow and Decomposition
To further clarify the experimental process and the hypothesized decomposition, the following diagrams are provided.
Caption: Workflow for Thermogravimetric Analysis of DMHI.
Caption: Hypothesized Thermal Decomposition Pathway for DMHI.
Implications for Drug Development and Material Science
The thermal stability of DMHI is a crucial consideration in its application. In drug development, if DMHI is used as a linker in a prodrug or a drug delivery system, it must be stable under storage conditions and during any manufacturing processes that involve heat, such as melt extrusion. Conversely, controlled thermal degradation could be exploited for the triggered release of an active pharmaceutical ingredient. In material science, the decomposition temperature of DMHI will define the upper service temperature of polymers or MOFs derived from it. For high-temperature applications, the thermal stability of the DMHI monomer is a key limiting factor.
Conclusion
This compound is a molecule of significant interest in synthetic chemistry. While direct experimental data on its thermal stability is sparse, this guide provides a comprehensive overview based on the principles of thermal analysis and data from analogous structures. The provided experimental protocols for TGA and DSC offer a clear path for the empirical determination of its thermal properties. A thorough understanding of the thermal stability of DMHI is paramount for its effective and safe utilization in research, drug development, and material science.
References
- 1. This compound | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. 5-(羟甲基)异酞酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Dimethyl 5-(hydroxymethyl)isophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-(hydroxymethyl)isophthalate is a trifunctional aromatic compound of significant interest in the fields of polymer chemistry, materials science, and particularly in drug development.[1][2] Its structure, featuring a central benzene ring substituted with two methoxycarbonyl groups and a hydroxymethyl group, provides a unique combination of rigidity and reactive functionality. This guide offers a comprehensive analysis of the molecular structure and conformational behavior of this compound, providing insights crucial for its application in the design of novel therapeutics and advanced materials.
The strategic placement of the ester and alcohol functionalities on the isophthalate scaffold makes it a versatile building block. The hydroxymethyl group offers a primary site for derivatization, enabling its use as a linker to connect to other molecules, while the diester groups can be hydrolyzed to carboxylic acids to modulate solubility or to act as coordination sites for metal ions. Understanding the three-dimensional arrangement of these functional groups and the energy landscape of their rotational conformations is paramount for predicting molecular interactions and designing new molecular entities with desired properties.
Molecular Structure
The fundamental framework of this compound consists of a 1,3,5-trisubstituted benzene ring. Its chemical formula is C₁₁H₁₂O₅, with a molecular weight of 224.21 g/mol .[1] The IUPAC name for this compound is dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate.[1]
While a specific crystal structure for this compound is not publicly available, analysis of closely related 5-substituted dimethyl isophthalates, such as dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate, provides valuable insights into its likely solid-state conformation. In these analogues, the orientation of the methyl carboxylate groups relative to the benzene ring can vary. For instance, in dimethyl 5-iodoisophthalate, the methyl carboxylate moieties are tilted with respect to the benzene ring, whereas in dimethyl 5-ethynylisophthalate, the entire molecular framework is planar. This suggests that the conformation of the ester groups in this compound in the solid state will be influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group.
Table 1: Key Structural and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| IUPAC Name | dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | PubChem[1] |
| CAS Number | 109862-53-5 | CymitQuimica[2] |
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around three single bonds: the two C(aryl)-C(ester) bonds and the C(aryl)-C(hydroxymethyl) bond. The interplay of steric hindrance and electronic effects governs the preferred orientations of the methoxycarbonyl and hydroxymethyl substituents.
Rotation of the Methoxycarbonyl Groups
The rotation of the two methoxycarbonyl groups relative to the plane of the benzene ring is a key determinant of the molecule's overall shape. The barrier to rotation is influenced by steric interactions between the ester groups and the adjacent protons on the aromatic ring. In related dimethyl isophthalate derivatives, both planar and non-planar conformations have been observed in the solid state, indicating that the rotational barrier is relatively low and can be overcome by crystal packing forces. In solution, it is expected that these groups will undergo rapid rotation, leading to an averaged conformation.
Rotation of the Hydroxymethyl Group
The conformational preference of the hydroxymethyl group is analogous to that of benzyl alcohol. Studies on benzyl alcohol have shown that it is a highly flexible molecule with low barriers to rotation around the C-C and C-O bonds.[3][4] The potential energy surface of benzyl alcohol reveals multiple minimum energy structures, with the exo and endo conformations being particularly relevant.[3][4] The relative energies of these conformers are small, typically less than 3 kcal/mol, allowing for easy interconversion at room temperature.[3][4] This suggests that the hydroxymethyl group in this compound will also exhibit considerable conformational freedom in solution. The orientation of the hydroxyl group will be influenced by its ability to form intramolecular hydrogen bonds with the adjacent ester groups, which could stabilize certain conformations.
Diagram 1: Key Rotational Degrees of Freedom in this compound
References
- 1. This compound | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Conformational Preferences and Pathways for Enantiomerization and Diastereomerization of Benzyl Alcohol. Data Mining and ab Initio Quantum-Mechanical Study - American Chemical Society - Figshare [acs.figshare.com]
potential applications of Dimethyl 5-(hydroxymethyl)isophthalate in materials science
An In-depth Technical Guide to the Potential Applications of Dimethyl 5-(hydroxymethyl)isophthalate in Materials Science
Authored by: A Senior Application Scientist
Abstract
This compound (DMHI) is a versatile functional monomer poised to unlock significant advancements in materials science. Its unique trifunctional structure, featuring two methyl ester groups and one primary hydroxyl group attached to a central aromatic ring, offers a compelling platform for the synthesis of novel polymers with tailored properties. This guide provides a comprehensive technical overview of DMHI, from its fundamental properties to its potential applications in high-performance polyesters, functional polyamides, and robust polyurethanes. We will explore its role in creating materials with enhanced thermal stability, flame retardancy, and tunable mechanical properties, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in materials development seeking to leverage the unique chemical architecture of DMHI.
Introduction to this compound (DMHI)
This compound (DMHI), with the chemical formula C11H12O5, is an aromatic compound that belongs to the family of isophthalic acid esters.[1] Its structure is characterized by a benzene ring substituted with two methoxycarbonyl groups at positions 1 and 3, and a hydroxymethyl group at position 5. This arrangement of functional groups makes DMHI a highly valuable building block in polymer chemistry.
The two methyl ester groups can participate in polycondensation reactions, typically through transesterification, to form the backbone of polymers like polyesters. The primary hydroxyl group provides a reactive site for a variety of chemical transformations. It can be used to initiate polymerization, act as a cross-linking site, or serve as a handle for post-polymerization modification to introduce specific functionalities. The rigidity of the central benzene ring is expected to impart thermal stability and mechanical strength to the resulting polymers.
Physicochemical Properties of DMHI
A clear understanding of the physical and chemical properties of a monomer is crucial for its effective application in polymer synthesis. The key properties of DMHI are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C11H12O5 | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| IUPAC Name | dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | PubChem[1] |
| CAS Number | 109862-53-5 | PubChem[1] |
| Appearance | White to off-white solid (Expected) | Inferred |
| Solubility | Soluble in many organic solvents | Inferred |
Synthesis of DMHI
While multiple synthetic routes to DMHI are conceivable, a common laboratory-scale approach involves the esterification of 5-(hydroxymethyl)isophthalic acid with methanol in the presence of an acid catalyst. This reaction is analogous to the synthesis of other isophthalate esters, such as dimethyl isophthalate from isophthalic acid.[2]
Exemplary Synthesis Protocol
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(hydroxymethyl)isophthalic acid in an excess of dry methanol.
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise to the suspension.
-
Reaction : Heat the mixture to reflux and maintain the temperature until the solid reactant is completely dissolved and the reaction is complete (monitored by TLC).
-
Work-up : After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.
-
Neutralization : Neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation and Purification : Collect the solid product by filtration, wash it thoroughly with water, and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Potential Applications in Polymer Science
The trifunctional nature of DMHI opens up a wide array of possibilities for creating advanced polymeric materials. Its ability to act as both a chain-building unit and a functionalization point is a key advantage.
High-Performance Polyesters
DMHI can be readily incorporated into polyester chains via melt or solution polycondensation with various diols and other dicarboxylic acid esters. The pendant hydroxymethyl group introduces a reactive site along the polymer backbone, which can be leveraged for subsequent cross-linking or functionalization.
Causality behind Experimental Choices : The use of a transesterification catalyst like antimony trioxide is standard for polyester synthesis, as it effectively facilitates the reaction between the ester and hydroxyl groups at high temperatures. The two-stage process, starting at atmospheric pressure and moving to a high vacuum, is critical for driving the equilibrium towards polymer formation by removing the methanol and ethylene glycol byproducts, thereby achieving a high molecular weight.
Experimental Protocol: Synthesis of a DMHI-Modified Poly(ethylene terephthalate) (PET) Copolyester
-
Charging the Reactor : Charge a high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with Dimethyl Terephthalate (DMT), DMHI (e.g., 5 mol%), ethylene glycol, and a transesterification catalyst (e.g., antimony trioxide).
-
Esterification : Heat the mixture under a slow stream of nitrogen to around 180-220°C to initiate the transesterification reaction, distilling off the methanol byproduct.
-
Polycondensation : After the removal of methanol is complete, add a polycondensation catalyst (if different) and gradually increase the temperature to 260-280°C while slowly reducing the pressure to below 1 Torr.
-
Polymer Formation : Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
Extrusion and Quenching : Extrude the molten polymer from the reactor into a water bath to quench it and form amorphous strands.
-
Pelletization : Cut the strands into pellets for further processing and characterization.
Caption: Workflow for the synthesis of a DMHI-modified copolyester.
Functional Polyamides
While DMHI does not contain amine groups for direct polyamide synthesis, it can be chemically modified to produce monomers suitable for polycondensation with diamines. For instance, the hydroxymethyl group can be converted into other functional groups, or the entire molecule can be transformed. The resulting polyamides could exhibit improved processability and thermal properties.[3][4]
A potential synthetic strategy involves the amidation of the ester groups with a large excess of a diamine to produce an amino-terminated oligomer, which can then be polymerized. The pendant hydroxyl group would be preserved for later modification.
Caption: Conceptual pathway to functional polyamides using DMHI.
Advanced Polyurethanes
The primary hydroxyl group of DMHI makes it an excellent candidate for incorporation into polyurethane systems. It can be used as a chain extender or a cross-linker in reactions with diisocyanates and polyols. The rigid aromatic core of DMHI is expected to enhance the thermal stability and hardness of the resulting polyurethane.
Causality behind Experimental Choices : The prepolymer method is a common and controlled way to synthesize polyurethanes. By first reacting the polyol with an excess of diisocyanate, an isocyanate-terminated prepolymer is formed. This prepolymer is then chain-extended with DMHI. This two-step process allows for better control over the stoichiometry and the final polymer structure compared to a one-shot polymerization. The use of a catalyst like DBTDL is essential for achieving a reasonable reaction rate at moderate temperatures.
Experimental Protocol: Synthesis of a Polyurethane with DMHI as a Chain Extender
-
Prepolymer Synthesis : In a moisture-free reactor, react a diol (e.g., poly(tetramethylene ether) glycol) with an excess of a diisocyanate (e.g., methylene diphenyl diisocyanate, MDI) at 70-80°C to form an isocyanate-terminated prepolymer.
-
Chain Extension : In a separate vessel, dissolve DMHI in a suitable dry solvent (e.g., N,N-dimethylformamide).
-
Mixing : Add the DMHI solution to the prepolymer with vigorous stirring. A catalyst, such as dibutyltin dilaurate (DBTDL), can be added to accelerate the reaction.
-
Curing : Pour the mixture into a mold and cure it at an elevated temperature (e.g., 100-120°C) for several hours to complete the polymerization.
-
Post-Curing : Post-cure the material at a slightly lower temperature for an extended period to ensure full development of its mechanical properties.
Caption: Workflow for polyurethane synthesis using DMHI.
Flame Retardant Materials
A significant area of interest in materials science is the development of halogen-free flame retardants.[5][6] While DMHI itself is not inherently flame retardant, its pendant hydroxymethyl group provides a convenient anchor point for attaching phosphorus-containing moieties, which are known to be effective flame retardants.[7][8] This can be achieved by reacting the DMHI-containing polymer with a phosphorus compound like phosphoryl chloride or a phosphonate. This approach covalently bonds the flame-retardant component to the polymer backbone, preventing leaching and ensuring permanence.
Caption: Concept of imparting flame retardancy to a DMHI-based polymer.
Bio-based Polymers
The drive towards sustainable materials has spurred research into bio-based monomers.[9][10][11][12] While DMHI is traditionally derived from petrochemical sources, its structure has parallels with emerging bio-based aromatic monomers derived from platform chemicals like 5-hydroxymethylfurfural (HMF).[9][11][12] Future research could focus on developing bio-based synthesis routes to DMHI or using it to modify and enhance the properties of existing bio-based polymers like polyethylene furanoate (PEF).[10][12]
Conclusion
This compound is a monomer with significant untapped potential in materials science. Its unique combination of polymerizable ester groups and a modifiable hydroxyl group on a rigid aromatic core makes it a versatile tool for designing advanced polymers. From enhancing the thermal and mechanical properties of conventional plastics to creating functional materials with tailored characteristics like flame retardancy, DMHI offers a promising platform for innovation. The experimental frameworks provided in this guide serve as a starting point for researchers to explore the vast possibilities that this functional monomer presents. As the demand for high-performance and specialty polymers continues to grow, DMHI is well-positioned to become a key building block in the next generation of advanced materials.
References
- 1. This compound | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. math-cs.gordon.edu [math-cs.gordon.edu]
- 6. Kisuma Chemicals – Continuity through Innovation Browse and order our non-toxic flame retardants here [webshop.kisuma.com]
- 7. Intrinsic flame retardant phosphonate-based vitrimers as a recyclable alternative for commodity polymers in composite materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. WO2016090083A1 - Flame retardant thermoplastic and thermoset compositions - Google Patents [patents.google.com]
- 9. Panoramic view of biobased BHMTHF-based polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. specialchem.com [specialchem.com]
- 11. Panoramic view of biobased BHMTHF-based polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00544B [pubs.rsc.org]
- 12. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dimethyl 5-(hydroxymethyl)isophthalate in Polymerization
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The direct polymerization of dimethyl 5-(hydroxymethyl)isophthalate is not extensively documented in readily available literature. The following application notes and protocols are constructed based on established principles of polyester chemistry and analogous polymerization of structurally similar functional monomers. These are intended to serve as a comprehensive guide and a robust starting point for research and development.
Introduction: A Versatile Functional Monomer
This compound (DMHI) is an aromatic dicarboxylic acid ester possessing a pendant primary hydroxyl group. This unique trifunctional structure—two ester groups and one hydroxyl group—positions it as a highly valuable monomer for the synthesis of advanced functional polyesters. The incorporation of DMHI into a polymer backbone introduces reactive hydroxyl groups, which can significantly alter the polymer's physical properties and open avenues for post-polymerization modification.
The presence of the hydroxymethyl moiety can be leveraged to:
-
Enhance Hydrophilicity: Increase water absorption and wettability of otherwise hydrophobic aromatic polyesters.
-
Improve Dyeability: Provide reactive sites for the covalent attachment of dyes.
-
Serve as a Crosslinking Site: Enable the formation of thermoset resins or hydrogels.
-
Act as an Anchor for Biofunctionalization: Allow for the grafting of biomolecules, drugs, or targeting ligands, which is of particular interest in drug delivery and biomedical applications.[1]
This document provides an in-depth guide to the utilization of DMHI in polyester synthesis, covering both melt polycondensation and enzymatic polymerization, along with protocols for post-polymerization modification.
Physicochemical Properties of DMHI
A thorough understanding of the monomer's properties is crucial for designing polymerization reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 224.21 g/mol | --INVALID-LINK-- |
| Appearance | Solid | - |
| Melting Point | 82-85 °C (for diethyl analog) | --INVALID-LINK-- |
Note: Data for the diethyl analog is provided as a close reference.
Polymerization Methodologies
The choice of polymerization technique depends on the desired polymer properties, scalability, and sustainability considerations.
Melt Polycondensation
Melt polycondensation is a conventional and widely used method for synthesizing high-molecular-weight polyesters. It involves the transesterification of DMHI with a suitable diol at high temperatures under vacuum to drive the removal of the methanol byproduct.
Causality Behind Experimental Choices:
-
Two-Stage Reaction: A lower temperature esterification stage allows for the initial reaction of the ester groups of DMHI with the diol, minimizing side reactions involving the more thermally sensitive hydroxymethyl group. The subsequent higher-temperature polycondensation under vacuum is necessary to increase the molecular weight by removing the methanol byproduct, thereby shifting the reaction equilibrium towards the polymer.
-
Catalyst Selection: Catalysts like antimony(III) oxide or titanium(IV) butoxide are standard for polyesterification as they are effective at high temperatures.[2]
-
Inert Atmosphere: A nitrogen or argon atmosphere is crucial to prevent oxidative degradation of the polymer at high temperatures, which would lead to discoloration and reduced molecular weight.
Experimental Workflow for Melt Polycondensation
Caption: Workflow for two-stage melt polycondensation of DMHI.
Detailed Protocol:
-
Reactor Setup: A glass batch reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump is charged with equimolar amounts of this compound and a chosen diol (e.g., 1,4-butanediol).
-
Catalyst Addition: A catalyst, such as antimony(III) oxide (approx. 200-300 ppm), is added.
-
Esterification Stage: The reactor is purged with nitrogen and heated to 180-200°C. The reaction mixture is stirred, and the methanol byproduct is distilled off. This stage is typically continued for 2-4 hours or until the theoretical amount of methanol has been collected.
-
Polycondensation Stage: The temperature is gradually increased to 220-250°C, and a vacuum (less than 1 Torr) is slowly applied.
-
Monitoring: The reaction is monitored by observing the increase in the viscosity of the melt (via stirrer torque). The polycondensation is continued until the desired molecular weight is achieved, which can take several hours.
-
Product Recovery: The resulting polymer is extruded from the reactor under nitrogen pressure and can be pelletized for further analysis.
Enzymatic Polymerization
Enzymatic polymerization offers a greener alternative to traditional methods, proceeding under milder reaction conditions and often with higher selectivity, which can be crucial for preserving the integrity of the hydroxymethyl group.[3] Candida antarctica Lipase B (CALB) is a commonly used enzyme for polyester synthesis.[3]
Causality Behind Experimental Choices:
-
Mild Conditions: The use of lower temperatures (e.g., 90°C) is dictated by the optimal activity and stability of the enzyme, preventing denaturation. This also minimizes the risk of side reactions.
-
Azeotropic Removal of Byproduct: In solution polymerization, an organic solvent like toluene can be used to azeotropically remove the methanol byproduct under reduced pressure, driving the reaction forward.
-
Enzyme Immobilization: Using an immobilized enzyme (like Novozym 435) simplifies the purification process as the enzyme can be filtered off after the reaction.
Experimental Workflow for Enzymatic Polymerization
Caption: Workflow for enzymatic polymerization of DMHI.
Detailed Protocol:
-
Reaction Setup: A round-bottom flask is charged with equimolar amounts of DMHI, a diol, immobilized Candida antarctica Lipase B (e.g., Novozym 435, typically 10% by weight of monomers), and an appropriate solvent (e.g., toluene).
-
Inert Atmosphere: The flask is sealed and placed under a nitrogen atmosphere.
-
Polymerization: The reaction mixture is heated to approximately 90°C with magnetic stirring. After an initial period (e.g., 2 hours), a vacuum is applied to facilitate the removal of methanol. The reaction is allowed to proceed for 24 to 72 hours.[3]
-
Work-up: The reaction mixture is cooled to room temperature, and the enzyme is removed by filtration.
-
Purification: The polymer is isolated by precipitation in a non-solvent such as cold methanol, filtered, and dried under vacuum.
Post-Polymerization Modification
The true potential of polyesters derived from DMHI lies in the reactivity of the pendant hydroxymethyl groups. These groups serve as handles for further chemical transformations, allowing for the tailoring of the polymer's properties for specific applications.
Workflow for Post-Polymerization Modification
Caption: Pathways for post-polymerization modification of DMHI-containing polyesters.
Protocol for Esterification with a Carboxylic Acid (e.g., for drug conjugation):
-
Dissolution: The DMHI-containing polyester is dissolved in a suitable aprotic solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran) under a nitrogen atmosphere.
-
Reagent Addition: The carboxylic acid to be conjugated, along with a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., 4-Dimethylaminopyridine, DMAP), is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for 24-48 hours.
-
Purification: The by-product, dicyclohexylurea, is removed by filtration. The functionalized polymer is then precipitated in a non-solvent, filtered, and dried under vacuum.
Expected Polymer Properties and Characterization
The properties of polyesters derived from DMHI will be influenced by the choice of comonomer diol and the polymerization conditions.
-
Thermal Properties: The incorporation of the isophthalate ring will impart rigidity, leading to a relatively high glass transition temperature (Tg). The pendant hydroxymethyl group may disrupt chain packing, potentially leading to amorphous or semi-crystalline materials depending on the comonomer.[4]
-
Mechanical Properties: Aromatic polyesters generally exhibit good mechanical strength and stiffness. The specific properties will depend on the molecular weight and crystallinity.[4][5]
-
Solubility: The presence of the hydroxyl groups is expected to increase the polymer's affinity for more polar solvents compared to fully aromatic polyesters like PET.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Conclusion
This compound is a promising monomer for the development of novel functional polyesters. Its unique structure allows for the introduction of reactive pendant hydroxyl groups into the polymer backbone, paving the way for materials with tailored properties for a wide range of applications, from advanced coatings to biomedical devices and drug delivery systems. The protocols outlined in this document provide a solid foundation for researchers to explore the full potential of this versatile building block.
References
- 1. swaminathansivaram.in [swaminathansivaram.in]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. madisongroup.com [madisongroup.com]
- 5. Isophthalic Polyester: Properties & Applications | IncomePultrusion [incomepultrusion.com]
Application Notes and Protocols for the Use of Dimethyl 5-(hydroxymethyl)isophthalate in the Synthesis of Metal-Organic Frameworks
Introduction: The Strategic Advantage of a Hydroxymethyl-Functionalized Linker in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, drug delivery, and sensing. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for the fine-tuning of their structural and chemical properties. Dimethyl 5-(hydroxymethyl)isophthalate, and its hydrolyzed form, 5-(hydroxymethyl)isophthalic acid, represent a strategic choice of organic linker for the synthesis of functional MOFs.
The presence of the hydroxymethyl (-CH₂OH) group, appended to the isophthalate backbone, imparts several advantageous characteristics to the resulting MOF structure. This functional group can act as a hydrogen bond donor and acceptor, influencing the framework's topology and enhancing its stability. Furthermore, the hydroxyl moiety provides a reactive site for post-synthetic modification, allowing for the introduction of further functionalities. The inherent polarity of the hydroxymethyl group can also modulate the surface properties of the MOF, potentially enhancing its selectivity in adsorption and catalytic applications.
This guide provides a comprehensive overview of the application of this compound in MOF synthesis, offering detailed experimental protocols, insights into the causal relationships between synthesis parameters and material properties, and a survey of potential applications.
I. Synthesis of Metal-Organic Frameworks using 5-(hydroxymethyl)isophthalic Acid
The synthesis of MOFs using 5-(hydroxymethyl)isophthalic acid typically proceeds via solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt, the organic linker, and a solvent in a sealed vessel. The choice of metal, solvent, temperature, and reaction time are critical parameters that dictate the final structure and properties of the MOF.
A. Causality in Experimental Design: Key Synthesis Parameters
The successful synthesis of a desired MOF architecture is a multifactorial process. Understanding the interplay of key parameters is crucial for rational design and reproducible results.
-
Metal Ion: The coordination geometry and oxidation state of the metal ion are primary determinants of the resulting MOF topology. Different metals will lead to distinct framework structures. For instance, cobalt (II) has been shown to form three-dimensional frameworks with 5-(hydroxymethyl)isophthalate.[1]
-
Solvent System: The choice of solvent influences the solubility of the reactants and can act as a template or coordinating species during crystal growth. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and water.
-
Temperature and Reaction Time: These parameters control the kinetics of nucleation and crystal growth. Higher temperatures generally lead to faster crystallization but may also favor the formation of thermodynamically stable, dense phases over kinetically favored, porous structures.
-
Modulators and Auxiliary Ligands: The addition of modulators, such as monocarboxylic acids, can influence the crystallinity and defect density of the MOF. Auxiliary ligands, often nitrogen-containing organic molecules, can co-coordinate to the metal centers and direct the formation of specific network topologies.[1]
B. Experimental Protocols
The following protocols provide a starting point for the synthesis of MOFs using 5-(hydroxymethyl)isophthalic acid (H₂-hmip). It is important to note that this compound will hydrolyze in situ under typical hydrothermal/solvothermal conditions to form the active linker, 5-(hydroxymethyl)isophthalic acid.
This protocol is adapted from the synthesis of a three-dimensional cobalt-based MOF with 5-(hydroxymethyl)isophthalic acid and an imidazole-based auxiliary ligand.[1]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
5-(hydroxymethyl)isophthalic acid (H₂-hmip)
-
1,4-bis(2-methyl-1H-imidazol-1-yl)benzene (1,4-BMIB)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine Co(NO₃)₂·6H₂O (0.1 mmol), H₂-hmip (0.1 mmol), and 1,4-BMIB (0.1 mmol).
-
Add a solvent mixture of DMF and deionized water (e.g., 8 mL of a 3:1 v/v mixture).
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to 120 °C for 72 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh DMF, and dry in air.
Table 1: Representative Synthesis Parameters for a Cobalt-Based MOF
| Parameter | Value | Reference |
| Metal Salt | Co(NO₃)₂·6H₂O | [1] |
| Linker | 5-(hydroxymethyl)isophthalic acid | [1] |
| Auxiliary Ligand | 1,4-bis(2-methyl-1H-imidazol-1-yl)benzene | [1] |
| Solvent | DMF/H₂O | [1] |
| Temperature | 120 °C | [1] |
| Time | 72 hours | [1] |
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a Teflon-lined autoclave, dissolve Zn(NO₃)₂·6H₂O (0.2 mmol) and this compound (0.2 mmol) in a solvent mixture of DMF and ethanol (e.g., 15 mL of a 2:1 v/v mixture).
-
Seal the autoclave and heat to 100 °C for 48 hours.
-
Cool the autoclave to room temperature.
-
Collect the product by filtration, wash with DMF and ethanol, and dry under vacuum.
C. Experimental Workflow Diagram
Caption: General workflow for the solvothermal/hydrothermal synthesis of MOFs.
II. The Influence of the Hydroxymethyl Group on MOF Properties and Applications
The hydroxymethyl functional group is not merely a passive appendage; it actively participates in shaping the final properties and potential applications of the MOF.
A. Structural and Topological Effects
The ability of the hydroxymethyl group to engage in hydrogen bonding can lead to the formation of specific supramolecular architectures and influence the overall network topology. This can result in frameworks with unique pore shapes and sizes compared to their non-functionalized counterparts.
B. Enhanced Stability
The hydrogen bonding networks established by the hydroxymethyl groups can contribute to the overall stability of the MOF structure, both thermally and chemically. This is a critical consideration for practical applications where the material may be exposed to harsh conditions.
C. Surface Functionalization and Post-Synthetic Modification
The hydroxyl moiety of the linker provides a convenient handle for post-synthetic modification. This allows for the covalent grafting of other functional groups onto the MOF framework, expanding its chemical diversity and enabling the tailoring of its properties for specific applications.
D. Potential Applications
The unique characteristics imparted by the hydroxymethyl group open up a range of potential applications for MOFs synthesized from this compound.
-
Catalysis: The hydroxymethyl group can act as a Brønsted acid site or a hydrogen-bond donor, potentially enhancing the catalytic activity of the MOF in various organic transformations.
-
Sensing: The polarity of the hydroxymethyl group can lead to selective interactions with specific analytes, making these MOFs promising candidates for chemical sensors.
-
Drug Delivery: The biocompatibility of the hydroxymethyl group and its ability to form hydrogen bonds make these MOFs attractive for the encapsulation and controlled release of therapeutic agents.
-
Gas Adsorption and Separation: The functionalized pore surfaces can exhibit preferential interactions with certain gas molecules, leading to enhanced selectivity in gas separation processes.
Table 2: Potential Applications and the Role of the Hydroxymethyl Group
| Application | Role of the Hydroxymethyl Group |
| Catalysis | Provides Brønsted acidity and hydrogen bonding sites to activate substrates. |
| Sensing | Offers specific binding sites for polar analytes through hydrogen bonding. |
| Drug Delivery | Enhances biocompatibility and provides sites for drug interaction. |
| Gas Separation | Modifies pore surface chemistry for selective gas adsorption. |
E. Logical Relationship Diagram
Caption: Influence of the hydroxymethyl group on MOF properties and applications.
III. Characterization of MOFs Derived from this compound
A thorough characterization of the synthesized MOFs is essential to confirm their structure, purity, and properties.
-
Powder X-ray Diffraction (PXRD): To verify the crystalline phase and purity of the bulk material.
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure and connectivity of the MOF.[1]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which guest molecules are removed.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and pore size distribution of the porous material.
IV. Conclusion and Future Outlook
This compound is a valuable and versatile linker for the construction of functional metal-organic frameworks. The presence of the hydroxymethyl group provides a powerful tool for tuning the structural and chemical properties of MOFs, leading to materials with enhanced stability and tailored functionalities. The protocols and insights provided in this guide serve as a foundation for researchers to explore the full potential of this linker in the development of advanced materials for a wide range of applications, from catalysis and sensing to drug delivery and beyond. Further research into the synthesis of MOFs with a broader range of metals and the systematic investigation of their application-specific performance will undoubtedly unlock new and exciting possibilities in the field of MOF chemistry.
References
Application Notes and Protocols: Functionalization of the Hydroxyl Group in Dimethyl 5-(hydroxymethyl)isophthalate (DMHI)
Introduction: The Versatility of a Central Scaffold
Dimethyl 5-(hydroxymethyl)isophthalate (DMHI) is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature, possessing two ester groups and a primary benzylic alcohol on a central aromatic ring, offers a rich platform for the construction of complex molecular architectures. The strategic functionalization of its hydroxyl group unlocks a diverse array of derivatives with tailored properties, finding applications in polymer chemistry, materials science, and as crucial intermediates in the synthesis of pharmacologically active compounds.
This comprehensive guide provides detailed application notes and robust protocols for the key functionalization reactions of the DMHI hydroxyl group. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental design and providing step-by-step procedures for esterification, etherification, oxidation, and halogenation.
Esterification: Crafting Diverse Acyl Derivatives
The transformation of the hydroxymethyl group of DMHI into an ester is a fundamental strategy to introduce a wide range of functional moieties. This is typically achieved through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. The resulting acyloxymethyl derivatives are valuable as prodrugs in medicinal chemistry and as monomers for specialty polymers.
Scientific Principle: Nucleophilic Acyl Substitution
The esterification of DMHI proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides or anhydrides, a leaving group (chloride or carboxylate, respectively) is expelled. When using a carboxylic acid, a catalyst such as a strong acid or a coupling agent is typically required to activate the carboxylic acid and facilitate the removal of water.
Experimental Protocol: Steglich Esterification with a Carboxylic Acid
This protocol describes the esterification of DMHI with a generic carboxylic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
This compound (DMHI)
-
Carboxylic acid of choice
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (1.2 eq) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dimethyl 5-(acyloxymethyl)isophthalate.
-
Characterize the final product by NMR and mass spectrometry.
| Reactant | Equivalents | Purpose |
| DMHI | 1.0 | Substrate |
| Carboxylic Acid | 1.1 | Acylating agent |
| DCC | 1.2 | Coupling agent |
| DMAP | 0.1 | Catalyst |
Etherification: Building Blocks for Materials and Pharmaceuticals
The conversion of the hydroxyl group to an ether linkage provides access to a class of compounds with applications ranging from polymer science to medicinal chemistry. The Williamson ether synthesis is a classic and reliable method for this transformation.
Scientific Principle: Williamson Ether Synthesis
The Williamson ether synthesis is an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] In the context of DMHI, the benzylic alcohol is first deprotonated with a strong base to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide to form the ether. Best results are achieved with primary alkyl halides to minimize competing elimination reactions.[3][4]
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of a dimethyl 5-(alkoxymethyl)isophthalate derivative.
Materials:
-
This compound (DMHI)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Effervescence (hydrogen gas evolution) should be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired dimethyl 5-(alkoxymethyl)isophthalate.
-
Confirm the structure of the product using NMR and mass spectrometry.
| Reactant | Equivalents | Purpose |
| DMHI | 1.0 | Substrate |
| Sodium Hydride | 1.2 | Base for alkoxide formation |
| Alkyl Halide | 1.1 | Electrophile |
Oxidation: Accessing the Aldehyde Functionality
The selective oxidation of the primary alcohol in DMHI to an aldehyde furnishes Dimethyl 5-formylisophthalate, a key intermediate for the synthesis of various heterocyclic compounds and for the introduction of carbonyl-specific modifications. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid.
Scientific Principle: Mild Oxidation of Primary Alcohols
Several reagents are available for the mild oxidation of primary alcohols to aldehydes. Two of the most reliable and widely used methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[4][5][6][7] The alcohol adds to the activated DMSO species, and subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of the aldehyde, dimethyl sulfide, and carbon dioxide.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[8][9][10][11] The reaction is typically fast and clean, with the byproducts being readily removable.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol outlines the oxidation of DMHI to Dimethyl 5-formylisophthalate using DMP.
Materials:
-
This compound (DMHI)
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Shake the funnel vigorously until the organic layer becomes clear. Separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Dimethyl 5-formylisophthalate.
-
Characterize the product by NMR and mass spectrometry.
| Reactant | Equivalents | Purpose |
| DMHI | 1.0 | Substrate |
| Dess-Martin Periodinane | 1.2 | Oxidizing agent |
Halogenation: Introducing a Reactive Handle
The conversion of the hydroxyl group to a halide (chloride or bromide) transforms the benzylic position into a reactive electrophilic site, ideal for subsequent nucleophilic substitution reactions. The Appel reaction is a mild and efficient method for this transformation.
Scientific Principle: The Appel Reaction
The Appel reaction converts an alcohol to an alkyl halide using a combination of a triarylphosphine (typically triphenylphosphine, PPh₃) and a carbon tetrahalide (CCl₄ for chlorides or CBr₄ for bromides).[12][13][14] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by a halide ion in an SN2 fashion. This method is advantageous as it occurs under neutral conditions and generally avoids rearrangements.[8][15]
Experimental Protocol: Appel Reaction for Bromination
This protocol describes the conversion of DMHI to Dimethyl 5-(bromomethyl)isophthalate.
Materials:
-
This compound (DMHI)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold hexanes.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford Dimethyl 5-(bromomethyl)isophthalate.
-
Characterize the product by NMR and mass spectrometry.
| Reactant | Equivalents | Purpose |
| DMHI | 1.0 | Substrate |
| Carbon Tetrabromide | 1.5 | Bromine source and activator |
| Triphenylphosphine | 1.5 | Activator and oxygen scavenger |
Applications of Functionalized DMHI Derivatives
The functionalization of the hydroxyl group of DMHI opens up a vast chemical space for the development of novel molecules with diverse applications.
-
Polymer and Materials Science: The ester and ether derivatives of DMHI can be used as monomers in the synthesis of polyesters and polyethers with tailored properties. The introduction of different functional groups allows for the fine-tuning of thermal stability, solubility, and mechanical properties. The corresponding dicarboxylic acids, obtained by hydrolysis of the ester groups, are also valuable linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][16][17][18][19]
-
Medicinal Chemistry and Drug Development: The ability to introduce a variety of substituents via ester and ether linkages makes functionalized DMHI derivatives attractive scaffolds in drug discovery.[20][21][22][23] The acyloxymethyl group, for instance, can serve as a prodrug moiety to improve the pharmacokinetic properties of a parent drug.[24] The aldehyde derivative is a precursor for the synthesis of various heterocyclic systems of medicinal interest.
-
Organic Synthesis: Dimethyl 5-(bromomethyl)isophthalate and its chloro-analogue are powerful intermediates in organic synthesis. The reactive benzylic halide allows for the facile introduction of the isophthalate moiety into more complex molecular structures through nucleophilic substitution reactions.
Conclusion
This compound is a readily available and highly versatile starting material. The selective functionalization of its hydroxyl group through esterification, etherification, oxidation, and halogenation provides access to a rich library of derivatives. The protocols outlined in this guide are robust and scalable, offering researchers and drug development professionals a solid foundation for the synthesis of novel compounds with tailored properties for a wide range of applications. The careful selection of reagents and reaction conditions, guided by the mechanistic principles discussed, will enable the efficient and predictable synthesis of these valuable chemical entities.
References
- 1. Dimethyl 5-(benzyloxy)isophthalate [myskinrecipes.com]
- 2. WO2015124959A1 - Sulfonated co-polyesters and method for manufacturing - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. universalprint.org [universalprint.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. byjus.com [byjus.com]
- 14. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. US8871702B2 - Soil-release polymers having a grey-inhibiting effect and having high stability in solution - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. chemrxiv.org [chemrxiv.org]
Application Note: Derivatization Strategies for the Analytical Determination of Dimethyl 5-(hydroxymethyl)isophthalate
Introduction and Analytical Challenges
Dimethyl 5-(hydroxymethyl)isophthalate (DMHI) is a significant chemical intermediate used in the synthesis of specialty polymers, resins, and various pharmaceutical compounds.[1][2] Its molecular structure, featuring two methyl ester groups and a primary benzylic alcohol, imparts a degree of polarity that presents challenges for certain analytical techniques, particularly gas chromatography (GC).[3]
The primary analytical hurdles associated with DMHI are:
-
Low Volatility: The presence of the polar hydroxymethyl (-CH₂OH) group significantly reduces the molecule's volatility, making it unsuitable for direct analysis by gas chromatography without high inlet temperatures that risk degradation.
-
Thermal Lability: At elevated temperatures typical of GC injectors, the hydroxymethyl group can undergo dehydration or other thermal degradation, leading to inaccurate quantification and poor peak shapes.
-
Poor Chromatographic Performance: In GC, the free hydroxyl group can interact with active sites on the column, causing significant peak tailing and reducing resolution.[4]
-
Detection Sensitivity in HPLC: While amenable to High-Performance Liquid Chromatography (HPLC), DMHI lacks a strong native chromophore, limiting detection sensitivity with standard UV-Vis detectors.
To overcome these limitations, chemical derivatization is an essential strategy. This process involves converting the polar hydroxymethyl group into a less polar, more volatile, and more thermally stable functional group.[5] This application note provides detailed protocols for the silylation and acylation of DMHI, enabling robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC.
Rationale for Derivatization: Targeting the Hydroxymethyl Group
The core of any successful derivatization strategy is the targeted chemical modification of a problematic functional group. For DMHI, the reactive site is the primary alcohol of the hydroxymethyl moiety. The two methyl ester groups are generally stable under the mild conditions used for derivatizing alcohols.
The primary goals of derivatizing DMHI are:
-
For GC-MS Analysis: To replace the active hydrogen of the hydroxyl group with a nonpolar, thermally stable group. This masks the polarity, increases volatility, and minimizes interactions with the GC column, resulting in sharp, symmetrical peaks.[6]
-
For HPLC Analysis: To attach a moiety that enhances detectability. For instance, acylation can introduce a strongly UV-absorbing group, significantly lowering the limit of detection.[7]
Below is a workflow illustrating the decision-making and procedural steps for derivatizing DMHI for subsequent analysis.
Caption: General workflow for DMHI derivatization.
Derivatization Protocols
The following protocols are designed for researchers and analysts. It is imperative that all work is conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All reagents are sensitive to moisture; therefore, anhydrous conditions should be maintained throughout the procedures.
Protocol 1: Silylation of DMHI for GC-MS Analysis
Principle: Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as alcohols.[8] This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. The trimethylsilyl (TMS) group, -Si(CH₃)₃, replaces the hydrogen of the hydroxymethyl group, forming a nonpolar, volatile, and thermally stable TMS ether.[6]
Reaction:
Caption: Silylation of DMHI with BSTFA.
Materials:
-
This compound (DMHI) standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (GC grade)
-
Anhydrous Ethyl Acetate (GC grade)
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of DMHI standard into a 2 mL autosampler vial. If working with an extract, ensure the solvent has been completely evaporated under a gentle stream of nitrogen. The presence of water or protic solvents will consume the derivatizing reagent.[4]
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the DMHI. Follow this with 100 µL of anhydrous pyridine, which acts as a catalyst and acid scavenger.
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes to ensure the reaction goes to completion.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.
Protocol 2: Acylation of DMHI for GC-MS and HPLC Analysis
Principle: Acylation converts the hydroxymethyl group into an ester using an acid anhydride. This protocol uses trifluoroacetic anhydride (TFAA), which creates a trifluoroacetyl ester. This derivative is not only volatile and suitable for GC-MS but the trifluoroacetyl group also provides a modest increase in UV absorbance for HPLC analysis.
Materials:
-
This compound (DMHI) standard or dried sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
2 mL autosampler vials, test tubes
Procedure:
-
Sample Preparation: Dissolve ~1 mg of the dried DMHI sample in 500 µL of anhydrous DCM in a small test tube or vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine, followed by the slow, careful addition of 100 µL of TFAA. This reaction is exothermic.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. Gentle vortexing every 10 minutes can aid the reaction.
-
Work-up: a. Carefully add 1 mL of deionized water to quench the excess TFAA. b. Add 1 mL of saturated sodium bicarbonate solution to neutralize the resulting trifluoroacetic acid. Check that the aqueous layer is neutral or slightly basic (pH > 7). c. Vortex thoroughly and allow the layers to separate. d. Transfer the organic (bottom, DCM) layer to a clean vial.
-
Drying and Concentration: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water. Transfer the dried solution to a clean autosampler vial. If necessary, concentrate the sample under a gentle stream of nitrogen to the desired final volume (e.g., 200 µL).
-
Analysis: The sample is now ready for injection into the GC-MS or HPLC system.
Method Comparison and Suggested Analytical Conditions
The choice between silylation and acylation depends on the analytical objective, available instrumentation, and sample matrix.
| Parameter | Silylation (with BSTFA) | Acylation (with TFAA) |
| Functional Group Targeted | Hydroxymethyl (-CH₂OH) | Hydroxymethyl (-CH₂OH) |
| Derivative Formed | Trimethylsilyl (TMS) Ether | Trifluoroacetyl (TFA) Ester |
| Primary Technique | GC-MS | GC-MS, HPLC-UV |
| Reaction Conditions | 70°C, 45 minutes | Room Temperature, 30 minutes |
| Sample Work-up | None required (direct injection) | Required (Quenching, Neutralization, Extraction) |
| Advantages | - Simple, one-pot reaction- Clean, high-yield conversion- No work-up needed | - Fast reaction at room temp- Stable derivative- Suitable for both GC and HPLC |
| Disadvantages | - TMS ethers are moisture-sensitive- Reagents are highly sensitive to water | - Requires post-reaction work-up- TFAA is highly corrosive and reactive |
Table 1: Suggested GC-MS Parameters
| Parameter | Silylated DMHI (TMS-ether) | Acylated DMHI (TFA-ester) |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C | 250°C |
| Injection Mode | Split (20:1) | Split (20:1) |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Helium, 1.2 mL/min constant flow |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C | 280°C |
| Ion Source Temp. | 230°C | 230°C |
| MS Mode | Full Scan (m/z 50-550) and/or SIM | Full Scan (m/z 50-550) and/or SIM |
Table 2: Suggested HPLC Parameters for Acylated DMHI
| Parameter | Value |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Conclusion
The derivatization of this compound is a critical step for its reliable quantification by gas chromatography and for enhancing its detectability in liquid chromatography. Silylation with BSTFA offers a straightforward and efficient method for GC-MS analysis with minimal sample handling. Acylation with TFAA provides a versatile alternative suitable for both GC-MS and HPLC, albeit with a more involved sample work-up. The selection of the appropriate protocol should be guided by the specific analytical requirements and laboratory capabilities. By converting the polar hydroxymethyl group, these methods overcome the inherent analytical challenges of DMHI, enabling accurate and sensitive measurements in research, development, and quality control settings.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. This compound | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples, with special attention to drugs of abuse and doping agents. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Incorporation of Dimethyl 5-(hydroxymethyl)isophthalate into Advanced Polymers
Introduction
Dimethyl 5-(hydroxymethyl)isophthalate (DMHI) is a functional aromatic monomer poised to impart unique characteristics to a variety of polymer systems.[1] Its structure, featuring a reactive primary hydroxyl group and two methyl ester functionalities, offers a versatile platform for creating polyesters and polyurethanes with tailored properties. The rigid isophthalate backbone can enhance the thermal stability and mechanical strength of polymers, while the pendant hydroxymethyl group provides a site for further modification or for influencing polymer architecture. These attributes make DMHI an attractive building block for researchers and drug development professionals aiming to design advanced materials with specific performance criteria.
This guide provides detailed protocols for the incorporation of DMHI into polyesters and polyurethanes, drawing upon established principles of polymer chemistry and methodologies for structurally analogous monomers. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific applications.
PART 1: Synthesis of Polyesters Incorporating DMHI
The incorporation of this compound into polyester chains can be effectively achieved through two primary methods: melt polycondensation and enzymatic polymerization. Each method offers distinct advantages and is suited for different research and development needs.
Method 1: Melt Polycondensation
Melt polycondensation is a robust and widely used industrial method for synthesizing polyesters. This two-step process involves an initial transesterification reaction followed by polycondensation at elevated temperatures and under high vacuum to achieve high molecular weight polymers.[2]
Causality of Experimental Choices:
-
Two-Step Process: The initial transesterification at a lower temperature and atmospheric pressure allows for the efficient removal of the methanol byproduct. The subsequent polycondensation step under high vacuum is crucial for driving the equilibrium towards the formation of high molecular weight polymer by removing the diol byproduct.
-
Catalyst: Catalysts like antimony(III) oxide or titanium(IV) butoxide are essential for accelerating the transesterification and polycondensation reactions to achieve a reasonable reaction time.[2]
-
Temperature Profile: A gradual increase in temperature is necessary to first initiate the reaction and remove methanol, and then to maintain the polymer in a molten state as its molecular weight and viscosity increase.
-
Inert Atmosphere and Vacuum: An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidative degradation of the polymer at high temperatures. High vacuum in the second stage is critical for removing the evolved diol, thereby driving the polymerization to completion.
Experimental Protocol: Synthesis of a Copolyester of DMHI and a Linear Aliphatic Diol (e.g., 1,6-Hexanediol)
Materials:
-
This compound (DMHI)
-
1,6-Hexanediol (or other suitable diol)
-
Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄)
-
High-purity nitrogen gas
Equipment:
-
Glass batch reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
-
Reactor Setup: Charge the reactor with equimolar amounts of this compound and 1,6-hexanediol. Add the catalyst (e.g., 200-300 ppm of Sb₂O₃ relative to the weight of the diacid).
-
Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the transesterification step.
-
Transesterification:
-
Begin stirring and gradually heat the reactor to 180-200°C.
-
Methanol will begin to distill off as the transesterification reaction proceeds.
-
Continue this step until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.
-
-
Polycondensation:
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 Torr over a period of 30-60 minutes.
-
Continue the reaction under high vacuum for 3-5 hours. The viscosity of the molten polymer will increase significantly during this stage.
-
The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be recovered by carefully breaking the glass reactor (for small-scale lab synthesis) or by extruding the molten polymer from a reactor equipped with a bottom valve.
-
Data Presentation: Typical Reaction Parameters for Melt Polycondensation
| Parameter | Value | Rationale |
| Monomer Ratio (DMHI:Diol) | 1:1.05 | A slight excess of the diol can compensate for any loss during the reaction. |
| Catalyst Concentration | 200-500 ppm | Balances reaction rate with potential for side reactions and polymer discoloration. |
| Transesterification Temp. | 180-220°C | Facilitates methanol removal without significant monomer sublimation. |
| Polycondensation Temp. | 220-260°C | Maintains the polymer in a molten state as molecular weight increases. |
| Final Vacuum | < 1 Torr | Essential for driving the polycondensation to high molecular weights. |
| Reaction Time | 5-8 hours | Varies depending on the specific monomers, catalyst, and desired molecular weight. |
Visualization of the Melt Polycondensation Workflow
Caption: Workflow for the two-step melt polycondensation of DMHI.
Method 2: Enzymatic Polymerization
Enzymatic polymerization offers a green and highly selective alternative to traditional melt polycondensation.[3][4][5][6][7] Candida antarctica Lipase B (CALB), often in an immobilized form, can effectively catalyze the formation of polyesters under milder reaction conditions, which is particularly advantageous for preserving the functionality of the hydroxymethyl group in DMHI.[4][5][6]
Causality of Experimental Choices:
-
Enzyme Catalyst: CALB is highly efficient for transesterification reactions and operates under mild conditions, minimizing side reactions and thermal degradation of the monomers and the resulting polymer.[4][5]
-
Solvent: A high-boiling, inert solvent like diphenyl ether is often used to facilitate the reaction at temperatures that are optimal for the enzyme while allowing for the removal of the methanol byproduct under reduced pressure.[3]
-
Molecular Sieves: The addition of molecular sieves helps to remove the methanol byproduct in situ, driving the reaction equilibrium towards polymer formation.
-
Two-Step Temperature/Pressure Profile: An initial step at atmospheric pressure allows for the initiation of the reaction, while a subsequent step under vacuum enhances the removal of methanol, leading to higher molecular weight polymers.[6]
Experimental Protocol: Enzymatic Synthesis of a Copolyester of DMHI and a Linear Aliphatic Diol
Materials:
-
This compound (DMHI)
-
Linear aliphatic diol (e.g., 1,8-octanediol)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Diphenyl ether (anhydrous)
-
4 Å molecular sieves (activated)
Equipment:
-
Schlenk flask equipped with a magnetic stir bar and a connection to a vacuum line.
-
Oil bath with a temperature controller.
Procedure:
-
Reactor Setup: To a dry Schlenk flask, add this compound, the aliphatic diol (in a 1:1 molar ratio), immobilized CALB (5-10% by weight of the total monomers), and activated 4 Å molecular sieves (approximately 100% by weight of the total monomers).
-
Solvent Addition and Inerting: Add anhydrous diphenyl ether to dissolve the monomers (e.g., to a final monomer concentration of 0.5 M). Purge the flask with nitrogen or argon for 15-20 minutes.
-
Reaction - Step 1: Place the flask in a preheated oil bath at 80-90°C and stir the mixture under a gentle flow of nitrogen for 2-4 hours.
-
Reaction - Step 2: Apply a vacuum (e.g., 10-20 mbar) to the flask and continue the reaction for an additional 24-48 hours to facilitate the removal of methanol and drive the polymerization.
-
Product Isolation:
-
Cool the reaction mixture to room temperature and dissolve it in a suitable solvent such as chloroform or tetrahydrofuran (THF).
-
Filter to remove the enzyme and molecular sieves.
-
Precipitate the polymer by pouring the filtrate into a large excess of a non-solvent like cold methanol or hexane.
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50°C to a constant weight.
-
Visualization of the Enzymatic Polymerization Workflow
Caption: Workflow for the enzymatic polymerization of DMHI.
PART 2: Synthesis of Polyurethanes Incorporating DMHI
The primary hydroxyl group of DMHI makes it a suitable diol for the synthesis of polyurethanes through polyaddition reactions with diisocyanates. The resulting polyurethanes will feature pendant ester groups, which can influence their solubility and potential for post-polymerization modification.
Causality of Experimental Choices:
-
Diisocyanate Choice: The choice of diisocyanate (aliphatic vs. aromatic) will significantly impact the properties of the final polyurethane. Aliphatic diisocyanates (e.g., hexamethylene diisocyanate, HDI) generally lead to more flexible and UV-stable polyurethanes, while aromatic diisocyanates (e.g., methylene diphenyl diisocyanate, MDI) impart rigidity and hardness.[8]
-
Catalyst: A catalyst, such as dibutyltin dilaurate (DBTDL), is typically used to accelerate the reaction between the hydroxyl groups and the isocyanate groups.[8]
-
Solvent: Anhydrous aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the monomers and prevent side reactions of the highly reactive isocyanate groups with water.
-
Stoichiometry: Precise control of the stoichiometry (NCO:OH ratio) is crucial for achieving high molecular weight polyurethanes. A ratio close to 1:1 is generally targeted.
Experimental Protocol: Synthesis of a Polyurethane from DMHI and a Diisocyanate
Materials:
-
This compound (DMHI)
-
Diisocyanate (e.g., hexamethylene diisocyanate - HDI, or methylene diphenyl diisocyanate - MDI)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Temperature-controlled bath.
Procedure:
-
Drying of DMHI: Prior to the reaction, thoroughly dry the this compound under vacuum at a temperature below its melting point to remove any residual moisture.
-
Reactor Setup: In the reaction flask, dissolve the dried DMHI in anhydrous DMF under a nitrogen atmosphere.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1-0.5 mol% relative to the diol) to the DMHI solution.
-
Diisocyanate Addition: Dissolve the diisocyanate in anhydrous DMF and add it to the dropping funnel. Add the diisocyanate solution dropwise to the stirred DMHI solution at room temperature over a period of 30-60 minutes. An ice bath can be used to control any exotherm.
-
Polymerization: After the addition is complete, heat the reaction mixture to 60-80°C and stir for 4-8 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the disappearance of the NCO peak (around 2270 cm⁻¹) in the FTIR spectrum.
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polyurethane by pouring the viscous solution into a non-solvent such as water or methanol.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst, and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Visualization of the Polyurethane Synthesis Workflow
Caption: Workflow for the synthesis of polyurethanes from DMHI.
PART 3: Characterization of DMHI-Containing Polymers
The successful synthesis and the properties of the resulting polymers should be confirmed using a suite of analytical techniques.
Data Presentation: Summary of Characterization Techniques
| Technique | Information Obtained | Expected Results for DMHI-Polymers |
| FTIR Spectroscopy | Confirmation of functional groups. | For polyesters, appearance of a strong ester carbonyl peak (~1720 cm⁻¹). For polyurethanes, appearance of urethane N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) peaks, and disappearance of the NCO peak (~2270 cm⁻¹). |
| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation and determination of monomer incorporation. | Signals corresponding to the aromatic protons of the isophthalate ring, the methylene protons of the hydroxymethyl group, and the ester methyl groups, along with signals from the comonomer units. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | The molecular weight will depend on the polymerization conditions. Melt polycondensation typically yields higher molecular weights than enzymatic methods. |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm). | The rigid aromatic structure of DMHI is expected to increase the Tg of the polymers compared to fully aliphatic analogues.[9] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | The incorporation of the aromatic isophthalate ring is anticipated to enhance the thermal stability of the resulting polymers. |
Conclusion
This compound is a promising monomer for the synthesis of functional polyesters and polyurethanes. The protocols outlined in this application note, based on established melt polycondensation, enzymatic polymerization, and polyaddition methods, provide a solid foundation for researchers to begin exploring the potential of this versatile building block. The inherent functionality of DMHI opens avenues for creating polymers with enhanced thermal and mechanical properties, as well as providing a handle for further chemical modification. As with any new monomer system, optimization of the reaction conditions will be key to achieving the desired polymer properties for specific applications in materials science and drug development.
References
- 1. This compound | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Dimethyl 5-(Hydroxymethyl)isophthalate as a Versatile AB₂ Monomer for the Convergent Synthesis of Polyester Dendrimers
Authored by: A Senior Application Scientist
Introduction: The Architectural Precision of Dendrimers
Dendrimers represent a unique class of synthetic macromolecules, distinguished from traditional linear polymers by their highly branched, three-dimensional, and monodisperse architecture.[1][2] Their structure, emanating from a central core through successive layers of branching units (generations), results in a well-defined, nanoscopic spherical shape with a high density of functionalizable surface groups.[1] Among the various types of dendritic polymers, polyester dendrimers have garnered significant interest, particularly in biomedical fields. This is largely due to their inherent biocompatibility and biodegradability, stemming from hydrolyzable ester linkages, which often results in low toxicity.[3][4]
The key to constructing these precise architectures lies in the choice of monomer. Dimethyl 5-(hydroxymethyl)isophthalate (DMHIS) is an exemplary AB₂-type monomer, strategically designed for the controlled synthesis of polyester dendrimers. Its structure contains a single primary hydroxyl group (the 'A' functionality) and two methyl ester groups (the latent 'B' functionalities). This arrangement makes it an ideal building block for a "convergent" synthetic approach, which allows for the stepwise construction of dendritic fragments (dendrons) that are subsequently attached to a central core. This method offers superior structural control and facilitates purification compared to divergent strategies.[5][6][7]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of DMHIS in the convergent synthesis of polyester dendrimers. We will elucidate the strategic advantages of this monomer, provide detailed, field-proven protocols for dendron synthesis and final assembly, and outline essential characterization techniques to ensure structural integrity and purity.
The Strategic Rationale: Why DMHIS and the Convergent Approach?
The choice of synthetic strategy is paramount in achieving perfectly structured dendrimers. The two primary methods, divergent and convergent, offer distinct advantages and disadvantages.
-
Divergent Synthesis: This classic approach begins at a multifunctional core, with subsequent generations being built outwards.[1] While effective, this method faces increasing challenges with each generation, as the number of simultaneous reactions on the dendrimer periphery grows exponentially. This can lead to incomplete reactions and structural defects, which are exceedingly difficult to separate from the desired product, compromising the monodispersity of the final material.
-
Convergent Synthesis: In contrast, the convergent method builds the dendrimer from the outside-in.[5][7] Small dendritic fragments, or dendrons, are synthesized first and, in the final step, are coupled to a central core molecule.[6] This approach involves a consistent number of coupling reactions at each step, significantly simplifying purification and minimizing the probability of defects. This results in highly pure, monodisperse dendrimers.[5]
DMHIS is exceptionally well-suited for the convergent approach. Its single hydroxyl group acts as the natural focal point of the dendron, while the two ester groups provide the branching points for subsequent growth. This clear differentiation of reactive sites is the cornerstone of its utility.
Figure 1: Conceptual diagram of the AB₂ monomer structure of DMHIS and its application in the convergent synthesis workflow.
Synthetic Protocols and Methodologies
The following protocols describe the convergent synthesis of a second-generation (G-2) polyester dendrimer. The causality behind reagent choices and reaction conditions is explained to provide a deeper understanding of the process. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Synthesis of the First-Generation (G-1) Dendron
This step involves the esterification of the focal hydroxyl group of DMHIS with a surface group, in this case, two equivalents of benzoic acid, to create the periphery of the dendron.
Reaction Principle: Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol (DMHIS).[4] 4-(Dimethylamino)pyridine (DMAP) serves as a catalyst, accelerating the reaction by forming a highly reactive intermediate with the activated acid.
Figure 2: Experimental workflow for the synthesis of the G-1 dendron using a DCC/DMAP coupling method.
Step-by-Step Methodology:
-
To a round-bottom flask, add DMHIS (1.0 eq), benzoic acid (2.2 eq), and DMAP (0.2 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve DCC (2.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (approx. 16 hours).
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield the pure G-1 dendron.
Protocol 2: Hydrolysis of G-1 Dendron to G-1 Diacid
To prepare for the next generation's growth, the terminal methyl esters of the G-1 dendron must be hydrolyzed to carboxylic acids.
Reaction Principle: Saponification using a strong base like lithium hydroxide (LiOH) is an effective method for cleaving the methyl esters. The use of a mixed solvent system (e.g., THF/water) ensures the solubility of both the organic dendron and the aqueous base.
Step-by-Step Methodology:
-
Dissolve the G-1 dendron (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add LiOH (excess, e.g., 5.0 eq) to the solution.
-
Stir the reaction vigorously at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify with 1M HCl until a white precipitate forms (pH ~2).
-
Collect the white precipitate (the G-1 diacid) by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
Protocol 3: Synthesis of the Second-Generation (G-2) Dendron
This step mirrors the synthesis of the G-1 dendron, but now the G-1 diacid is coupled with two equivalents of the original DMHIS monomer. This iterative process is the foundation of dendrimer growth.
Figure 3: Iterative workflow for the convergent synthesis of dendrons, from G-0 monomer to a G-2 dendron.
Step-by-Step Methodology:
-
Follow the procedure outlined in Protocol 1 , using the G-1 diacid (1.0 eq) in place of benzoic acid and DMHIS (2.2 eq) in place of the G-1 dendron starting material.
-
The purification by column chromatography may require a more polar solvent system due to the increased size and polarity of the G-2 dendron.
Protocol 4: Final Dendrimer Assembly
In this concluding step, two G-1 dendrons (prepared with a terminal carboxylic acid at the focal point) are coupled to a difunctional core, such as ethylene glycol, to form the final dendrimer.
Reaction Principle: This is another DCC/DMAP-mediated esterification. The focal point of the dendrons, which has been activated (hydrolyzed to a carboxylic acid), now reacts with the hydroxyl groups of the core molecule.
Step-by-Step Methodology:
-
Dendron Preparation: Synthesize a G-1 dendron where the focal point is a carboxylic acid. This can be achieved by starting with a monomer where the focal 'A' group is a protected acid and the 'B' groups are hydroxyls, and performing the synthesis in reverse, or by using orthogonal protecting group chemistry. For simplicity, we will assume a G-1 dendron with a focal carboxylic acid is available.
-
To a round-bottom flask, add the G-1 dendron-acid (2.2 eq), ethylene glycol (1.0 eq), and DMAP (0.2 eq).
-
Dissolve in anhydrous DCM and cool to 0 °C.
-
Add DCC (2.2 eq) dissolved in DCM dropwise.
-
Follow the reaction, work-up, and purification steps as described in Protocol 1 . Purification of the final dendrimer is often achieved through precipitation or size exclusion chromatography due to its high molecular weight.
Characterization and Quality Control: A Self-Validating System
Rigorous characterization at each stage is non-negotiable to validate the structure and ensure the monodispersity required for high-performance applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential. At each step, the spectra should be clean, with sharp peaks. Key validation points include:
-
The disappearance of the starting material's characteristic peaks (e.g., the carboxylic acid proton in ¹H NMR).
-
The appearance of new signals corresponding to the newly formed ester linkages.
-
Correct integration ratios of protons in the ¹H NMR spectrum, confirming the precise number of units added.
-
-
Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the gold standard for dendrimer characterization.[3][8] It should show a single major peak corresponding to the calculated molecular weight of the desired product, confirming the absence of defects and byproducts.
-
Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is used to determine the molecular weight distribution. A perfectly monodisperse dendrimer will exhibit a very narrow peak with a polydispersity index (PDI) close to 1.0.
| Compound | Generation | Expected MW ( g/mol ) | Key ¹H NMR Shifts (δ, ppm, in CDCl₃) | PDI (from SEC) |
| DMHIS | G-0 | 210.20 | ~4.8 (s, 2H, -CH₂OH), ~3.9 (s, 6H, -OCH₃) | N/A |
| G-1 Dendron | G-1 | 390.40 | Disappearance of -CH₂OH peak, ~5.4 (s, 2H, Ar-CH₂-O), Appearance of benzoic acid peaks (~7.4-8.1) | < 1.05 |
| G-2 Dendron | G-2 | 963.00 | Complex aromatic region, characteristic benzylic ester and methyl ester peaks with correct integration | < 1.05 |
Table 1: Summary of expected characterization data for polyester dendrons synthesized from DMHIS. Note: Exact MW and NMR shifts may vary based on the specific surface groups used.
Applications in Drug Development and Nanomedicine
The polyester dendrimers synthesized from DMHIS are promising candidates for advanced biomedical applications. Their well-defined structure allows for precise control over drug loading and release kinetics.
-
Drug Delivery Vehicles: The hydrophobic interior of the dendrimer can physically encapsulate poorly water-soluble drugs, enhancing their bioavailability.[9][10] Alternatively, drugs can be covalently conjugated to the numerous surface functionalities.[11] The biodegradable ester bonds can be designed to hydrolyze under specific physiological conditions (e.g., in the acidic microenvironment of a tumor or within an endosome), triggering controlled drug release at the target site.[3]
-
Targeted Therapies: The dendrimer surface can be decorated with targeting ligands (e.g., folic acid, antibodies) to direct the drug-loaded nanocarrier specifically to diseased cells, minimizing off-target toxicity.[11]
-
Gene Delivery: While polyester dendrimers are not inherently cationic, their surface can be modified with amine groups to enable complexation with nucleic acids (like siRNA or pDNA) for gene therapy applications.[9]
Conclusion
This compound is a powerful and versatile AB₂ monomer for the synthesis of polyester dendrimers via a convergent strategy. This approach provides exceptional control over the final molecular architecture, leading to monodisperse, well-defined nanomaterials. The protocols and characterization guidelines presented here offer a robust framework for researchers to produce high-purity dendritic structures. The inherent biocompatibility and degradability of these polyester dendrimers make them highly attractive for sophisticated applications in drug delivery, targeted therapy, and other areas of nanomedicine.
References
- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. his.pusan.ac.kr [his.pusan.ac.kr]
- 6. Convergent Dendrimer Synthesis - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. exp-oncology.com.ua [exp-oncology.com.ua]
Application of Dimethyl 5-(hydroxymethyl)isophthalate in Flame Retardant Polymers: A Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Dimethyl 5-(hydroxymethyl)isophthalate (DMHI) as a reactive intermediate in the development of halogen-free flame retardant polymers. This document outlines the synthesis of a novel phosphorus-containing reactive flame retardant derived from DMHI, its incorporation into polyester and polyurethane systems, and detailed protocols for evaluating the flame retardancy and thermal properties of the resulting polymers.
Introduction: The Role of Reactive Flame Retardants
The demand for high-performance, flame retardant polymers is ever-increasing across various sectors, including electronics, automotive, and construction. Traditional additive flame retardants, while effective, can suffer from issues such as migration, leaching, and a detrimental impact on the mechanical properties of the host polymer.[1] Reactive flame retardants, which are chemically incorporated into the polymer backbone, offer a permanent solution to these challenges, ensuring long-term flame retardancy without compromising the material's integrity.[1]
This compound (DMHI) is a versatile aromatic di-ester containing a reactive primary hydroxyl group. While not inherently flame retardant, its structure makes it an ideal candidate for chemical modification to introduce flame retardant moieties. This guide focuses on the synthesis of a novel phosphorus-containing diol monomer from DMHI and its subsequent use in creating inherently flame-retardant polyesters and polyurethanes.
Synthesis of a DMHI-Based Phosphorus-Containing Flame Retardant Monomer
The key to unlocking the potential of DMHI in flame retardant applications lies in its chemical modification to incorporate phosphorus, a well-established flame-retardant element. Phosphorus-based flame retardants can act in both the condensed phase by promoting char formation and in the gas phase by inhibiting combustion reactions.[1][2][3][4] A highly effective and widely studied phosphorus-containing compound for this purpose is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). The reactive P-H bond in DOPO can readily undergo addition reactions with various functional groups, including aldehydes and unsaturated compounds.[2]
Here, we propose a two-step synthesis to create a novel, reactive flame-retardant diol from DMHI.
Step 1: Oxidation of DMHI to Dimethyl 5-formylisophthalate.
The hydroxyl group of DMHI is first oxidized to an aldehyde group to facilitate the subsequent reaction with DOPO.
Step 2: Reaction of Dimethyl 5-formylisophthalate with DOPO.
The aldehyde group of Dimethyl 5-formylisophthalate reacts with the P-H bond of DOPO to yield the target phosphorus-containing di-ester diol, herein referred to as DMHI-DOPO.
References
experimental setup for Dimethyl 5-(hydroxymethyl)isophthalate polymerization
Application Note & Protocol
Topic: Synthesis of High-Performance Branched Polyesters via Melt Polycondensation with Dimethyl 5-(hydroxymethyl)isophthalate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Architecturally Complex Polyesters with DMHMI
Standard linear polyesters, such as polyethylene terephthalate (PET), are ubiquitous materials with well-understood properties. However, the introduction of architectural complexity, such as branching, can dramatically alter a polymer's characteristics, leading to materials with enhanced melt strength, tailored rheological properties, and increased sites for post-polymerization functionalization. This compound (DMHMI) is a key trifunctional monomer that serves as an exceptional branching agent in polyester synthesis.[1] Its structure contains two methyl ester groups and one primary hydroxyl group, allowing it to be seamlessly integrated into a standard two-stage melt polycondensation process to create a branched polymer architecture.
This guide provides a comprehensive framework for the experimental setup, execution, and characterization of the polymerization of DMHMI with common polyester monomers, such as dimethyl terephthalate (DMT) and ethylene glycol (EG). It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions, ensuring a robust and reproducible protocol.
Part 1: Foundational Principles and Pre-Experimental Setup
The Mechanism of Two-Stage Melt Polycondensation
The synthesis of high molecular weight polyesters from diester and diol monomers is typically achieved through a two-stage process conducted in the melt phase. This method is essential for driving the equilibrium reaction towards the polymer product.
-
Stage 1: Transesterification. In this initial stage, the methyl ester groups of the dicarboxylate monomers (DMT and DMHMI) react with the hydroxyl groups of the diol (ethylene glycol). This reaction is performed at moderate temperatures (150–220°C) under an inert atmosphere. The primary goal is the stoichiometric removal of the methanol byproduct, which shifts the equilibrium to favor the formation of low molecular weight oligomers with hydroxyl end-groups. The hydroxyl group on the DMHMI monomer also participates in this stage, reacting with a methyl ester to incorporate itself into the growing oligomer chain.
-
Stage 2: Polycondensation. Once the methanol evolution ceases, the temperature is elevated (250–280°C) and a high vacuum is gradually applied. This forces the removal of the excess diol (ethylene glycol), driving the chain-building polycondensation reaction between the hydroxyl-terminated oligomers. The increase in melt viscosity is a direct indicator of the rising polymer molecular weight.
The overall polymerization scheme, incorporating DMHMI as a branching agent, can be visualized as follows.
Caption: General reaction scheme for branched polyester synthesis.
Catalyst Selection: The Engine of Polymerization
The choice of catalyst is critical for controlling the reaction rate and minimizing side reactions that can lead to polymer discoloration or degradation.[2] A dual-catalyst system is often employed for optimal results in the two-stage process.
-
Transesterification Catalyst: Catalysts like zinc acetate (Zn(OAc)₂) or manganese acetate (Mn(OAc)₂) are highly effective for the first stage. They are active at lower temperatures and are typically deactivated or sequestered in the second stage to prevent degradation.
-
Polycondensation Catalyst: Antimony(III) oxide (Sb₂O₃) is the industry standard for the high-temperature polycondensation stage due to its excellent activity and the production of polymers with good thermal stability. Organotitanium compounds, such as titanium(IV) butoxide (Ti(OBu)₄), are also highly effective alternatives, often promoting faster reaction rates.[3] The mechanism generally involves coordination of the catalyst to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydroxyl group.[3]
For this protocol, we will utilize a combination of zinc acetate for the first stage and antimony(III) oxide for the second.
Part 2: Detailed Experimental Protocol
Materials and Equipment
Materials:
-
Dimethyl terephthalate (DMT), polymer grade (>99.9%)
-
Ethylene glycol (EG), polymer grade (>99.8%)
-
This compound (DMHMI), synthesis grade (>99%)
-
Zinc acetate (Zn(OAc)₂), anhydrous (>99.9%)
-
Antimony(III) oxide (Sb₂O₃), high purity (>99.9%)
-
High-purity Nitrogen (N₂) gas
-
Methanol and Chloroform for cleaning and polymer dissolution
Equipment:
-
500 mL three-neck, round-bottom glass reactor
-
Mechanical overhead stirrer with a high-torque motor and a stainless-steel agitator
-
Heating mantle with a temperature controller and thermocouple
-
Distillation head with a condenser and a collection flask
-
Nitrogen gas inlet/outlet
-
High-vacuum pump (<1 Torr) with a cold trap
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for melt polycondensation.
Step-by-Step Procedure
-
Reactor Setup: Assemble the glass reactor, ensuring all joints are properly sealed. A purge/vacuum cycle should be performed to remove air and moisture, followed by establishing a positive pressure of dry nitrogen.
-
Charging Monomers: Charge the reactor with DMT (194.2 g, 1.0 mol), DMHMI (4.48 g, 0.02 mol, representing 2 mol% branching), and ethylene glycol (136.6 g, 2.2 mol). The EG is added in excess to ensure the formation of hydroxyl-terminated oligomers.
-
Adding Catalysts: Add the transesterification catalyst, zinc acetate (approx. 60 mg, 300 ppm), and the polycondensation catalyst, antimony(III) oxide (approx. 80 mg, 400 ppm).
-
Stage 1 - Transesterification:
-
With gentle N₂ flow and slow stirring, begin heating the reactor. The reactants will melt into a slurry and then a clear liquid.
-
Gradually increase the temperature from 150°C to 220°C over 2-3 hours.
-
Methanol will begin to distill. Monitor the rate of distillation and the temperature at the top of the column. The reaction is complete when ~64 mL of methanol has been collected and distillation ceases.
-
-
Stage 2 - Polycondensation:
-
Stop the nitrogen flow and begin to gradually apply vacuum, reducing the pressure to below 1 Torr over about 30-45 minutes. This slow reduction prevents excessive foaming of the low molecular weight oligomers.
-
Simultaneously, increase the reaction temperature to 275-280°C.
-
Excess ethylene glycol will now distill off.
-
The viscosity of the melt will increase significantly. Monitor the torque on the mechanical stirrer as an indicator of increasing molecular weight.
-
Continue the reaction under high vacuum for 2-4 hours, or until the desired stirrer torque (indicating target molecular weight) is achieved.
-
-
Reaction Termination and Polymer Recovery:
-
Remove the heating mantle and stop the stirrer.
-
Break the vacuum by slowly introducing nitrogen into the reactor.
-
While still hot and molten, extrude the polymer from the reactor bottom outlet into a water bath to quench and solidify it.
-
The resulting polymer strand can be pelletized for subsequent characterization.
-
Part 3: Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized branched polyester.[4]
Data Summary Table
The following table presents expected data for polymers synthesized with varying amounts of the DMHMI branching agent.
| Parameter | Sample 1 (Control) | Sample 2 (Protocol) | Sample 3 (High Branching) |
| DMHMI (mol%) | 0% | 2% | 5% |
| Catalysts | Zn(OAc)₂/Sb₂O₃ | Zn(OAc)₂/Sb₂O₃ | Zn(OAc)₂/Sb₂O₃ |
| Polycondensation Time (hr) | 3 | 3 | 3 |
| Mn ( g/mol ) via GPC | ~35,000 | ~32,000 | ~28,000 |
| PDI (Mw/Mn) via GPC | ~2.1 | ~2.8 | ~4.5 |
| Tg (°C) via DSC | ~78 | ~81 | ~85 |
| Tm (°C) via DSC | ~255 | ~240 | ~225 (or amorphous) |
Note: Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature; Tm = Melting temperature.
Interpretation: Increasing the concentration of the trifunctional DMHMI monomer leads to a more branched structure. This is evidenced by a broader molecular weight distribution (higher PDI) and a decrease in crystallinity (lower Tm). The glass transition temperature (Tg) typically increases slightly due to restricted chain mobility at the branch points.
Key Characterization Protocols
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Protocol: A thin polymer film is cast from a chloroform solution onto a KBr disk.
-
Expected Results: A strong carbonyl ester peak will be observed around 1720 cm⁻¹. The broad O-H stretch from the monomer's hydroxymethyl group (around 3400 cm⁻¹) should be absent, confirming its incorporation into the polymer backbone via an ester linkage.[5]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Protocol: Dissolve the polymer in a deuterated solvent mixture like CDCl₃/TFA-d.
-
Expected Results: Signals corresponding to the aromatic protons of both the terephthalate and isophthalate units will be visible. A key indicator of branching is the appearance of a new signal corresponding to the methine proton of the isophthalate unit at the branch point, which will have a distinct chemical shift compared to the other aromatic protons.
-
-
Gel Permeation Chromatography (GPC):
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol) and analyze using a GPC system calibrated with polystyrene or PMMA standards.
-
Expected Results: Provides the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). Branched polymers will show a broader distribution (higher PDI) compared to their linear counterparts.
-
-
Differential Scanning Calorimetry (DSC):
-
Protocol: A small sample (5-10 mg) is heated, cooled, and then reheated in a DSC instrument under a nitrogen atmosphere.
-
Expected Results: The second heating scan is used to determine the glass transition temperature (Tg) and the melting temperature (Tm), providing insight into the polymer's thermal behavior and degree of crystallinity.[4]
-
References
- 1. This compound | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dkatalyst.com [dkatalyst.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Polymers Derived from Dimethyl 5-(hydroxymethyl)isophthalate
Introduction
Dimethyl 5-(hydroxymethyl)isophthalate (DMHI) is a versatile aromatic di-ester monomer containing a reactive primary hydroxyl group.[1] This unique trifunctional nature allows for the synthesis of a diverse range of polyesters with tunable properties, such as enhanced hydrophilicity, sites for post-polymerization modification, and the potential for creating branched or cross-linked architectures. These characteristics make DMHI-based polymers highly attractive for advanced applications, including drug delivery systems, specialty coatings, and biodegradable materials.
A thorough understanding of the structural and physicochemical properties of these polymers is paramount for establishing structure-property relationships and ensuring performance and batch-to-batch consistency. This application note provides a comprehensive guide to the key analytical techniques for the in-depth characterization of polymers synthesized from DMHI. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.
Elucidating Chemical Structure and Composition
The precise chemical structure, monomer incorporation, and end-group analysis are fundamental to understanding the synthesized polymer. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of polymers, including monomer composition, sequencing, and end-group analysis.[2][3] For polyesters derived from DMHI, both ¹H and ¹³C NMR are crucial for confirming the successful incorporation of the monomer and for identifying the state of the hydroxymethyl group.
-
Sample Preparation: Dissolve 15-25 mg of the polymer in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[4] The choice of solvent is critical to ensure complete dissolution of the polymer.
-
Internal Standard: For quantitative analysis, such as end-group determination, add a known amount of an internal standard like N,N-dimethylformamide (DMF).[4]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key resonances to observe include:
-
Aromatic protons of the isophthalate ring.
-
Protons of the methylene group adjacent to the hydroxyl/ester functionality.
-
Protons of the methyl ester groups.
-
Signals from any co-monomers.
-
-
The integration of these peaks can be used to determine the relative incorporation of different monomers.[5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon skeleton.[6] This is particularly useful for distinguishing between different carbonyl environments and confirming the connectivity of the polymer backbone.
-
-
Data Analysis:
-
Assign all peaks in the ¹H and ¹³C spectra to the corresponding protons and carbons in the polymer structure. Two-dimensional NMR techniques (e.g., COSY, HSQC) can aid in complex structural assignments.[6]
-
Calculate the degree of polymerization and number-average molecular weight (Mn) by comparing the integrals of the end-group signals to those of the repeating units.[7]
-
Table 1: Expected ¹H NMR Chemical Shifts for a Linear Polyester of DMHI and a Diol
| Protons | Expected Chemical Shift (ppm) | Notes |
| Aromatic (Isophthalate) | 8.0 - 8.5 | |
| CH₂ of hydroxymethyl | 4.5 - 4.8 | Shift will vary depending on esterification |
| OCH₃ of methyl ester | 3.8 - 4.0 | |
| Protons of co-monomer (diol) | Variable | Dependent on the specific diol used |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer, making it ideal for monitoring the polymerization reaction and confirming the final polymer structure.[3][8]
-
Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the polymer. For DMHI-based polyesters, key peaks include:
-
O-H stretch: A broad peak around 3400 cm⁻¹ indicates the presence of the hydroxymethyl group. The diminution of this peak can signify its consumption in branching or cross-linking reactions.
-
C=O stretch (ester): A strong, sharp peak between 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.[9]
-
C-O stretch: Strong peaks in the 1300-1100 cm⁻¹ region are indicative of the C-O bonds of the ester group.[9]
-
Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.
-
Determining Molecular Weight and Distribution
The molecular weight and its distribution are critical parameters that significantly influence the mechanical and thermal properties of polymers.[10] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for this purpose.[10][11]
Protocol: Gel Permeation Chromatography (GPC)
-
System Preparation:
-
Select a column set and mobile phase appropriate for the polymer's solubility and expected molecular weight range. For many polyesters, tetrahydrofuran (THF) or chloroform are suitable mobile phases.
-
Equilibrate the system until a stable baseline is achieved.
-
-
Calibration:
-
Sample Analysis:
-
Prepare a dilute solution of the DMHI-based polymer in the mobile phase (typically 1-2 mg/mL). Filter the solution to remove any particulates.
-
Inject the sample into the GPC system.
-
-
Data Analysis:
-
From the resulting chromatogram, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) using the calibration curve.[10]
-
Table 2: GPC System Parameters for Polyester Analysis
| Parameter | Typical Value/Condition |
| Mobile Phase | Tetrahydrofuran (THF) |
| Columns | Styrene-divinylbenzene (SDV) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Temperature | 35 °C |
| Calibration | Polystyrene standards |
Assessing Thermal Properties
The thermal behavior of a polymer dictates its processing conditions and service temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating thermal transitions and stability.[12][13]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[14][15]
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min). This scan reveals the initial thermal history of the material.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. This scan provides information on the intrinsic thermal properties of the polymer, free from its previous thermal history.
-
-
Data Analysis:
-
Determine the Tg (midpoint of the step change in the heat flow curve), Tm (peak of the endothermic melting event), and Tc (peak of the exothermic crystallization event).[16]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[12][15]
-
Sample Preparation: Place 10-15 mg of the polymer into a TGA pan.
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis:
-
Determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs.
-
The resulting TGA curve can also provide information on the composition of multi-component systems.
-
Investigating Rheological Behavior
Rheology is the study of the flow and deformation of materials. For polymers, rheological properties are critical for understanding their processability and end-use performance.[17]
Protocol: Rotational Rheometry
-
Sample Preparation: Mold the polymer into a disk of appropriate dimensions for the rheometer geometry (e.g., parallel plates).
-
Frequency Sweep:
-
Perform a frequency sweep at a constant temperature within the polymer's processing window.
-
This measures the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.
-
The crossover point of G' and G'' can provide information about the relaxation time of the polymer.[18]
-
-
Temperature Sweep:
-
Perform a temperature sweep at a constant frequency to determine the effect of temperature on the polymer's viscoelastic properties.
-
-
Data Analysis:
-
Analyze the resulting curves to understand the polymer's behavior under shear, its melt strength, and its suitability for various processing techniques like extrusion or injection molding. Shear-thinning behavior, where viscosity decreases with increasing shear rate, is a common and important characteristic of polymer melts.[18]
-
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow of the analytical techniques described in this application note.
Caption: Workflow for the characterization of DMHI-based polymers.
Conclusion
The multifaceted analytical approach detailed in this application note provides a robust framework for the comprehensive characterization of novel polyesters derived from this compound. By systematically applying NMR and FTIR for structural elucidation, GPC for molecular weight determination, DSC and TGA for thermal analysis, and rheometry for viscoelastic properties, researchers can gain a deep understanding of their materials. This knowledge is crucial for optimizing synthesis protocols, tailoring polymer properties for specific applications, and ensuring the quality and reliability of the final product.
References
- 1. This compound | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. [PDF] A novel method for determination of polyester end-groups by NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. specificpolymers.com [specificpolymers.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 12. advanses.com [advanses.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. advanced-emc.com [advanced-emc.com]
- 16. researchgate.net [researchgate.net]
- 17. portal.research.lu.se [portal.research.lu.se]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 5-(hydroxymethyl)isophthalate
Welcome to the dedicated technical support guide for the synthesis of Dimethyl 5-(hydroxymethyl)isophthalate (DMHI). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. This guide is structured to provide direct, actionable advice through a series of troubleshooting scenarios and frequently asked questions.
Introduction to DMHI Synthesis
This compound is a key building block in the synthesis of various polymers, resins, and specialty chemicals. Its synthesis, while seemingly straightforward, can be prone to issues such as incomplete reactions, side-product formation, and purification difficulties. The most common synthetic routes involve the reduction of dimethyl 5-formylisophthalate or the hydrolysis of dimethyl 5-(acetoxymethyl)isophthalate or dimethyl 5-(chloromethyl)isophthalate. This guide will focus on troubleshooting the widely used reduction and hydrolysis pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of DMHI.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield in DMHI synthesis is a frequent issue that can often be traced back to several key factors, primarily related to the choice of reagents, reaction conditions, and work-up procedures.
-
Incomplete Reaction: The conversion of the starting material to DMHI may be incomplete.
-
For Reductions (e.g., from Dimethyl 5-formylisophthalate): The reducing agent, commonly sodium borohydride (NaBH₄), may be old or have degraded from improper storage. It is crucial to use a fresh, anhydrous batch of NaBH₄. The stoichiometry of the reducing agent is also critical; using a slight excess (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion. Reaction temperature is another important parameter. While the reaction is often run at 0°C to room temperature, gentle warming may be necessary for some substrates, but this must be balanced against the risk of side reactions.
-
For Hydrolysis (e.g., from Dimethyl 5-(acetoxymethyl)isophthalate): Incomplete hydrolysis can occur if the acid or base catalyst is not effective or if the reaction time is insufficient. For acid-catalyzed hydrolysis, ensuring the complete removal of the acetate group may require extended reaction times or a stronger acidic environment. For base-catalyzed hydrolysis, the choice of base and solvent system is crucial for efficient reaction.
-
-
Side Reactions: The formation of byproducts is a major contributor to low yields.
-
Over-reduction: In the case of reducing a formyl group, a strong reducing agent or harsh conditions could potentially lead to the reduction of the ester groups, although this is less common with NaBH₄.
-
Formation of Impurities: The presence of impurities in the starting material can lead to the formation of undesired side products. It is essential to use a high-purity starting material.
-
-
Work-up and Purification Losses: Significant amounts of the product can be lost during the extraction and purification steps. DMHI has some water solubility, so repeated extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are necessary to maximize recovery. During purification by column chromatography, careful selection of the eluent system is required to achieve good separation from starting materials and byproducts.
Question: I am observing significant amounts of an unknown impurity in my final product. How can I identify and eliminate it?
Answer: The presence of impurities can significantly impact the quality of your DMHI. Identifying the impurity is the first step toward eliminating it.
-
Identification: Standard analytical techniques such as NMR spectroscopy (¹H and ¹¹³C), mass spectrometry (MS), and infrared spectroscopy (IR) are invaluable for structure elucidation. Comparing the spectra of your product with known spectra of DMHI and potential side products can help in identification. A common impurity is the unreacted starting material.
-
Elimination Strategies:
-
Optimize Reaction Conditions: Once the impurity is identified, you can often adjust the reaction conditions to minimize its formation. For example, if you observe unreacted starting material, you may need to increase the reaction time, temperature, or the amount of a reagent.
-
Purification: If the impurity cannot be eliminated by optimizing the reaction, a more rigorous purification method may be required.
-
Column Chromatography: A carefully optimized gradient elution on silica gel can separate DMHI from closely related impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity DMHI.
-
-
Question: The purification of my crude DMHI by column chromatography is difficult and results in a low recovery. Are there alternative methods?
Answer: While column chromatography is a common purification technique, it can be challenging for DMHI due to its polarity.
-
Recrystallization: This is a highly effective alternative if you can find a suitable solvent or solvent mixture. Common solvents for recrystallization of polar molecules like DMHI include ethyl acetate/hexanes, toluene, or water/alcohol mixtures. The key is to find a system where DMHI is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.
-
Aqueous Work-up Optimization: Before resorting to chromatography or recrystallization, a well-designed aqueous work-up can remove many impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, while a wash with a mild acid (e.g., dilute HCl) can remove basic impurities. A final wash with brine can help to remove residual water before drying the organic layer.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The "best" starting material depends on factors like cost, availability, and the scale of your synthesis.
-
Dimethyl 5-formylisophthalate: This is a common and efficient precursor for reduction. The reaction is typically clean and high-yielding.
-
Dimethyl 5-(chloromethyl)isophthalate or Dimethyl 5-(bromomethyl)isophthalate: These can be hydrolyzed to DMHI, but the halide starting materials can be lachrymatory and require careful handling.
-
5-(Acetoxymethyl)isophthalic acid: This requires both hydrolysis of the acetate and esterification of the carboxylic acids, adding steps to the synthesis.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. Staining with a visualizing agent like potassium permanganate can help to see the spots if they are not UV-active.
Q3: What are the key safety precautions to consider during the synthesis of DMHI?
A3: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile organic solvents or corrosive reagents.
-
Reagent Handling: Sodium borohydride is flammable and reacts with water to produce hydrogen gas; handle it with care. Acids and bases used for hydrolysis are corrosive.
Experimental Protocols
Protocol 1: Synthesis of DMHI via Reduction of Dimethyl 5-formylisophthalate
-
Dissolve dimethyl 5-formylisophthalate (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding dilute hydrochloric acid (1 M) until the pH is neutral.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of DMHI via Hydrolysis of Dimethyl 5-(acetoxymethyl)isophthalate
-
Dissolve dimethyl 5-(acetoxymethyl)isophthalate (1.0 eq) in a mixture of methanol and water.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a stoichiometric amount of a base (e.g., sodium hydroxide).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an acid catalyst was used, neutralize the solution with a saturated solution of sodium bicarbonate. If a base was used, neutralize with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product as needed.
Data Summary
| Parameter | Reduction Method | Hydrolysis Method |
| Starting Material | Dimethyl 5-formylisophthalate | Dimethyl 5-(acetoxymethyl)isophthalate |
| Key Reagent | Sodium borohydride | Acid or Base catalyst |
| Typical Yield | 85-95% | 80-90% |
| Purity (after purification) | >98% | >98% |
| Key Advantages | High yield, clean reaction | Utilizes different starting materials |
| Potential Issues | Over-reduction (rare with NaBH₄) | Incomplete hydrolysis, side reactions |
Visual Diagrams
Caption: Common synthetic pathways to this compound.
Technical Support Center: Purification of Dimethyl 5-(hydroxymethyl)isophthalate
Welcome to the technical support center for the purification of Dimethyl 5-(hydroxymethyl)isophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The methodologies presented herein are grounded in established chemical principles and supported by scientific literature to ensure reliability and reproducibility in your laboratory.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
Answer: "Oiling out" is a common issue in recrystallization, especially with compounds that have relatively low melting points or when the cooling process is too rapid. Here’s a systematic approach to troubleshoot this problem:
-
Causality: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of forming a crystalline lattice. This can be triggered by a solvent that is too "good" or by cooling the solution too quickly.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels. Do not immediately place it in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Modification: If the above steps fail, your solvent system may be the issue. Consider adding a "poorer" solvent (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. For this compound, if you are using a good solvent like methanol, you could try adding water as an anti-solvent.
-
Question 2: After column chromatography, my fractions are still impure. How can I improve the separation?
Answer: Inadequate separation in column chromatography can be due to several factors, from improper solvent selection to column overloading. Here's how to refine your technique:
-
Causality: Poor separation occurs when the difference in affinity of your target compound and its impurities for the stationary phase is not sufficiently exploited by the mobile phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The polarity of your eluent is critical. For this compound on a silica gel column, a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate) is a good starting point.[1][2] If your compounds are eluting too quickly (high Rf value), decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent). If they are sticking to the column (low Rf value), increase the eluent's polarity.
-
Fine-tune with Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve the separation of closely related impurities.
-
Check for Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Question 3: My purified this compound has a yellowish tint. What is causing this and how can I remove it?
Answer: A yellow discoloration often indicates the presence of colored impurities, which may be carried over from the synthesis or formed during workup and storage.
-
Causality: Colored impurities are typically highly conjugated organic molecules. Their removal often requires a method that can specifically target these types of compounds.
-
Troubleshooting Steps:
-
Recrystallization: A carefully performed recrystallization is often effective at excluding colored impurities from the crystal lattice.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can use activated carbon (charcoal). Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (about 1-2% by weight of your compound), and keep the solution hot for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon. Perform a hot filtration to remove the carbon, and then allow the filtrate to cool and crystallize. Caution: Using too much activated carbon can lead to a significant loss of your desired product.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities will largely depend on the synthetic route used. However, common impurities for structurally similar compounds include:
-
Unreacted Starting Materials: For example, if synthesized from the corresponding carboxylic acid and methanol, you might have residual 5-(hydroxymethyl)isophthalic acid.
-
Isomeric Byproducts: Depending on the starting materials and reaction conditions, isomers of the target molecule could be formed.[3][4]
-
Over- or Under-methylated Species: You might find the mono-methyl ester or other esterified byproducts.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: Based on the structure of the molecule (an aromatic ester with a hydroxyl group), the following solvent systems are excellent starting points:
-
Single Solvent: Methanol or ethanol.
-
Solvent Pairs:
A systematic solubility study with small amounts of your crude product is highly recommended to determine the optimal solvent system.
Q3: What are the key parameters to consider for column chromatography purification?
A3: The key parameters are:
-
Stationary Phase: Silica gel is the most common and effective choice for this type of compound.[1][2][7][8]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. Good starting points include gradients of ethyl acetate in hexane or ethyl acetate in dichloromethane.[1][2]
-
Column Dimensions: The length and diameter of the column should be chosen based on the amount of material to be purified. A larger amount of material will require a larger column.
-
Flow Rate: A slower flow rate generally results in better separation.
III. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Methanol/Water System)
This protocol is based on established methods for the recrystallization of analogous aromatic esters.[6]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring. Continue adding methanol dropwise until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes persistently turbid. If too much precipitate forms, add a few drops of methanol to redissolve it.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold methanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is adapted from purification methods for similar isophthalate derivatives.[1][2][8]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (or Dichloromethane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexane:ethyl acetate) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Rationale |
| Methanol/Water | Solvent/Anti-solvent | The compound is soluble in methanol and insoluble in water.[5] |
| Dichloromethane/n-Heptane | Solvent/Anti-solvent | Good for compounds soluble in chlorinated solvents and insoluble in alkanes.[6] |
| Ethyl Acetate/Hexane | Solvent/Anti-solvent | A common and effective system for moderately polar compounds.[5] |
Table 2: Starting Conditions for Silica Gel Column Chromatography
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds.[1][2][7][8] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of non-polar impurities first, followed by the elution of the more polar target compound.[2] |
| Initial Eluent | 95:5 Hexane:Ethyl Acetate | To elute non-polar impurities. |
| Final Eluent | 70:30 Hexane:Ethyl Acetate | To elute the target compound. |
V. Visualization of Workflows
Recrystallization Workflow
Caption: A general workflow for the purification of this compound by recrystallization.
Column Chromatography Workflow
Caption: A schematic of the purification process using silica gel column chromatography.
VI. References
-
The Royal Society of Chemistry. (n.d.). I. Materials II. Instrumentation III. Synthesis. Retrieved from --INVALID-LINK--
-
Gondi, V. B., & Rawal, V. H. (2007). Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Organic Syntheses, 84, 323.
-
A New Route for the Preparation of 5-Hydroxyisophthalic Acid. (n.d.). Sci-Hub. Retrieved from --INVALID-LINK--
-
dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate. (n.d.). Nbinno.com. Retrieved from --INVALID-LINK--
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from --INVALID-LINK--
-
Supporting Information. (n.d.). CORE. Retrieved from --INVALID-LINK--
-
Supporting Information 1. (n.d.). HU Berlin - Physik. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Recrystallization of Methyl 4-hydroxy-3,5-dimethylbenzoate. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Highly-Functionalized Arene Synthesis Based on Palladium on Carbon-Catalyzed Aqueous Dehydr. Retrieved from --INVALID-LINK--
-
Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Synthesis of isophthalates from methyl coumalate. (2017). Semantic Scholar. Retrieved from --INVALID-LINK--
-
Synthetic method of 3,5-dihydroxybenzyl alcohol. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Process for the purification of terephthalic acid dimethyl ester. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
1,3-benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--
-
CAS 109862-53-5 | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate. (n.d.). Aceschem. Retrieved from --INVALID-LINK--
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. US4683034A - Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate - Google Patents [patents.google.com]
- 4. US3962315A - Process for the purification of terephthalic acid dimethyl ester - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies to Control Molecular Weight in Dimethyl 5-(hydroxymethyl)isophthalate (DMHI) Polymers
Welcome to the technical support center for the synthesis of polymers from Dimethyl 5-(hydroxymethyl)isophthalate (DMHI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for controlling the molecular weight of DMHI-based polyesters. Achieving a target molecular weight is critical as it directly influences the polymer's mechanical, thermal, and degradation properties.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling molecular weight in the step-growth polymerization of DMHI?
The cornerstone of molecular weight control in step-growth polymerization, such as with DMHI, is the extent of reaction, or conversion.[1][2] The Carothers equation mathematically demonstrates that a high degree of polymerization can only be achieved at very high conversions of the functional groups.[1][2] For DMHI, a self-condensing AB-type monomer, the primary challenge is driving the polycondensation reaction to near completion to build high molecular weight chains. Slight variations in the final conversion can lead to significant differences in the resulting molecular weight.[2]
Q2: How does stoichiometric imbalance affect the molecular weight of the final polymer?
In a typical AA + BB step-growth polymerization, a precise 1:1 stoichiometric ratio of the two monomers is crucial for achieving high molecular weight.[3][4][5] Any deviation from this ratio will result in a lower molecular weight because one type of functional group will be depleted, leaving chain ends that can no longer react.[4][5] While DMHI is an AB-type monomer, meaning the stoichiometry of the reactive hydroxyl and methyl ester groups is inherently balanced within each molecule, the introduction of monofunctional impurities can disrupt this balance and act as chain stoppers, thereby limiting the final molecular weight.[4]
Q3: What role do catalysts play in the polymerization of DMHI, and how does catalyst choice impact molecular weight?
Catalysts are essential for accelerating the transesterification and polycondensation reactions in polyester synthesis.[1][6] Common catalysts for this process include organometallic compounds based on tin, titanium, or antimony.[7][8] The choice and concentration of the catalyst influence the reaction kinetics.[1] A more active catalyst will enable the reaction to reach a higher conversion in a shorter time, leading to a higher molecular weight. However, the catalyst concentration must be optimized, as excessive amounts can sometimes promote side reactions that may limit chain growth or cause discoloration.
Q4: How can I intentionally produce low molecular weight DMHI polymers?
To produce low molecular weight polyesters, you can employ several strategies:
-
Shorter Reaction Times: Since the degree of polymerization is a function of reaction time, stopping the reaction earlier will yield polymers with lower molecular weight.[9][10]
-
Lower Reaction Temperatures: Lowering the temperature will decrease the reaction rate, making it easier to isolate lower molecular weight oligomers.
-
Use of a Chain Stopper: Introducing a monofunctional molecule, such as benzoic acid or a long-chain fatty acid, will cap the growing polymer chains and effectively control the final molecular weight.[2][4][11] The final molecular weight can be predicted based on the molar ratio of the chain stopper to the DMHI monomer.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Consistently Low Molecular Weight | Inefficient Removal of Byproducts: The polycondensation of DMHI releases methanol. If methanol is not efficiently removed from the reaction vessel, the equilibrium will shift back towards the reactants, preventing the formation of high molecular weight polymer chains.[7] | * Improve Vacuum: Ensure a high vacuum is applied during the polycondensation stage to effectively remove volatile byproducts. * Increase Surface Area: Use a reactor design that maximizes the surface area of the molten polymer to facilitate byproduct evaporation. * Nitrogen Sparging: A slow stream of inert gas can help carry away the methanol. |
| Reaction Temperature is Too Low: The reaction kinetics may be too slow to achieve high conversion in a reasonable amount of time.[4] | * Increase Temperature: Gradually increase the reaction temperature to enhance the rate of polymerization. Be cautious not to exceed the polymer's degradation temperature.[12][13] | |
| Presence of Impurities: Water or other monofunctional impurities in the DMHI monomer can act as chain terminators.[4] | * Monomer Purification: Ensure the DMHI monomer is of high purity and thoroughly dried before use. | |
| Poor Reproducibility of Molecular Weight | Inconsistent Reaction Time or Temperature: Minor variations in reaction conditions can lead to significant differences in the final molecular weight, especially at high conversions.[2][10] | * Precise Control: Implement strict control over reaction time and temperature profiles using automated controllers. * Monitor Melt Viscosity: In-situ monitoring of the melt viscosity can provide a real-time indication of the molecular weight and help determine the reaction endpoint. |
| Gel Formation (Cross-linking) | Side Reactions at High Temperatures: At elevated temperatures, side reactions such as etherification of the hydroxymethyl group can occur, leading to branching and eventual gelation. | * Optimize Temperature: Carefully control the reaction temperature to minimize side reactions. * Use of Stabilizers: Consider the addition of thermal stabilizers to inhibit undesirable side reactions. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Non-uniform Reaction Conditions: Temperature gradients or poor mixing within the reactor can lead to different rates of polymerization, resulting in a broader PDI. | * Improve Agitation: Ensure efficient and consistent stirring throughout the polymerization process to maintain a homogenous reaction environment. |
| Side Reactions: Branching reactions can contribute to a broadening of the molecular weight distribution. | * Re-evaluate Reaction Conditions: Lowering the temperature or reducing reaction time may help to minimize side reactions. |
Experimental Protocols
Protocol 1: Precise Control of Molecular Weight using a Chain Stopper
This protocol describes the synthesis of a DMHI polyester with a target molecular weight by incorporating a monofunctional chain stopper.
Materials:
-
This compound (DMHI)
-
Benzoic acid (or other suitable monofunctional acid)
-
Antimony(III) oxide (or other suitable catalyst)
-
High-purity nitrogen gas
-
High-vacuum pump
Procedure:
-
Calculation of Chain Stopper Amount:
-
Determine the desired number-average degree of polymerization (Xn).
-
Use the Carothers equation, adapted for a chain stopper, to calculate the required molar ratio (r) of the monofunctional reagent to the bifunctional monomer: Xn = (1 + r) / (1 - r).
-
From this, calculate the mass of benzoic acid needed for your reaction scale.
-
-
Reactor Setup:
-
Charge the calculated amounts of DMHI, benzoic acid, and catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
-
Esterification Stage:
-
Heat the reactor to approximately 180-200°C under a slow stream of nitrogen.
-
Methanol will begin to distill off. Continue this stage until the theoretical amount of methanol has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a high vacuum (e.g., <1 Torr) to the system.
-
Continue the reaction under vacuum for a predetermined time, monitoring the melt viscosity if possible.
-
-
Termination and Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polymer can then be removed and characterized.
-
Visualizations
Logical Relationship for Troubleshooting Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight DMHI polymers.
Experimental Workflow for DMHI Polymerization
Caption: Step-by-step workflow for DMHI polymerization.
References
- 1. fiveable.me [fiveable.me]
- 2. Blog de ingeniería química: Molecular Weight Control in Step Growth Polymerization [iqriosity.blogspot.com]
- 3. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. iscientific.org [iscientific.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. dkatalyst.com [dkatalyst.com]
- 9. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Chain termination - Wikipedia [en.wikipedia.org]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving NMR Spectra Inconsistencies for Dimethyl 5-(hydroxymethyl)isophthalate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Dimethyl 5-(hydroxymethyl)isophthalate. This guide provides in-depth troubleshooting for common inconsistencies observed in its ¹H and ¹³C NMR spectra. Here, we move beyond simple procedural lists to explain the why behind each step, ensuring you can confidently acquire clean, interpretable data.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl (-OH) proton of the hydroxymethyl group appearing as a broad singlet, or why is its chemical shift variable?
A1: The hydroxyl proton is an "exchangeable proton."[1] Its chemical shift and peak shape are highly sensitive to concentration, temperature, and the presence of even trace amounts of water or acidic impurities in the NMR solvent (e.g., CDCl₃).[2][3] Rapid chemical exchange between the analyte's hydroxyl group, water, and other hydroxyl groups averages the magnetic environments, leading to peak broadening.[4][5] Hydrogen bonding also plays a significant role; its extent can vary with the solvent and sample concentration, causing shifts in the resonance frequency.[6][7]
Q2: The aromatic protons are showing a complex, poorly resolved multiplet instead of the expected distinct peaks. What's causing this?
A2: While you might expect three distinct signals for the aromatic protons, they often appear as a complex multiplet due to several factors. The protons on the aromatic ring are in close proximity and can have similar chemical shifts.[8] Furthermore, spin-spin coupling between non-equivalent aromatic protons can create overlapping multiplets that are difficult to resolve, especially on lower-field instruments.[9]
Q3: I see unexpected peaks in my spectrum. What are the likely sources?
A3: Extraneous peaks typically originate from residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane), moisture in the NMR solvent, or impurities in the sample itself.[10] It is also important to consider the purity of the deuterated solvent, as it can contain residual protonated solvent.
Q4: Why are my peak integrations for the aromatic region incorrect?
A4: Inaccurate integrations in the aromatic region can be due to peak overlap with the residual solvent peak, such as that of deuterochloroform (CDCl₃).[10] Poor phasing or baseline correction during data processing can also lead to integration errors.
In-Depth Troubleshooting Guides
Issue 1: Ambiguous or Broad Hydroxyl Proton Signal
The labile nature of the hydroxyl proton in this compound often complicates its identification.
Protocol 1: Deuterium Exchange (D₂O Shake)
This is the definitive method for confirming the identity of an -OH (or -NH) peak.[1][11]
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent like CDCl₃.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for several minutes to ensure thorough mixing.[10]
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The hydroxyl proton will exchange with deuterium from the D₂O.[2][12] Since deuterium is not observed in ¹H NMR, the -OH peak will disappear or significantly diminish in intensity.[11] This provides unequivocal evidence of the hydroxyl group's location in the initial spectrum.
Troubleshooting Workflow for Hydroxyl Proton Issues
References
- 1. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. amherst.edu [amherst.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Dimethyl 5-(hydroxymethyl)isophthalate Production
Welcome to the Technical Support Center for the production of Dimethyl 5-(hydroxymethyl)isophthalate (DMHMI). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up DMHMI synthesis from the laboratory to pilot and production scales. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound (DMHMI)?
A1: The most common industrial synthesis of DMHMI involves a two-step process. First, 5-(hydroxymethyl)isophthalic acid is synthesized, often through the sulfonation and subsequent caustic fusion of isophthalic acid, followed by a reduction step. The resulting 5-(hydroxymethyl)isophthalic acid is then esterified with methanol, typically in the presence of an acid catalyst such as sulfuric acid, to yield DMHMI. An alternative route involves the direct esterification of a suitable precursor, though controlling selectivity can be a challenge at scale.
Q2: What are the critical process parameters to monitor during the scale-up of the esterification step?
A2: When scaling up the esterification of 5-(hydroxymethyl)isophthalic acid with methanol, the following parameters are critical:
-
Temperature: Influences reaction rate and byproduct formation. Precise temperature control is crucial to prevent side reactions like etherification of the hydroxymethyl group.
-
Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid) affects the reaction kinetics. An optimal concentration must be determined to ensure a reasonable reaction time without promoting excessive side reactions or corrosion.
-
Methanol to Substrate Molar Ratio: A sufficient excess of methanol is required to drive the equilibrium towards the product side. However, an overly large excess increases solvent recovery costs.
-
Agitation/Mixing: Homogeneous mixing is essential to ensure uniform temperature distribution and efficient contact between reactants and the catalyst, which becomes more challenging in larger reactors.
-
Water Removal: The esterification reaction produces water, which can hydrolyze the product back to the starting material. Efficient removal of water, often by azeotropic distillation, is critical for achieving high conversion.
Q3: What are the common impurities encountered in large-scale DMHMI production and how do they impact product quality?
A3: Common impurities can include unreacted 5-(hydroxymethyl)isophthalic acid, the mono-ester intermediate, and byproducts from side reactions. One significant byproduct can be the formation of a dimeric ether from the intermolecular dehydration of the hydroxymethyl group of two DMHMI molecules. The presence of these impurities can affect the final product's melting point, color, and suitability for downstream applications, particularly in polymer synthesis where purity is paramount.
Q4: What are the recommended purification methods for industrial-scale production of DMHMI?
A4: At an industrial scale, purification of DMHMI typically involves crystallization. The crude product is dissolved in a suitable solvent at an elevated temperature and then cooled to induce crystallization of the pure DMHMI, leaving impurities in the mother liquor. The choice of solvent is critical for achieving high purity and yield. Methanol is a common choice for recrystallization.[1] Further purification can be achieved through washing the crystals with a cold solvent and drying under vacuum.
Q5: What are the key safety considerations when handling large quantities of reactants and products in DMHMI synthesis?
A5: Key safety considerations include:
-
Handling of Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and requires appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[2]
-
Methanol Flammability: Methanol is a flammable liquid. All equipment must be properly grounded, and the process should be conducted in a well-ventilated area away from ignition sources.[3]
-
Dust Explosion Hazard: If the final product is a fine powder, there is a risk of a dust explosion. Proper dust control measures and explosion-proof equipment are necessary.
-
Process Safety Management (PSM): For large-scale production, a comprehensive PSM program should be in place to manage hazards associated with the process, including process hazard analysis (PHA), operating procedures, and emergency planning.[2][4]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of DMHMI production.
Problem 1: Low Yield of DMHMI
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | 1. Verify Reaction Time and Temperature: Ensure the reaction is running for the optimal duration at the correct temperature. 2. Check Catalyst Activity: The catalyst may have degraded. Consider using a fresh batch of catalyst. 3. Monitor Water Removal: Inefficient water removal can shift the equilibrium back towards the reactants. | Esterification is an equilibrium-limited reaction. Driving the reaction to completion requires optimizing kinetics (temperature, catalyst) and shifting the equilibrium (water removal). |
| Product Loss During Workup | 1. Optimize Crystallization Conditions: Adjust cooling rates and solvent ratios to maximize crystal formation and minimize solubility of the product in the mother liquor. 2. Analyze Mother Liquor: Determine the concentration of DMHMI in the mother liquor to quantify losses. | A well-designed crystallization process is crucial for maximizing product recovery. |
| Side Reactions | 1. Lower Reaction Temperature: High temperatures can promote side reactions. 2. Optimize Catalyst Loading: Excessive catalyst can lead to unwanted byproducts. | Byproduct formation is often kinetically controlled and can be minimized by adjusting reaction conditions. |
Problem 2: Product Discoloration (Yellowing)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Thermal Degradation | 1. Reduce Reaction Temperature and Time: Prolonged exposure to high temperatures can cause decomposition. 2. Purge with Inert Gas: The presence of oxygen can lead to oxidative degradation. | Aromatic compounds with hydroxyl and ester groups can be susceptible to thermal and oxidative degradation, leading to colored impurities.[5] |
| Impurities in Starting Materials | 1. Analyze Raw Materials: Ensure the purity of 5-(hydroxymethyl)isophthalic acid and methanol. 2. Purify Starting Materials: If necessary, purify the starting materials before use. | Impurities in the reactants can carry through the process or catalyze side reactions that produce colored byproducts. |
| Contamination from Reactor | 1. Inspect Reactor: Check for any signs of corrosion or residual material from previous batches. 2. Thoroughly Clean Reactor: Ensure the reactor is properly cleaned between batches. | Contaminants from the reactor can leach into the reaction mixture and cause discoloration. |
III. Experimental Workflow & Process Control
A. Scaled-Up Esterification Protocol
-
Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then purged with an inert gas, such as nitrogen, to create an inert atmosphere.
-
Charging Reactants: 5-(hydroxymethyl)isophthalic acid and an excess of methanol are charged into the reactor.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the reaction mixture with constant agitation.
-
Reaction: The mixture is heated to reflux temperature (typically around 65-70°C) and maintained for several hours. Water produced during the reaction is continuously removed.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material.
-
Quenching and Neutralization: Once the reaction is complete, the mixture is cooled, and the excess acid catalyst is neutralized with a base, such as sodium bicarbonate solution.
-
Product Isolation: The crude DMHMI is isolated by crystallization, followed by filtration and washing.
-
Drying: The purified DMHMI is dried under vacuum to remove any residual solvent.
B. Process Control and Logic Diagram
The following diagram illustrates the key decision points and control loops in the scaled-up production of DMHMI.
Caption: Process flow and troubleshooting logic for DMHMI synthesis.
IV. References
-
Process Safety Management. Occupational Safety and Health Administration. --INVALID-LINK--
-
Process Safety Management for Petroleum Refineries. Occupational Safety and Health Administration. --INVALID-LINK--
-
Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Scholar. --INVALID-LINK--
-
Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate. Google Patents. --INVALID-LINK--
-
Process for the purification of dimethyl terephthalate. Google Patents. --INVALID-LINK--
-
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR. --INVALID-LINK--
-
Process Safety Management in Manufacturing: A Primer. Veriforce. --INVALID-LINK--
-
PROCESS SAFETY MANAGEMENT SERIES. Distilled Spirits Council. --INVALID-LINK--
-
Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Fenix Repositorio. --INVALID-LINK--
-
Production process of dimethyl phthalate. Google Patents. --INVALID-LINK--
-
Process for the purification of dimethyl terephthalate. Google Patents. --INVALID-LINK--
-
Method for synthesizing dimethyl isophthalate-5-sodium sulfonate. Google Patents. --INVALID-LINK--
-
Process for the preparation of 5-hydroxyisophthalic acids. Google Patents. --INVALID-LINK--
-
Synthesis of isophthalates from methyl coumalate. Semantic Scholar. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
Diethyl 5-(hydroxymethyl)isophthalate. Alfa Chemistry. --INVALID-LINK--
-
Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. ResearchGate. --INVALID-LINK--
-
Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. ResearchGate. --INVALID-LINK--
-
BASF and Lutianhua plan to pilot a new production process that significantly reduces CO2 emissions. BASF. --INVALID-LINK--
-
Production process of dimethyl phthalate. Google Patents. --INVALID-LINK--
References
- 1. US3962315A - Process for the purification of terephthalic acid dimethyl ester - Google Patents [patents.google.com]
- 2. veriforce.com [veriforce.com]
- 3. CN113061085A - Production process of dimethyl phthalate - Google Patents [patents.google.com]
- 4. distilledspirits.org [distilledspirits.org]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
degradation pathways of Dimethyl 5-(hydroxymethyl)isophthalate under reaction conditions
Introduction
Dimethyl 5-(hydroxymethyl)isophthalate (DMHI) is a versatile aromatic diester containing a primary alcohol functional group. Its unique structure makes it a valuable building block in the synthesis of polymers, resins, and specialty chemicals. However, the presence of three distinct functional groups—two methyl esters and a benzylic alcohol—also renders it susceptible to several degradation pathways under common reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers identify, mitigate, and prevent the degradation of DMHI in their experiments.
Principal Degradation Pathways
Understanding the potential chemical transformations of DMHI is the first step in troubleshooting. The molecule's reactivity is centered around the hydroxymethyl group and the two dimethyl ester moieties. The primary degradation concerns are:
-
Oxidation: The benzylic alcohol is susceptible to oxidation, especially in the presence of oxidizing agents, air (at elevated temperatures), or metal catalysts. This can convert the hydroxymethyl group first to an aldehyde and subsequently to a carboxylic acid.
-
Ester Hydrolysis: Under aqueous acidic or basic conditions, one or both of the methyl ester groups can hydrolyze to form the corresponding carboxylic acids.[1][2] Alkaline conditions, in particular, promote rapid hydrolysis.[2]
-
Transesterification: In the presence of other alcohols (e.g., ethanol as a solvent) and a catalyst (acid or base), the methyl groups of the esters can be exchanged for the alkyl group of the solvent alcohol.[3][4][5]
-
Self-Condensation/Etherification: Under acidic conditions or at high temperatures, the hydroxymethyl group of one molecule can react with another, eliminating water to form a dibenzylic ether dimer or oligomer.[6]
The following diagram illustrates the most common degradation pathways originating from this compound.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction mixture turned yellow/brown upon heating, and I see a significant baseline on my TLC plate. What is happening?
A1: A yellow or brown coloration, especially upon heating in the presence of air, is a strong indicator of oxidation . The benzylic alcohol group is likely being oxidized to the corresponding aldehyde (dimethyl 5-formylisophthalate), which can be further oxidized to a carboxylic acid. Aldehydes, particularly aromatic ones, can be unstable at high temperatures and may undergo further side reactions or polymerization, leading to the colored impurities and TLC streaking.
-
Causality: Benzylic alcohols are prone to oxidation because the resulting intermediates are stabilized by the aromatic ring.[7][8] This process can be accelerated by trace metal impurities, air (oxygen), and high temperatures.
-
Troubleshooting Steps:
-
Inert Atmosphere: Rerun the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
Lower Temperature: If the reaction protocol allows, reduce the reaction temperature.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) if it does not interfere with your desired reaction.
-
Q2: My final product's NMR spectrum shows unexpected signals in the aromatic region and a reduced integration for the methyl ester protons. What is the likely cause?
A2: This observation is characteristic of ester hydrolysis . The hydrolysis of one or both methyl ester groups to carboxylic acids will change the electronic environment of the aromatic ring, causing shifts in the proton signals. The formation of the free carboxylic acid means the loss of the -OCH₃ group, leading to a reduced integration value for the methyl protons relative to the aromatic or methylene protons.
-
Causality: Esters are susceptible to hydrolysis under both acidic and basic conditions, with base-catalyzed hydrolysis generally being much faster and irreversible.[2] Even trace amounts of water in your solvents or reagents, especially at elevated temperatures or in the presence of acid/base catalysts, can cause significant hydrolysis.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
pH Control: If your reaction is sensitive to acid or base, use a non-nucleophilic buffer to maintain a neutral pH.
-
Purification: The resulting carboxylic acid byproduct often has very different solubility and polarity. It can typically be removed by a mild aqueous base wash (e.g., dilute NaHCO₃ solution) during workup, which will deprotonate the acid and extract it into the aqueous layer. Confirm the separation with TLC or HPLC analysis.
-
Q3: I ran my reaction in ethanol and my mass spectrometry results show a product with a mass 28 amu higher than my starting material. What happened?
A3: A mass increase of 28 amu corresponds to the replacement of two methyl groups (2 x 15 amu, minus 2 protons) with two ethyl groups (2 x 29 amu, minus 2 protons). This is a classic case of transesterification .[3][4]
-
Causality: When an alcohol is used as a solvent in the presence of an acid or base catalyst, it can act as a nucleophile, attacking the ester's carbonyl carbon.[4][5] This leads to an equilibrium where the original alkoxy group (methoxide) is exchanged for the solvent's alkoxy group (ethoxide). Since the solvent is in large excess, the equilibrium is driven towards the formation of the new ester.
-
Troubleshooting Steps:
-
Solvent Choice: Switch to a non-alcoholic, aprotic solvent such as THF, 1,4-dioxane, acetonitrile (ACN), or dichloromethane (DCM).
-
Catalyst Consideration: If a base is required, use a non-nucleophilic base like DBU or a sterically hindered amine like diisopropylethylamine (DIPEA) instead of an alkoxide base (e.g., sodium ethoxide).
-
Q4: I have a low yield of my desired product and have isolated a significant amount of a high-molecular-weight, sticky, or insoluble material. What is this byproduct?
A4: The formation of an insoluble, high-molecular-weight material suggests self-condensation or polymerization . The most likely pathway is the formation of a dibenzylic ether through the reaction of the hydroxymethyl group of two DMHI molecules.
-
Causality: Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water).[6] The resulting benzylic carbocation is stabilized by the aromatic ring and is highly electrophilic. It can then be attacked by the hydroxyl group of another DMHI molecule, leading to ether formation.[6] This process can repeat to form oligomers or polymers. High heat can also promote this dehydration reaction.
-
Troubleshooting Steps:
-
Avoid Strong Acids: If possible, avoid strong protic acids (e.g., H₂SO₄, HCl). If an acid is necessary, consider using a weaker acid or a Lewis acid that is less likely to promote dehydration.
-
Protecting Groups: For multi-step syntheses where the hydroxymethyl group is not the reactive site, protect it as a silyl ether (e.g., TBDMS ether) or another suitable protecting group. This will prevent both oxidation and self-condensation.
-
Control Stoichiometry & Concentration: Run the reaction at a lower concentration (higher dilution) to disfavor intermolecular reactions like dimerization.
-
Analytical & Experimental Protocols
Protocol 1: TLC Analysis for Rapid Degradation Screening
Objective: To quickly assess the purity of a DMHI sample and identify the presence of common degradation products.
Methodology:
-
Prepare TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F254).
-
Spotting: Dissolve a small amount of your crude or purified material in a suitable solvent (e.g., ethyl acetate). Spot the solution onto the TLC plate baseline. Also spot a reference sample of pure DMHI if available.
-
Elution: Develop the plate in a TLC chamber using a mobile phase of 30-50% Ethyl Acetate in Hexanes. Adjust the polarity as needed.
-
Visualization:
-
Examine the plate under UV light (254 nm). The aromatic rings of DMHI and its derivatives will appear as dark spots.
-
Stain the plate with a potassium permanganate (KMnO₄) stain. The hydroxymethyl group of DMHI will react to produce a yellow spot on a purple background. Oxidized products (aldehyde/acid) will react less readily or not at all.
-
-
Interpretation (See Table 1):
| Observation | Probable Identity | Rf Value (Relative to DMHI) | KMnO₄ Stain |
| Main Spot | DMHI (Parent) | Reference | Bright Yellow |
| Spot above DMHI | Ether Dimer | Higher | Bright Yellow |
| Spot below DMHI | Aldehyde | Lower | Faint/Slow Yellow |
| Spot near baseline | Carboxylic Acids | Much Lower/Streak | No reaction |
Protocol 2: HPLC-MS Method for Byproduct Identification
Objective: To separate and identify potential degradation products with high resolution and mass accuracy.
Methodology:
-
Sample Preparation: Dilute the sample to ~1 mg/mL in methanol or acetonitrile. Filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 270 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Positive Mode [M+H]+: Good for detecting the parent compound, esters, and ethers.
-
Negative Mode [M-H]-: Excellent for detecting acidic byproducts like hydrolyzed esters and oxidized carboxylic acids.
-
-
Data Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra to identify parent and impurity masses.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing an unexpected result in a reaction involving DMHI.
Caption: A step-by-step workflow for troubleshooting DMHI degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. Chemical Reaction Question The image shows a chemical reaction involving.. [askfilo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Enhancing the Thermal Stability of Polymers Containing Dimethyl 5-(hydroxymethyl)isophthalate (DMHMI)
This technical guide is designed for researchers, scientists, and drug development professionals working with polymers incorporating Dimethyl 5-(hydroxymethyl)isophthalate (DMHMI). It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the thermal stability of these materials. The information herein is grounded in established scientific principles and practical laboratory experience to ensure both accuracy and relevance.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of DMHMI-containing polymers.
Q1: Why is my DMHMI-based polyester showing poor thermal stability compared to standard aromatic polyesters?
A1: The presence of the hydroxymethyl group in DMHMI can introduce a thermally labile site. At elevated temperatures, this group can undergo side reactions, such as dehydration or etherification, which can initiate degradation of the polymer backbone. Additionally, the aliphatic character of the hydroxymethyl group can be more susceptible to thermal oxidation compared to the fully aromatic structures of polyesters like PET (Polyethylene terephthalate).[1][2]
Q2: What are the primary degradation mechanisms for aromatic polyesters like those containing DMHMI?
A2: The thermal degradation of aromatic polyesters is a complex process.[3] Key mechanisms include:
-
Chain Scission: Random cleavage of the ester linkages in the polymer backbone is a common degradation pathway.[1][4]
-
Hydrolysis: Trace amounts of water can lead to hydrolytic cleavage of the ester bonds, especially at high processing temperatures.
-
Oxidation: In the presence of oxygen, thermo-oxidative degradation occurs, leading to the formation of radicals and subsequent chain scission and cross-linking.[5] Aromatic polyesters can form polyphenolic structures upon thermal degradation.[3]
Q3: Can the synthesis method of my DMHMI copolyester influence its thermal stability?
A3: Absolutely. The polymerization technique significantly impacts the final properties of the polymer. For instance, melt polycondensation, a common method for polyester synthesis, requires high temperatures that can induce thermal degradation if not carefully controlled.[6][7] The choice of catalyst and the efficiency of removing byproducts like water or methanol are also critical factors.[8] A well-controlled solution polymerization might yield a polymer with higher initial thermal stability.[9][10]
Q4: What are the initial signs of thermal degradation in my DMHMI-containing polymer?
A4: Early indicators of thermal degradation include:
-
Discoloration: The polymer may turn yellow or brown due to the formation of chromophores.[5]
-
Changes in Melt Viscosity: A decrease in melt viscosity often indicates chain scission, while an increase can suggest cross-linking.
-
Brittleness: Loss of mechanical properties, such as increased brittleness and reduced tensile strength, is a common sign of degradation.
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during experimentation.
Problem 1: My polymer discolors significantly during melt processing.
-
Question: I am synthesizing a copolyester with DMHMI via melt polycondensation, and the resulting polymer is dark yellow. How can I minimize this discoloration?
-
Answer: Discoloration during melt processing is often due to thermo-oxidative degradation.[5] Here are several strategies to mitigate this:
-
Inert Atmosphere: Ensure your reaction and subsequent processing steps are conducted under a high-purity inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[11]
-
Antioxidants: Incorporate a primary antioxidant, such as a hindered phenolic (e.g., Irganox® 1010 or 1076), and a secondary antioxidant, like a phosphite (e.g., Irgafos® 168), into your formulation.[5][12] Primary antioxidants scavenge free radicals, while secondary antioxidants decompose hydroperoxides.[12]
-
Optimize Processing Temperature: Lower the melt processing temperature as much as possible without compromising melt flow and mixing.
-
Reduce Residence Time: Minimize the time the polymer spends in the molten state to reduce its exposure to high temperatures.
-
Problem 2: The thermal stability of my DMHMI-polymer, as measured by TGA, is lower than expected.
-
Question: My Thermogravimetric Analysis (TGA) results show an onset of decomposition at a lower temperature than anticipated. What could be the cause, and how can I improve it?
-
Answer: A lower-than-expected decomposition temperature can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Monomers: Ensure the high purity of your DMHMI and other comonomers. Impurities can act as catalysts for degradation.
-
Residual Catalyst: Some polymerization catalysts can also promote thermal degradation. Consider methods to deactivate or remove the catalyst after polymerization.
-
Incorporate Flame Retardants: For applications requiring enhanced thermal stability and fire resistance, consider adding phosphorus-based flame retardants. These can act in the condensed phase by promoting char formation, which insulates the underlying polymer, and in the gas phase by inhibiting combustion reactions.[13][14][15][16][17]
-
Reactive Extrusion: This technique can be employed to introduce stabilizing moieties or create branched structures that can enhance thermal stability.[18]
-
Problem 3: My polymer shows significant loss of mechanical properties after thermal aging.
-
Question: After exposing my DMHMI-based polymer to elevated temperatures for an extended period, it becomes very brittle. How can I improve its long-term thermal stability?
-
Answer: The embrittlement of your polymer upon thermal aging is a classic sign of degradation, likely involving both chain scission and possibly some cross-linking. To enhance long-term thermal stability:
-
Synergistic Antioxidant Systems: Utilize a combination of primary and secondary antioxidants.[5][12] Hindered phenols are effective for long-term heat aging.
-
Natural Antioxidants: Explore the use of natural antioxidants like flavonoids or tannins, which can be a sustainable alternative to synthetic stabilizers.[19][20] These compounds can scavenge free radicals and improve the thermo-oxidative stability of polymers.[19]
-
Increase Molecular Weight: Higher molecular weight polymers generally exhibit better thermal stability.[21] Optimize your polymerization conditions to achieve a higher molecular weight.
-
Incorporate More Stable Comonomers: If your application allows, consider copolymerizing DMHMI with more thermally stable aromatic diacids or diols to enhance the overall stability of the polymer backbone.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of a DMHMI-Containing Copolyester via Melt Polycondensation
This protocol describes a general procedure for synthesizing a copolyester of DMHMI, another diol (e.g., 1,4-butanediol), and a diacid (e.g., terephthalic acid).
Materials:
-
This compound (DMHMI)
-
1,4-Butanediol (BDO)
-
Dimethyl terephthalate (DMT)
-
Catalyst (e.g., Zinc Acetate, Titanium(IV) butoxide)
-
Antioxidant (e.g., Irganox® 1010)
Procedure:
-
Charging the Reactor: Charge the reactor with the desired molar ratios of DMHMI, BDO, DMT, and the catalyst. Add the antioxidant (typically 0.1-0.5 wt%).
-
Esterification/Transesterification:
-
Heat the reactor to 180-220°C under a nitrogen atmosphere.
-
Methanol will be generated as a byproduct. Continuously remove the methanol from the reaction mixture by distillation.
-
Monitor the reaction progress by measuring the amount of methanol collected. The reaction is complete when the theoretical amount of methanol has been removed.
-
-
Polycondensation:
-
Gradually increase the temperature to 240-280°C.
-
Slowly reduce the pressure to below 1 Torr to facilitate the removal of excess diol and drive the polymerization reaction forward.
-
The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.
-
-
Extrusion and Pelletization:
-
Extrude the molten polymer from the reactor into a water bath to quench it.
-
Pelletize the solidified polymer strands.
-
-
Drying: Dry the polymer pellets under vacuum at a temperature below their glass transition temperature (Tg) to remove any residual moisture.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing the thermal stability of polymers by measuring the change in mass as a function of temperature.[22][23]
Instrument: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place a small amount of the polymer sample (5-10 mg) into a TGA pan (platinum or alumina).[24]
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).[24]
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%).
-
Identify the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG curve).
-
Determine the char yield (residual weight) at the final temperature.
-
Protocol 3: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[22][25][26][27]
Instrument: Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Seal a small amount of the polymer sample (5-10 mg) in an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10°C/min). This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample from the melt to a temperature below its Tg at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again at the same rate as the first heating scan.
-
-
Data Analysis:
-
Analyze the second heating scan to determine the Tg (a step change in the baseline), Tc (an exothermic peak), and Tm (an endothermic peak).
-
IV. Visualization of Key Concepts
Polymer Degradation Pathway
Caption: General pathway of polymer degradation initiated by external factors.
Mechanism of Action for Antioxidants
Caption: Simplified mechanisms of primary and secondary antioxidants in preventing polymer degradation.
V. Quantitative Data Summary
| Additive Type | Example | Typical Concentration (wt%) | Primary Function | Effect on Thermal Stability |
| Primary Antioxidant | Hindered Phenols (e.g., Irganox® 1076) | 0.1 - 0.5 | Free radical scavenger | Improves long-term heat stability |
| Secondary Antioxidant | Phosphites (e.g., Irgafos® 168) | 0.1 - 0.5 | Hydroperoxide decomposer | Enhances processing stability |
| Phosphorus Flame Retardant | Ammonium Polyphosphate | 5 - 20 | Promotes char formation | Increases decomposition temperature and char yield |
| Natural Antioxidant | Tannins, Flavonoids | 1 - 5 | Free radical scavenger | Improves thermo-oxidative stability |
VI. References
-
Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Goldfarb, I., & McGuchan, R. (1969). Thermal Degradation of Polyesters: Part 2. Aromatic and Semiaromatic Polymers. Semantic Scholar. Retrieved from --INVALID-LINK--
-
Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Iyer, K. A., Zhang, L., & Torkelson, J. M. (2015). Direct Use of Natural Antioxidant-rich Agro-wastes as Thermal Stabilizer for Polymer: Processing and Recycling. ACS Sustainable Chemistry & Engineering. Retrieved from --INVALID-LINK--
-
Mastering thermal stability: Additives for heat-resistant plastics. (2025, July 30). SpecialChem. Retrieved from --INVALID-LINK--
-
Extend Polymer Life & Enhance Stability with Antioxidant 1076. (2025, December 5). Polymer in Stock. Retrieved from --INVALID-LINK--
-
Zhang, X., Tang, Y., Li, W., Ge, Z., Bo, W., et al. (2021). Study on Flame Retardancy of Phosphate Reinforced Polyester Fiber. J Mater Sci Metall, 3, 105.
-
Overall Introduction of Polymer Antioxidant. (n.d.). Baoxu Chemical. Retrieved from --INVALID-LINK--
-
Phosphorus Flame Retardants in Polymer Materials: Applications, Benefits & Safety Insights. (n.d.). Latest News & Research from China. Retrieved from --INVALID-LINK--
-
Modification of Glass/Polyester Laminates with Flame Retardants. (2021, December 20). PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
The development and application of contemporary phosphorus flame retardants: a review. (n.d.). Retrieved from --INVALID-LINK--
-
TGA and DSC Analysis of the Polyesters. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
FTIR, TGA and DSC in the Analysis of Polymer Materials. (n.d.). AdvanSES. Retrieved from --INVALID-LINK--
-
Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from --INVALID-LINK--
-
Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
-
Substituted aromatic polyesters: Degradation studies. (1992, July 1). RIT Digital Institutional Repository. Retrieved from --INVALID-LINK--
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved from --INVALID-LINK--
-
DSC vs TGA: A Simple Comparison Guide. (2025, July 29). ResolveMass Laboratories Inc. Retrieved from --INVALID-LINK--
-
How Does DSC Complement Thermogravimetric Analysis (TGA)? (2025, June 17). Chemistry For Everyone. Retrieved from --INVALID-LINK--
-
Synthesis, characterization and post-modification of aromatic (Co)polyesters possessing pendant maleimide groups. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Design and Synthesis of Aromatic Polyesters Bearing Pendant Clickable Maleimide Groups. (2018, December 4). Retrieved from --INVALID-LINK--
-
Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. (2014, December 4). Retrieved from --INVALID-LINK--
-
Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. (2025, August 5). ResearchGate. Retrieved from --INVALID-LINK--
-
A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. (n.d.). Aidic. Retrieved from --INVALID-LINK--
-
Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. (n.d.). DTIC. Retrieved from --INVALID-LINK--
-
Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. (2022, November 13). PMC - NIH. Retrieved from --INVALID-LINK--
-
Thermo(oxidative) Stability of Polymeric Materials. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. (2022, December 27). Retrieved from --INVALID-LINK--
-
(PDF) Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. (2025, October 13). ResearchGate. Retrieved from --INVALID-LINK--
-
Thermal Behavior of Polymers by Dr. Mamta Saiyad. (2023, February 27). YouTube. Retrieved from --INVALID-LINK--
-
Roles of Small Polyetherimide Moieties on Thermal Stability and Fracture Toughness of Epoxy Blends. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Thermal Stability and Heat Transfer of Polyurethanes for Joints Applications of Wooden Structures. (n.d.). MDPI. Retrieved from --INVALID-LINK--
References
- 1. Thermal Degradation of Polyesters: Part 2. Aromatic and Semiaromatic Polymers. | Semantic Scholar [semanticscholar.org]
- 2. Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. specialchem.com [specialchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aidic.it [aidic.it]
- 12. additivesforpolymer.com [additivesforpolymer.com]
- 13. mdpi.com [mdpi.com]
- 14. scholarena.com [scholarena.com]
- 15. Phosphorus Flame Retardants in Polymer Materials: Applications, Benefits & Safety Insights | Latest News & Research from China [china-phosphate.com]
- 16. Modification of Glass/Polyester Laminates with Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. advanses.com [advanses.com]
- 23. researchgate.net [researchgate.net]
- 24. polychemistry.com [polychemistry.com]
- 25. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Dimethyl 5-(hydroxymethyl)isophthalate and Its Derivatives for Advanced Polymer Applications
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate monomers is a critical determinant of final polymer properties. Isophthalate derivatives, with their rigid aromatic core, offer a versatile platform for creating high-performance polymers. This guide provides an in-depth technical comparison of Dimethyl 5-(hydroxymethyl)isophthalate with other key isophthalate derivatives, offering insights into how subtle changes in functional groups can significantly impact polymer characteristics. This analysis is supported by experimental data and detailed methodologies to aid in your research and development endeavors.
Introduction to Functionalized Isophthalate Monomers
Dimethyl isophthalate (DMI) serves as a foundational monomer in the synthesis of various polyesters and resins, prized for its contribution to thermal stability and mechanical strength[1]. However, the true versatility of the isophthalate backbone is unlocked through functionalization at the 5-position of the benzene ring. The introduction of different chemical moieties at this position allows for the precise tuning of polymer properties, including solubility, reactivity, and thermal behavior. This guide will focus on a comparative analysis of this compound and its close analogues: Dimethyl 5-aminoisophthalate and Dimethyl 5-nitroisophthalate.
Physicochemical Properties of Isophthalate Derivatives
The nature of the substituent at the 5-position directly influences the physical properties of the monomer, which in turn affects its handling, processing, and reactivity. A summary of the key physicochemical properties of this compound and its derivatives is presented below.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₂O₅ | 224.21 | Not available | |
| Dimethyl 5-aminoisophthalate | C₁₀H₁₁NO₄ | 209.20 | 178-181[2] | |
| Dimethyl 5-nitroisophthalate | C₁₀H₉NO₆ | 239.18 | 123-125[3] | |
| Dimethyl Isophthalate (Baseline) | C₁₀H₁₀O₄ | 194.18 | 64-68[4] |
Synthesis of Functionalized Isophthalate Monomers
The synthesis of these functionalized monomers is a critical aspect of their application. Below are representative synthesis protocols, highlighting the chemical transformations involved.
Synthesis of this compound
A common route to this compound involves the functionalization of a precursor such as Dimethyl 5-(bromomethyl)isophthalate. The bromomethyl group serves as a reactive handle for nucleophilic substitution to introduce the hydroxyl functionality.
Experimental Protocol: Hydrolysis of Dimethyl 5-(bromomethyl)isophthalate
References
A Senior Application Scientist's Guide to the Purity Validation of Dimethyl 5-(hydroxymethyl)isophthalate by HPLC: A Comparative Analysis
For professionals in chemical synthesis and drug development, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the foundation upon which the integrity, safety, and reproducibility of the entire downstream process is built. Dimethyl 5-(hydroxymethyl)isophthalate (DMHI), a key building block in the synthesis of specialty polymers, dendrimers, and pharmaceutical intermediates, is no exception. Ensuring its purity is paramount.
This guide provides an in-depth, field-proven perspective on the validation of DMHI purity, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. We will explore the causality behind methodological choices, present a robust, self-validating protocol, and objectively compare HPLC with orthogonal analytical techniques to provide a multi-faceted purity assessment strategy.
Part 1: The Gold Standard: Reversed-Phase HPLC for DMHI Purity
The molecular structure of DMHI (IUPAC Name: dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate) features a substituted benzene ring, making it an excellent chromophore for UV detection.[1] Its two methyl ester groups and a primary alcohol group lend it moderate polarity, making it ideally suited for separation from potential impurities using reversed-phase chromatography.
Reversed-Phase HPLC (RP-HPLC) is the workhorse for purity determination of non-volatile organic molecules due to its high resolving power, sensitivity, and quantitative accuracy. The principle involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. DMHI will partition between these two phases, and by carefully controlling the mobile phase composition, we can achieve excellent separation from more polar impurities (which elute earlier) and less polar impurities (which elute later).
A Validated HPLC Method for DMHI Purity Determination
This protocol is designed to be robust and compliant with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[2][3][4]
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for DMHI Purity Validation by HPLC.
Detailed Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Thermostatted column compartment.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) software.
-
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Phosphoric acid (H₃PO₄), ACS grade.
-
This compound Reference Standard (purity >99.5%).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
| Parameter | Condition | Causality (The "Why") |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH protonates silanol groups on the silica backbone, preventing peak tailing of the acidic impurities and the analyte itself. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase separations with good UV transparency. |
| Gradient Elution | 0-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B | A gradient is crucial for separating impurities with a wide range of polarities and ensuring that any highly retained, non-polar impurities are eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | 220 nm | This wavelength provides a good response for the benzene ring chromophore while minimizing interference from the mobile phase. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL. | The diluent should be weak enough to ensure good peak shape upon injection but strong enough to fully dissolve the sample. |
Method Validation: A Self-Validating System
To trust the purity value generated by this method, it must be validated according to ICH Q2(R1) guidelines.[5] This ensures the method is suitable for its intended purpose.
Summary of Validation Parameters & Acceptance Criteria:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is only from DMHI, without interference from impurities or diluents. | The DMHI peak is spectrally pure (by PDA) and well-resolved (Resolution > 2.0) from adjacent impurity peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | To measure the closeness of the experimental value to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability: Measures precision over a short interval. Intermediate Precision: Measures within-lab variations (different days, analysts). | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. Intermediate Precision: Overall RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified. | Signal-to-Noise ratio of 10:1. Typically required for quantifying impurities. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate). | Peak area and retention time remain within predefined limits (e.g., RSD ≤ 5.0%) after minor parameter changes. |
Part 2: Orthogonal Verification: A Comparative Guide to Alternative Techniques
Relying solely on a single analytical technique, even one as robust as HPLC, can be a critical oversight. Orthogonal methods—those that measure the same attribute based on different chemical or physical principles—provide a crucial cross-validation of purity.
Comparison of Purity Assessment Techniques for DMHI:
| Technique | Principle | Suitability for DMHI | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection. | Excellent. Ideal for non-volatile, UV-active compounds. | High resolution, high sensitivity for impurities, well-established for quantitative analysis. | Requires a reference standard for absolute quantification; may not detect non-UV active impurities. |
| qNMR | Measures the nuclear magnetic resonance of atomic nuclei (¹H) in a magnetic field. | Excellent. Provides a primary method of quantification. | Absolute quantification without a specific DMHI standard (uses an internal standard), provides structural confirmation, detects a wide range of impurities. | Lower sensitivity than HPLC, requires more expensive equipment and specialized expertise, sample must be highly soluble.[6][] |
| GC-FID | Separation of volatile compounds in a gaseous mobile phase with flame ionization detection. | Moderate. DMHI has limited volatility. Derivatization may be required. | Excellent for detecting volatile impurities (e.g., residual solvents), highly sensitive FID detector. | Not suitable for non-volatile or thermally labile impurities, potential for on-column degradation.[8] |
| DSC | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Good (for high purity). Measures purity based on melting point depression. | Requires no solvents or standards, provides information on crystalline form. | Only suitable for highly pure (>98%), crystalline solids; cannot identify individual impurities.[] |
Conclusion: An Integrated Strategy for Purity Assurance
For the routine, high-throughput purity assessment of this compound, a well-validated Reversed-Phase HPLC method stands as the unequivocal gold standard. Its precision, sensitivity, and resolving power are perfectly matched to the physicochemical properties of the molecule and the demands of the pharmaceutical and polymer industries.
However, for comprehensive characterization, especially during process development or for establishing a reference standard, an integrated approach is superior. Quantitative NMR (qNMR) should be employed as an orthogonal method to provide an absolute purity value and structural confirmation. GC-FID is invaluable for specifically targeting residual solvents, a common process impurity class. This multi-faceted strategy, grounded in sound analytical principles and rigorous validation, ensures that the purity value assigned to a batch of DMHI is accurate, reliable, and trustworthy.
References
- 1. This compound | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. tutorchase.com [tutorchase.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to Polyesters from Dimethyl 5-(hydroxymethyl)isophthalate and Terephthalate: Structure, Functionality, and Performance
Introduction: Beyond Conventional Polyesters
Aromatic polyesters, exemplified by poly(ethylene terephthalate) (PET), are cornerstones of the modern materials landscape, prized for their excellent thermal and mechanical properties.[1][2] These properties arise from the rigid, symmetrical structure of the terephthalate monomer unit, which allows for efficient chain packing and the formation of crystalline domains.[2][3] However, the chemical inertness of the polyester backbone limits their application in fields requiring advanced functionality, such as drug delivery, specialty coatings, or reactive blending.
This guide provides a comparative analysis of polyesters derived from a conventional terephthalate monomer, Dimethyl Terephthalate (DMT), and a functionalized alternative, Dimethyl 5-(hydroxymethyl)isophthalate (DMHMI). The introduction of a pendant hydroxyl group and a meta-substituted aromatic ring in DMHMI fundamentally alters the resulting polymer's architecture and properties. We will explore how these structural differences influence synthesis, thermal stability, mechanical performance, and, most importantly, the potential for post-polymerization modification. This comparison is designed to provide researchers and material scientists with the foundational knowledge to select and design polyesters with tailored performance characteristics.
Monomer Structure: The Foundation of Polymer Properties
The distinct properties of polyesters derived from DMT and DMHMI are rooted in the unique geometry and functionality of each monomer.
-
Dimethyl Terephthalate (DMT): A symmetrical, para-substituted aromatic diester. Its linear geometry is a critical factor that enables the resulting polymer chains to pack closely, leading to semi-crystalline materials with high melting points and mechanical strength, such as PET.[4][5]
-
This compound (DMHMI): An asymmetrical, meta-substituted aromatic diester that contains a reactive primary hydroxyl (-CH2OH) group. The meta-linkage introduces a "kink" in the polymer backbone, disrupting chain symmetry and hindering crystallization.[6][7] The pendant hydroxyl group provides a reactive site for introducing further functionality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Property Relationships of Alicyclic Polyesters [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structure-Property Relationships of Polyesters Containing Rigid Aromatic Structures [vtechworks.lib.vt.edu]
- 7. Effect of Dimethyl Terephthalate and Dimethyl Isophthalate on the Free Volume and Barrier Properties of Poly(ethylene terephthalate) (PET): Amorphous PET | Semantic Scholar [semanticscholar.org]
The Impact of Linker Functionalization on MOF Performance: A Comparative Guide Featuring Dimethyl 5-(hydroxymethyl)isophthalate
In the ever-evolving landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility. The ability to tune their structural and chemical properties at the molecular level has positioned them as frontrunners for applications ranging from gas storage and separation to catalysis and drug delivery.[1] The key to this tunability lies in the judicious selection of their constituent building blocks: metal nodes and organic linkers. This guide provides an in-depth comparison of the performance of MOFs synthesized with various functionalized linkers, with a special focus on the role of the hydroxymethyl group, as exemplified by Dimethyl 5-(hydroxymethyl)isophthalate.
The Decisive Role of the Organic Linker
The organic linker is not merely a structural scaffold in a MOF; it is a programmable component that dictates the framework's pore size, shape, and surface chemistry.[2] By introducing functional groups onto the linker, we can impart specific properties to the MOF, thereby tailoring its performance for a given application. This strategy, known as linker functionalization, is a powerful tool for the rational design of MOFs with enhanced capabilities.[3]
This guide will explore the influence of different functional groups on the isophthalate backbone, providing a comparative analysis of their impact on key performance metrics. We will delve into the specific attributes that the hydroxymethyl group brings to the table and how it compares with other functionalities such as amino, nitro, and methyl groups.
A Spotlight on this compound
This compound is a derivative of isophthalic acid featuring a hydroxymethyl (-CH₂OH) functional group. This seemingly subtle modification can have a profound impact on the resulting MOF's properties. The presence of the hydroxyl group introduces a new dimension of functionality, primarily through its ability to form hydrogen bonds. This can lead to enhanced interactions with guest molecules, influencing gas adsorption selectivity and the loading and release of therapeutic agents.[4]
While extensive comparative data for MOFs synthesized with this specific linker is still emerging, we can infer its potential performance by examining related systems and understanding the fundamental principles of linker functionalization. For instance, studies on cobalt-based MOFs synthesized with 5-(hydroxymethyl)isophthalic acid have demonstrated its viability as a linker, resulting in three-dimensional frameworks with interesting semiconducting properties.[5]
Performance Comparison of MOFs with Functionalized Isophthalate Linkers
To provide a clear and objective comparison, the following sections will analyze the performance of MOFs based on different functionalized isophthalate linkers across several key applications. The data presented is synthesized from various studies on different MOF systems, and direct comparisons should be made with consideration of the specific MOF and experimental conditions.
Gas Adsorption and Separation
The functionalization of linkers can significantly alter the gas adsorption properties of MOFs by modifying the pore environment and introducing specific binding sites.[6]
| Linker Functional Group | MOF System | BET Surface Area (m²/g) | CO₂ Adsorption Capacity | H₂ Storage Capacity | Key Observations |
| -H (Isophthalic Acid) | Cu-based | Varies | Moderate | Moderate | Baseline for comparison. |
| -CH₂OH (Hydroxymethyl) | Co-based | Not Reported | Not Reported | Not Reported | Expected to enhance selectivity for polar molecules like CO₂ and SO₂ due to hydrogen bonding.[4][7] |
| -NH₂ (Amino) | UiO-66 derivative | ~1200 - 1400 | ~3.35 mmol/g at 273 K[2] | Increased | The basic nature of the amine group enhances CO₂ uptake.[2] |
| -NO₂ (Nitro) | UiO-66 derivative | ~1100 - 1300 | ~2.8 mmol/g at 273 K[2] | Decreased | The electron-withdrawing nature can influence interactions with certain gases.[2] |
| -CH₃ (Methyl) | Cu-based | Varies | Decreased | Increased | Increases hydrophobicity, which can be favorable for methane storage.[3] |
Causality Behind Performance: The introduction of polar functional groups like -NH₂ and potentially -CH₂OH can create localized dipoles within the pores, leading to stronger interactions with polar gas molecules such as CO₂.[4] Conversely, nonpolar groups like -CH₃ can enhance the affinity for nonpolar gases like methane through increased van der Waals interactions.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, here are the detailed methodologies for the synthesis and characterization of functionalized MOFs.
General Synthesis of Functionalized MOFs (Solvothermal Method)
A typical solvothermal synthesis involves the following steps:
-
Precursor Solution Preparation: The metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate) and the functionalized organic linker (e.g., this compound, 2-aminoterephthalic acid) are dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is heated in an oven at a specific temperature (typically between 80°C and 150°C) for a set duration (ranging from several hours to a few days).
-
Cooling and Isolation: The autoclave is cooled to room temperature, and the resulting crystalline product is isolated by filtration or centrifugation.
-
Washing and Activation: The product is washed with a fresh solvent (e.g., DMF, ethanol) to remove unreacted precursors. The MOF is then activated by solvent exchange and heating under vacuum to remove solvent molecules from the pores.
References
- 1. Computational investigation of multifunctional MOFs for adsorption and membrane-based separation of CF4/CH4, CH4/H2, CH4/N2, and N2/H2 mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Ab Initio Study of Hydrostable Metal–Organic Frameworks for Postsynthetic Modification and Tuning toward Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (653d) Selective Gas Adsorption on Functionalized H3btc and Di-Isophthalate Based Metal Organic Frameworks | AIChE [proceedings.aiche.org]
- 7. osti.gov [osti.gov]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Dimethyl 5-(hydroxymethyl)isophthalate and Its Derivatives
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of synthetic intermediates is paramount. Dimethyl 5-(hydroxymethyl)isophthalate (DMHI) is a valuable building block, serving as a precursor for polymers, metal-organic frameworks, and various biologically active molecules.[1][2] Its precise structure, featuring a central benzene ring with two methyl ester groups and a hydroxymethyl substituent, dictates its reactivity and the final properties of the resulting products.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to verify the structure of DMHI and its derivatives. We will move beyond a simple recitation of data to explain the causality behind spectral features and present a logical, field-proven workflow for achieving confident structural elucidation.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of molecular structure determination, providing a detailed map of the carbon-hydrogen framework. For a molecule like DMHI (C₁₁H₁₂O₅, Molecular Weight: 224.21 g/mol ), both ¹H and ¹³C NMR are essential for a complete analysis.[3][4]
¹H NMR: Assigning the Protons
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected spectrum of DMHI in a solvent like CDCl₃ or DMSO-d₆ would exhibit four distinct signals. The choice of solvent is critical; DMSO-d₆ is often preferred as it ensures the hydroxyl proton is observable.
Causality Behind the Spectrum:
-
Aromatic Protons (H-2, H-4, H-6): The substitution pattern on the benzene ring is key. The proton at the 2-position is chemically unique, flanked by two ester groups. The protons at the 4- and 6-positions are chemically equivalent due to the molecule's symmetry. This leads to two distinct signals in the aromatic region (typically δ 8.0-8.5 ppm). The H-2 proton will appear as a triplet (or more accurately, a narrow triplet due to equal meta-coupling to H-4 and H-6), while the H-4/H-6 protons will appear as a doublet.
-
Hydroxymethyl Protons (-CH₂OH): These two protons are equivalent and adjacent to an electron-withdrawing aromatic ring, placing their signal around δ 4.7 ppm. This signal typically appears as a singlet, though it can become a doublet if it couples to the hydroxyl proton.
-
Methyl Ester Protons (-OCH₃): The six protons of the two equivalent methyl ester groups are shielded and not coupled to other protons, resulting in a sharp, intense singlet around δ 3.9 ppm.
-
Hydroxyl Proton (-OH): The chemical shift of this proton is highly variable and depends on concentration, temperature, and solvent. It appears as a broad singlet.
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR complements the proton data by defining the chemical environment of each carbon atom. Due to the molecule's symmetry, DMHI is expected to show 8 distinct signals.
Causality Behind the Spectrum:
-
Carbonyl Carbons (C=O): The ester carbonyl carbons are the most deshielded, appearing furthest downfield (δ ~165 ppm).
-
Aromatic Carbons: Four signals are expected. C-5 (bearing the -CH₂OH group) and C-1/C-3 (bearing the ester groups) will be quaternary and have distinct shifts. C-4/C-6 and C-2 will also have unique chemical shifts, typically in the δ 130-140 ppm range.
-
Hydroxymethyl Carbon (-CH₂OH): This aliphatic carbon is attached to an oxygen and appears around δ 63 ppm.
-
Methyl Ester Carbons (-OCH₃): These carbons are the most shielded, appearing furthest upfield (δ ~52 ppm).
Comparative Analysis for Derivatives: When DMHI is derivatized, for example, by esterifying the hydroxyl group, the NMR spectrum changes predictably. The -CH₂OH signals would shift downfield, and new signals corresponding to the added ester group would appear, providing clear evidence of the reaction's success.
Pillar 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues to its structure.
High-Resolution Mass Spectrometry (HRMS): For DMHI, an HRMS technique like Electrospray Ionization (ESI) would be used to confirm the molecular formula. The expected monoisotopic mass is 224.0685 g/mol .[3] The observation of this mass with high accuracy (typically within 5 ppm) provides strong evidence for the C₁₁H₁₂O₅ elemental composition.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 224.
-
Loss of Methoxy Group (-OCH₃): A significant fragment at m/z = 193 [M-31]. This is a common fragmentation for methyl esters.
-
Loss of Hydroxymethyl Group (-CH₂OH): A fragment at m/z = 193 [M-31].
-
Base Peak: Often, the most stable fragment forms the base peak. For isophthalate esters, a fragment at m/z = 163, corresponding to the loss of both a methoxy group and formaldehyde (from the hydroxymethyl group), is plausible.[5]
Comparing Ionization Techniques:
-
ESI (Soft Ionization): Ideal for confirming molecular weight with minimal fragmentation. It is often coupled with liquid chromatography (LC-MS).
-
EI (Hard Ionization): Provides a reproducible fragmentation "fingerprint" that is useful for library searching and confirming structural motifs. It is typically coupled with gas chromatography (GC-MS).
Pillar 3: Infrared (IR) Spectroscopy - The Functional Group Check
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It serves as an excellent preliminary check to confirm that the key structural components are present.
For DMHI, the IR spectrum provides a clear signature confirming its identity.
Causality Behind the Key Absorptions:
-
O-H Stretch (Hydroxyl): A strong, broad absorption band in the region of 3500-3200 cm⁻¹. The broadness is due to hydrogen bonding.
-
C-H Stretch (Aromatic): Weak to medium bands typically found just above 3000 cm⁻¹ (~3100-3050 cm⁻¹).
-
C-H Stretch (Aliphatic): Medium bands just below 3000 cm⁻¹ (~2960-2850 cm⁻¹) from the methyl and methylene groups.
-
C=O Stretch (Ester): A very strong, sharp absorption band around 1725-1700 cm⁻¹. This is one of the most prominent peaks in the spectrum.
-
C=C Stretch (Aromatic): Medium, sharp bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ester and Alcohol): Strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹.
If a derivative is synthesized, such as a nitro-substituted analog, new characteristic peaks for the nitro group (typically strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) would appear, confirming the transformation.[6][7]
Data Summary and Comparative Guide
The true power of spectroscopic analysis lies in combining the data from these complementary techniques.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), and relative number of protons (integration). | Provides detailed structural connectivity. | Can have overlapping signals in complex molecules; requires deuterated solvents. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Defines the complete carbon backbone. | Lower sensitivity than ¹H NMR; requires longer acquisition times. |
| Mass Spec (HRMS) | Precise molecular weight and elemental formula. | Extremely high accuracy for formula confirmation. | Provides little to no structural connectivity information. |
| Mass Spec (GC-MS) | Molecular weight and fragmentation patterns. | Reproducible fragmentation can act as a structural fingerprint. | Molecular ion may be weak or absent with hard ionization; requires volatile and thermally stable compounds. |
| IR Spectroscopy | Presence or absence of key functional groups. | Fast, simple, and non-destructive. | Provides no information on molecular connectivity; fingerprint region can be complex to interpret. |
Validated Experimental Workflow
A self-validating system for structure confirmation follows a logical progression, where each step confirms the last and provides new information.
Workflow Diagram
Caption: Logical workflow for the spectroscopic confirmation of DMHI.
Step-by-Step Methodologies
1. Infrared (IR) Spectroscopy Protocol:
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Lower the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Analysis: Process the data to identify the key absorption bands corresponding to the expected functional groups.
2. High-Resolution Mass Spectrometry (LC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject a small volume (1-5 µL) onto a C18 HPLC column. Use a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.[8]
-
Data Acquisition: Analyze the eluent using an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire data in positive ion mode, scanning a mass range that includes the expected m/z for [M+H]⁺ (225.0759).
-
Analysis: Extract the exact mass for the peak of interest and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₁H₁₂O₅.
3. NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence. Ensure the spectral width covers the expected range (~0-10 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H experiment.
-
-
Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding atoms in the proposed structure.
By systematically applying this multi-technique, self-validating workflow, researchers can achieve unambiguous and defensible structural confirmation of this compound and its derivatives, ensuring the integrity of their subsequent research and development efforts.
References
- 1. 5-羟基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl 5-nitroisophthalate(13290-96-5) IR Spectrum [m.chemicalbook.com]
- 7. Dimethyl 5-nitroisophthalate(13290-96-5) IR2 [m.chemicalbook.com]
- 8. Dimethyl 5-hydroxyisophthalate | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Synthesis of Dimethyl 5-(hydroxymethyl)isophthalate: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry and drug development, the purity, scalability, and efficiency of monomer synthesis are paramount. Dimethyl 5-(hydroxymethyl)isophthalate, a key building block for specialty polyesters and a versatile intermediate in the synthesis of complex organic molecules, is a prime example where the chosen synthetic route can significantly impact downstream applications. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering a cross-validation of experimental results to inform your selection of the most appropriate methodology.
Introduction: The Significance of this compound
This compound (DMHMI) is an aromatic dicarboxylic acid ester featuring a reactive hydroxymethyl group. Its molecular formula is C₁₁H₁₂O₅, and it has a molecular weight of 224.21 g/mol [1]. This trifunctional monomer is of particular interest due to its ability to introduce pendant functional groups into polymer chains, thereby modifying their physical properties, such as solubility, adhesion, and reactivity. In drug development, the isophthalate scaffold is explored for the design of novel therapeutic agents. The choice of synthetic pathway to DMHMI is therefore a critical consideration, balancing factors of yield, purity, cost, and environmental impact.
Primary Synthetic Pathways to this compound
There are three principal strategies for the synthesis of this compound, each with its own set of advantages and challenges.
-
Route A: Esterification of 5-hydroxyisophthalic acid followed by functionalization. This classic approach involves the initial protection of the carboxylic acid groups via esterification, followed by the introduction of the hydroxymethyl group.
-
Route B: Selective reduction of Dimethyl 5-formylisophthalate. A more direct approach where the commercially available aldehyde is reduced to the corresponding alcohol.
-
Route C: Hydrolysis of a protected hydroxymethyl precursor. This method utilizes a precursor where the hydroxymethyl group is protected, for instance, as an acetate or a halide, which is then deprotected in the final step.
The following sections will delve into the experimental protocols, mechanistic underpinnings, and comparative performance of these routes.
Experimental Protocols and Methodologies
Route A: From 5-hydroxyisophthalic acid
This two-step process begins with the esterification of 5-hydroxyisophthalic acid, followed by a subsequent functionalization of the phenolic hydroxyl group.
Step 1: Synthesis of Dimethyl 5-hydroxyisophthalate
A robust and scalable method for the synthesis of Dimethyl 5-hydroxyisophthalate involves a Fischer-Speier esterification.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxyisophthalic acid (100 g) and methanol (500 ml).
-
Stir the suspension at room temperature to ensure good mixing.
-
Slowly add concentrated sulfuric acid (16 ml) as a catalyst.
-
Heat the reaction mixture to 70°C and maintain under reflux for 15 hours.
-
After the reaction is complete, distill off the excess methanol under reduced pressure.
-
Extract the crude product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield Dimethyl 5-hydroxyisophthalate[2].
Step 2: Functionalization to this compound
This step would typically involve a Williamson ether synthesis-like reaction or other C-alkylation methods, which can be complex. A more practical approach within this theme is to start from a precursor that already contains a functional handle that can be converted to the hydroxymethyl group. For the purpose of this guide, we will consider this a less direct and more challenging approach compared to Routes B and C.
Route B: Reduction of Dimethyl 5-formylisophthalate
This route offers a more direct synthesis from a commercially available starting material.
Experimental Protocol:
-
In a reaction vessel, dissolve Dimethyl 5-formylisophthalate in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of NaBH₄ is advantageous due to its selectivity for aldehydes over esters.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Route C: Hydrolysis of Dimethyl 5-(bromomethyl)isophthalate
This pathway involves the nucleophilic substitution of a bromine atom, a good leaving group, by a hydroxide source.
Experimental Protocol:
-
Dissolve Dimethyl 5-(bromomethyl)isophthalate in a suitable solvent system, such as a mixture of THF and water.
-
Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the final product[3][4].
Cross-Validation and Performance Comparison
The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, desired purity, scalability, and reaction conditions. The following table provides a comparative overview of the three primary routes.
| Parameter | Route A (from 5-hydroxyisophthalic acid) | Route B (from Dimethyl 5-formylisophthalate) | Route C (from Dimethyl 5-(bromomethyl)isophthalate) |
| Starting Material Availability | 5-hydroxyisophthalic acid is commercially available. | Dimethyl 5-formylisophthalate is commercially available. | Dimethyl 5-bromomethyl)isophthalate is commercially available. |
| Number of Steps | 2 (Esterification + Functionalization) | 1 | 1 |
| Typical Yield | Esterification step is high yielding. Functionalization can be variable. | Generally high (>90%). | Generally high (>90%). |
| Reaction Conditions | Esterification: Reflux, acidic catalyst. Functionalization: Varies. | Mild (0°C to room temperature). | Reflux, basic conditions. |
| Reagents | Sulfuric acid, methanol, various for functionalization. | Sodium borohydride. | Sodium hydroxide or potassium carbonate. |
| Purity of Crude Product | Can require significant purification after the functionalization step. | Generally good, with easy removal of inorganic byproducts. | Good, with straightforward purification. |
| Scalability | Esterification is scalable. Functionalization may pose challenges. | Readily scalable. | Readily scalable. |
Mechanistic Insights: The "Why" Behind the Chemistry
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Fischer-Speier Esterification (Route A)
This is a classic acid-catalyzed esterification. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent elimination of water yields the ester.
Sodium Borohydride Reduction (Route B)
Sodium borohydride is a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to give the primary alcohol. The ester groups are significantly less reactive towards NaBH₄ under these conditions, ensuring high selectivity.
Nucleophilic Substitution (Route C)
This reaction proceeds via an Sₙ2 mechanism. The hydroxide ion acts as a nucleophile and attacks the benzylic carbon bearing the bromine atom, which is a good leaving group. The reaction results in the displacement of the bromide ion and the formation of the hydroxymethyl group.
Visualizing the Synthetic Workflows
To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.
References
A Comparative Guide to Functionalized Polyesters: The Impact of Dimethyl 5-(hydroxymethyl)isophthalate on Polymer Properties
For researchers and professionals in polymer science and material development, the strategic selection of monomers is paramount to engineering polymers with desired functionalities. The incorporation of functional comonomers into polyester backbones, such as polyethylene terephthalate (PET), is a widely employed strategy to tailor properties for specific applications. This guide provides an in-depth technical comparison of polyesters modified with Dimethyl 5-(hydroxymethyl)isophthalate (DMHMI) against those functionalized with a well-established alternative, sodium dimethyl isophthalate-5-sulfonate (SIPM). We will explore the synthesis, resulting material properties, and the underlying chemical principles that govern their performance, supported by experimental data.
Introduction to Functional Monomers in Polyester Synthesis
Standard polyesters like PET, while exhibiting excellent thermal and mechanical properties, are inherently hydrophobic and possess a highly crystalline structure.[1] This can be a limitation for applications requiring enhanced hydrophilicity, improved dyeability, and tailored adhesion. The introduction of functional comonomers during polymerization disrupts the regularity of the polymer chain, leading to significant changes in the material's characteristics.
This compound (DMHMI) is an aromatic dicarboxylic acid ester containing a pendant hydroxyl group.[2] This hydroxyl functionality offers a reactive site for post-polymerization modifications and can enhance the hydrophilicity and dye affinity of the resulting polyester.
Sodium dimethyl isophthalate-5-sulfonate (SIPM) , on the other hand, is an ionic comonomer containing a sulfonate group. It is a cornerstone in the production of cationic dyeable polyesters, as the sulfonate group provides a negatively charged site for ionic interaction with cationic dyes.[3]
This guide will dissect the comparative impact of these two distinct functionalization strategies on key polymer properties.
Synthesis of Functionalized Polyesters: A Comparative Workflow
The synthesis of copolyesters incorporating either DMHMI or SIPM typically follows a two-stage melt polycondensation process, analogous to the production of standard PET. The process begins with an esterification or transesterification reaction, followed by polycondensation under high vacuum and elevated temperatures.
Caption: Generalized workflow for the synthesis of functionalized polyesters via melt polycondensation.
The key difference lies in the nature of the comonomer introduced. The non-ionic nature of DMHMI is expected to have a less disruptive effect on the polymerization kinetics compared to the ionic SIPM. The presence of the sulfonate salt in SIPM can influence catalyst activity and melt viscosity during polycondensation.
Comparative Analysis of Polymer Properties
The incorporation of DMHMI and SIPM imparts distinct characteristics to the final polyester. The following sections provide a comparative overview based on available experimental data.
Thermal Properties
The introduction of a comonomer into the PET backbone disrupts its linear structure, which generally leads to a reduction in crystallinity, melting temperature (Tm), and often the glass transition temperature (Tg).
| Property | PET | PET modified with DMHMI (projected) | PET modified with SIPM |
| Glass Transition Temp. (Tg) | ~75-80 °C[4] | Expected decrease | Decreases with increasing SIPM content[5] |
| Melting Temp. (Tm) | ~250-260 °C[6] | Expected significant decrease | Decreases with increasing SIPM content[1] |
| Thermal Stability (Td5%) | ~400 °C | Not significantly affected at low mol% | Generally high, may be slightly reduced |
Causality behind the observations:
-
Glass Transition Temperature (Tg): The bulky side group of both DMHMI and SIPM restricts chain mobility, which would typically increase Tg. However, the disruption of chain packing and reduction in crystallinity often has a more dominant effect, leading to a net decrease in Tg, particularly at higher comonomer concentrations. The ionic interactions from SIPM can create localized crosslinks, which may moderate the decrease in Tg compared to a non-ionic comonomer of similar size.
-
Melting Temperature (Tm): The reduction in crystallinity due to the disruption of the regular polymer chain structure is the primary reason for the decrease in Tm for both comonomers.[1] Copolyesters with a comonomer content above a certain threshold (often around 25% for isophthalic units) can become completely amorphous.[1]
-
Thermal Stability: The fundamental thermal stability of the polyester backbone is generally maintained. At higher concentrations, the specific chemistry of the functional group may introduce new degradation pathways, but for typical modification levels (2-5 mol%), the effect is often minimal.
Mechanical Properties
The mechanical properties of copolyesters are intrinsically linked to their morphology, particularly the degree of crystallinity.
| Property | PET | PET modified with DMHMI (projected) | PET modified with SIPM |
| Tensile Strength | ~55 MPa (unoriented) | Expected decrease | Decreases with increasing SIPM content |
| Young's Modulus | ~2.8-3.1 GPa (unoriented) | Expected decrease | Decreases with increasing SIPM content |
| Elongation at Break | ~50-150% (unoriented) | Expected increase | Can be variable, may increase |
Expert Insights:
The reduction in crystallinity in copolyesters generally leads to a decrease in tensile strength and modulus, while often increasing ductility (elongation at break). This trade-off is a critical consideration in material design. For applications where high stiffness is required, the comonomer content must be carefully optimized. The pendant hydroxyl group of DMHMI offers the potential for post-synthesis crosslinking reactions, which could be a strategy to recover some of the mechanical strength lost due to the reduction in crystallinity.
Functional Properties
The primary motivation for incorporating DMHMI and SIPM is to impart specific functionalities.
-
Hydrophilicity: The introduction of polar functional groups, both hydroxyl and sulfonate, enhances the hydrophilicity of the polyester. This is beneficial for applications requiring improved moisture regain and comfort in textiles, as well as for promoting biodegradability. The hydroxyl groups in DMHMI can form hydrogen bonds with water molecules, while the ionic sulfonate groups in SIPM have a strong affinity for water.
-
Dyeability: This is a key differentiator between the two monomers.
-
DMHMI: The pendant hydroxyl groups can act as dye sites for certain classes of dyes and the disruption of the crystalline structure allows for better dye diffusion into the polymer matrix.
-
SIPM: The incorporation of sulfonate groups is the standard industrial method for producing cationic dyeable polyester.[7] The anionic sulfonate groups act as anchor points for cationic dyes, enabling vibrant and diverse colorations not achievable with conventional disperse dyes on unmodified PET.
-
Experimental Protocols
To ensure the rigorous evaluation of these materials, standardized testing methodologies are crucial.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the copolyesters.
Methodology:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to 300°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to room temperature at a rate of 10°C/min.
-
Heat the sample again to 300°C at a rate of 10°C/min.
-
The Tg is determined from the midpoint of the transition in the second heating scan. The Tm is the peak of the melting endotherm.
Mechanical Testing: Tensile Properties
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the copolyesters.
Methodology (conforming to ASTM D638):
-
Prepare dumbbell-shaped specimens by injection molding or by cutting from a compression-molded sheet.
-
Condition the specimens at standard temperature and humidity (23°C and 50% RH) for at least 24 hours.
-
Measure the cross-sectional area of the specimen's gauge section.
-
Mount the specimen in the grips of a universal testing machine equipped with an extensometer.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load-elongation curve to calculate tensile strength, Young's modulus, and elongation at break.
Conclusion and Future Outlook
The choice between this compound and sodium dimethyl isophthalate-5-sulfonate as a functional comonomer for polyesters depends critically on the desired end-use application.
-
DMHMI is a promising non-ionic modifier for enhancing hydrophilicity and providing reactive sites for post-polymerization modification. This opens up possibilities for creating advanced materials with tailored surface properties, compatibilized polymer blends, and cross-linked networks for improved mechanical performance. The absence of ionic groups may also be advantageous in applications where dielectric properties are important.
-
SIPM remains the industry standard for applications requiring cationic dyeability. Its effectiveness in this regard is well-established. However, the ionic nature of SIPM can present challenges in processing and may not be suitable for all applications.
Further research into DMHMI-modified polyesters is warranted to fully elucidate their performance characteristics and to explore the potential of the pendant hydroxyl group in creating novel, high-performance materials. The development of bio-based alternatives to both DMHMI and SIPM, such as those derived from 2,5-furandicarboxylic acid (FDCA), is also a rapidly advancing area that promises a more sustainable future for functional polyesters.[8][9]
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. madisongroup.com [madisongroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
peer-reviewed studies on the applications of Dimethyl 5-(hydroxymethyl)isophthalate
An In-Depth Technical Guide to the Applications of Dimethyl 5-(hydroxymethyl)isophthalate in Advanced Materials
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is paramount to designing materials with desired functionalities. This compound is a versatile aromatic compound distinguished by its trifunctional nature, featuring two methyl ester groups and a reactive hydroxymethyl group. This unique combination of functionalities opens avenues for its application in various advanced materials, including performance-enhanced polymers, functional metal-organic frameworks (MOFs), and sophisticated drug delivery systems. This guide provides a comparative analysis of its performance against other alternatives, supported by experimental insights and protocols.
Advanced Polymer Synthesis: Beyond Linearity
In the realm of polymer chemistry, the structure of the monomer dictates the architecture and properties of the resulting polymer. While bifunctional monomers like dimethyl isophthalate are staples for creating linear polyesters, this compound introduces a crucial third functional group, enabling the synthesis of branched, hyperbranched, or functionalized polymers with tailored properties.[1][2][3]
The hydroxymethyl group can act as a branching point, leading to polymers with lower viscosity and higher solubility compared to their linear counterparts. Alternatively, it can be preserved during polymerization and serve as a reactive site for post-polymerization modification, allowing for the grafting of other molecules to modify surface properties or introduce specific functionalities.[4]
Comparative Performance in Polyester Synthesis
| Property | Polyester from Dimethyl Isophthalate | Polyester from this compound | Rationale for Performance Difference |
| Architecture | Linear | Branched or functionalized linear | The hydroxymethyl group allows for branching or serves as a site for grafting. |
| Solubility | Generally soluble in specific organic solvents | Often enhanced solubility in a wider range of solvents | Branching disrupts chain packing, increasing free volume and improving solvent interaction. |
| Thermal Stability | High thermal stability | May exhibit slightly lower onset of degradation due to the presence of hydroxyl groups, but generally maintains good thermal resistance. | The C-O bond in the hydroxymethyl group is typically less stable than the aromatic C-C/C-H bonds. |
| Functionality | Inert backbone | Reactive sites along the polymer chain | The free hydroxyl groups can be used for cross-linking or conjugation. |
Experimental Protocol: Synthesis of a Functionalized Polyester
This protocol describes the synthesis of a polyester using this compound and a diol, preserving the hydroxymethyl group for further modification.
-
Monomer Preparation: Ensure this compound and the selected diol (e.g., ethylene glycol) are of high purity and dry.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge this compound, a molar excess of the diol (e.g., 1:2.2 ratio), and a suitable transesterification catalyst (e.g., zinc acetate).
-
First Stage (Transesterification): Heat the mixture under a slow stream of nitrogen to approximately 180-200°C. Methanol will be liberated as the methyl esters react with the diol. Continue this stage until the evolution of methanol ceases (typically 2-3 hours).
-
Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mmHg and increase the temperature to 220-250°C. The excess diol is removed by distillation, and the viscosity of the reaction mixture will increase as the polymer chain grows.
-
Termination and Isolation: Once the desired viscosity is achieved, cool the reactor and bring it back to atmospheric pressure with nitrogen. The resulting polyester can be dissolved in a suitable solvent and precipitated in a non-solvent to purify it.
Caption: Workflow for two-stage polyester synthesis.
Crafting Functional Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in defining the topology, porosity, and functional properties of the MOF.[5] Isophthalate derivatives are common linkers for MOF synthesis.[6] The use of 5-(hydroxymethyl)isophthalic acid (or its dimethyl ester precursor) provides a linker with a pendant functional group that can tailor the properties of the resulting MOF.[7]
The hydroxymethyl group can influence the framework's properties in several ways: it can act as an additional coordination site, modify the polarity of the pores, or serve as a point for post-synthetic modification to introduce catalytic sites or other functionalities. For instance, studies have shown that cobalt-based MOFs synthesized with 5-(hydroxymethyl)isophthalic acid exhibit semiconducting properties.[7]
Comparative Performance of MOF Linkers
| Property | MOF with Isophthalic Acid Linker | MOF with 5-(hydroxymethyl)isophthalic Acid Linker | Rationale for Performance Difference |
| Framework Functionality | Non-functionalized pores | Pores decorated with hydroxyl groups | The -CH₂OH group provides a handle for further reactions or specific guest interactions. |
| Surface Area | Dependent on topology | May be slightly lower due to the volume occupied by the functional group, but can be tailored. | The pendant group can affect the packing and pore dimensions of the framework. |
| Electronic Properties | Typically insulating | Can exhibit semiconducting behavior[7] | The functional group can alter the electronic structure of the framework. |
| Post-Synthetic Modification (PSM) | Not possible without other reactive sites | Readily achievable via the hydroxyl group | The -OH group is a versatile site for esterification, etherification, etc. |
Experimental Protocol: Hydrothermal Synthesis of a Co-MOF
This protocol is adapted from the synthesis of a 3D cobalt-based MOF.[7]
-
Precursor Solution: Prepare a solution of 5-(hydroxymethyl)isophthalic acid (H₂HIPA), a cobalt salt (e.g., Co(NO₃)₂·6H₂O), and an auxiliary nitrogen-donor ligand (e.g., 1,4-bis(2-methyl-1H-imidazol-1-yl)benzene) in a solvent mixture like N,N-dimethylformamide (DMF) and water.
-
Reaction: Place the solution in a Teflon-lined stainless steel autoclave.
-
Hydrothermal Synthesis: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a set duration (e.g., 3 days).
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystals are collected by filtration, washed with DMF and then with a solvent like ethanol to remove unreacted precursors.
-
Activation: The crystalline product is then dried under vacuum to remove residual solvent molecules from the pores.
Caption: Hydrothermal synthesis of a functional MOF.
Dendrimers and Drug Delivery Systems
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[8][9] Their architecture makes them ideal candidates for applications in drug delivery, gene therapy, and diagnostics.[10][11] Building blocks like Dimethyl 5-hydroxyisophthalate have been used to prepare sterically crowded polyether dendrons.[12] The related this compound is similarly an excellent candidate for dendrimer synthesis, with the hydroxymethyl group providing a focal point for dendron construction or a peripheral functional group.
In the context of Antibody-Drug Conjugates (ADCs), the linker connecting the cytotoxic payload to the antibody is a critical component that influences the stability, efficacy, and toxicity of the conjugate.[13][14] The hydroxymethyl group on this compound can be derivatized to create a cleavable or non-cleavable linker for attaching a drug payload, offering a modular approach to ADC design.[15][16]
Comparative Advantages in Bioconjugation
| Feature | Traditional Linkers (e.g., Val-Cit) | Linkers from this compound | Rationale for Performance Difference |
| Modularity | Specific synthesis required for each payload type | The aromatic core can be functionalized independently of the payload attachment site. | The isophthalate structure provides a rigid scaffold that can be modified. |
| Payload Attachment | Typically relies on specific functional groups on the drug | The hydroxymethyl group provides a versatile handle for various conjugation chemistries (e.g., ester, ether, carbamate). | Offers flexibility in attaching a wider range of drug molecules. |
| Stability | Can exhibit premature payload release in circulation[15] | The stability of the linker-payload bond can be tuned by the choice of conjugation chemistry. | The aromatic core provides steric hindrance and electronic effects that can enhance stability. |
Conceptual Workflow: Incorporation into a Drug Delivery System
-
Dendron Synthesis (Convergent Approach): The hydroxymethyl group of this compound is protected. The methyl ester groups are then used as points for the iterative growth of dendritic wedges.
-
Deprotection and Core Attachment: The protecting group on the focal hydroxymethyl group is removed, and the synthesized dendrons are attached to a multifunctional core molecule.
-
Surface Functionalization: The peripheral groups of the resulting dendrimer can be modified for solubility or targeting.
-
Drug Conjugation: A cytotoxic drug is covalently attached to the dendrimer surface, potentially via a cleavable linker.
Caption: Dendrimer as a drug delivery vehicle.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced materials. Its trifunctional nature allows for the creation of complex polymer architectures, functional metal-organic frameworks with tailored pore environments, and modular components for sophisticated drug delivery systems. Compared to its non-functionalized counterpart, dimethyl isophthalate, it provides a reactive handle that significantly expands the possibilities for material design and performance. The ability to introduce branching, post-synthetic modification sites, and versatile conjugation points makes it a superior choice for applications demanding high levels of functional control and tailored material properties. As research continues to push the boundaries of materials science and nanomedicine, the utility of such well-designed molecular building blocks will undoubtedly continue to grow.
References
- 1. CAS 1459-93-4: Dimethyl isophthalate | CymitQuimica [cymitquimica.com]
- 2. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication of 5-R-isophthalic acid-modulated cadmium–organic coordination polymers and selectivity for the efficient detection of multiple analytes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Dimethyl 5-hydroxyisophthalate 98 13036-02-7 [sigmaaldrich.com]
- 13. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 5-(hydroxymethyl)isophthalate
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical resources we utilize. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Dimethyl 5-(hydroxymethyl)isophthalate (CAS No. 109862-53-5), ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety data and regulatory frameworks, designed to integrate seamlessly into your laboratory's standard operating procedures.
Hazard Assessment and Risk Mitigation: The Foundation of Safe Disposal
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to handling procedures. This compound is a solid powder that presents specific health risks that must be actively mitigated.
Table 1: Hazard Profile for this compound
| Hazard Category | Description | Primary Sources |
| Health Hazards | Causes skin irritation. Causes serious eye irritation. Harmful if inhaled or swallowed. May cause respiratory irritation.[1][2][3] | Safety Data Sheets |
| Physical State | Solid, white powder.[1] | Safety Data Sheets |
| Chemical Incompatibilities | Strong oxidizing agents.[4] | Safety Data Sheets |
| Environmental Hazards | While some data suggests it is not hazardous to the environment, standard practice and explicit SDS warnings advise against release into drains.[1][5] | Safety Data Sheets |
Causality of Required Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards. The goal is to create a barrier between the researcher and the chemical, preventing exposure through all potential routes.
-
Eye Protection: Given that the compound causes serious eye irritation, wearing appropriate protective eyeglasses or chemical safety goggles is mandatory.[6] This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133.
-
Skin Protection: To prevent skin irritation, chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing are required. Contaminated clothing should be removed and washed before reuse.
-
Respiratory Protection: As a powder that is harmful upon inhalation, a dust mask (e.g., N95-rated) is essential to prevent respiratory tract irritation, especially when handling quantities that could become airborne.[7]
-
General Hygiene: Always wash hands thoroughly after handling the chemical waste to prevent accidental ingestion or cross-contamination.[7]
Waste Collection and Containment Protocol
The foundation of compliant chemical disposal lies in proper segregation and containment at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), the individual generating the waste is responsible for its proper characterization and handling from "cradle-to-grave".[8][9] Therefore, this compound must be treated as a hazardous chemical waste.
Step-by-Step Waste Collection Procedure
-
Container Selection: Designate a waste container specifically for solid chemical waste. The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE), and be free from damage or deterioration.[8] It must have a secure, leak-proof screw-top cap.[8][10]
-
Waste Labeling: Before any waste is added, the container must be correctly labeled. The label must include:
-
Waste Addition: Wearing the full PPE detailed in Section 1, carefully transfer the solid waste into the designated container using a scoop or funnel to minimize dust generation.[6]
-
Secure Closure: Immediately after adding waste, securely fasten the cap.[10][11] Keeping waste containers closed is a primary tenet of safe laboratory practice, preventing spills and the release of vapors or dust.
On-Site Management in the Satellite Accumulation Area (SAA)
Federal and state regulations govern the temporary storage of hazardous waste within the laboratory.[9] This storage must occur in a designated Satellite Accumulation Area (SAA).
The SAA must be located at or near the point of waste generation and under the control of the personnel generating the waste.[11] The area should be clearly marked. Store the waste container in a secondary containment system to mitigate potential leaks and segregate it from incompatible materials, particularly strong oxidizing agents.[7][8][10] All SAAs must be inspected weekly to check for container leakage or deterioration.[8][10]
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal and Emergency Procedures
The final stage of disposal involves transferring custody of the waste to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[11] Once a waste container is full, it must be removed from the SAA within three days.[10] Partially filled containers may remain for up to one year.[10] Never dispose of this chemical in the regular trash or down the drain.[7][8][12] Your EH&S office will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in full compliance with EPA and Department of Transportation (DOT) regulations.[13]
Emergency Response Protocol
In the event of accidental exposure or a spill, immediate and correct action is critical.
Table 2: Emergency Procedures
| Incident | Response Protocol |
| Spill | Ensure the area is well-ventilated. Wearing full PPE, sweep or vacuum the solid material into a suitable container for disposal. Avoid generating dust.[1][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][6] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6] |
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 3. 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | C10H10O5 | CID 83065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. youtube.com [youtube.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
